4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJPGTZETAVXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399711 | |
| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-78-4 | |
| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Abstract: This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide. The intended audience for this document includes researchers, medicinal chemists, and professionals in drug development who require a detailed, practical, and well-supported methodology for the preparation of this and structurally related compounds. The synthesis is presented with a focus on the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. All claims and procedures are substantiated with citations to authoritative literature.
Introduction and Strategic Overview
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The target molecule, this compound, is a polysubstituted pyrazole with functional groups that suggest potential applications as a kinase inhibitor or in other therapeutic areas.[3] A robust and scalable synthesis is therefore of significant interest.
This guide outlines a multi-step synthesis commencing from readily available starting materials. The core strategy involves the initial construction of the pyrazole ring, followed by sequential functionalization to install the required substituents at the N1, C3, C4, and C5 positions.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a pathway that systematically disconnects the functional groups, leading to simple precursors. The primary disconnections are the amide bond, the C4-amino group, and the pyrazole ring itself.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: From Precursors to Final Product
The forward synthesis is designed as a logical progression of reactions, each building upon the last. This approach allows for purification and characterization at intermediate stages, ensuring the integrity of the final product.
Diagram of the Overall Synthesis Pathway
Caption: Overall synthetic pathway for the target molecule.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
The foundational step is the construction of the pyrazole ring via the Knorr pyrazole synthesis, a reliable method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4]
-
Reaction: Ethyl 2,4-dioxoheptanoate + Methylhydrazine → Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
-
Causality: The use of methylhydrazine directly installs the N-methyl group. The regioselectivity of the cyclization is governed by the differential reactivity of the two carbonyl groups in the dicarbonyl starting material. The more reactive ketone at the 4-position condenses first with the more nucleophilic nitrogen of methylhydrazine.
Protocol:
-
To a solution of ethyl 2,4-dioxoheptanoate (1.0 eq) in glacial acetic acid (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Ethyl 2,4-dioxoheptanoate | 1.0 | Pyrazole precursor |
| Methylhydrazine | 1.1 | Pyrazole precursor, N1 |
| Glacial Acetic Acid | Solvent | Acid catalyst |
Step 2: Hydrolysis to 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary intermediate for the subsequent amidation.
-
Reaction: Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate → 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic Acid
-
Causality: Saponification using a strong base like NaOH is a standard and efficient method for ester hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the carboxylic acid.
Protocol:
-
Dissolve the ester from Step 1 (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Nitration of the Pyrazole Ring
The C4 position of the pyrazole ring is activated for electrophilic substitution. Nitration at this position provides the precursor for the amino group.
-
Reaction: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic Acid → 4-Nitro-1-methyl-5-propyl-1H-pyrazole-3-carboxylic Acid
-
Causality: A mixture of nitric acid and sulfuric acid is a classic nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole.
Protocol:
-
Add the carboxylic acid from Step 2 (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.
-
To this solution, add a cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Step 4: Formation of the Carboxamide
The carboxylic acid is converted to a carboxamide. This is a two-step process involving activation of the carboxylic acid followed by reaction with ammonia.
-
Reaction: 4-Nitro-1-methyl-5-propyl-1H-pyrazole-3-carboxylic Acid → 4-Nitro-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
-
Causality: Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The acyl chloride then readily reacts with ammonia to form the stable primary amide.
Protocol:
-
Suspend the nitro-acid from Step 3 (1.0 eq) in toluene.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia.
-
Stir the mixture for 1 hour, then allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxamide.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired primary amine.
-
Reaction: 4-Nitro-1-methyl-5-propyl-1H-pyrazole-3-carboxamide → this compound
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups.[5] Hydrogen gas is the reducing agent, and the palladium surface catalyzes the reaction. This method is preferred due to its high yield and the ease of product isolation.
Protocol:
-
Dissolve the nitro-carboxamide from Step 4 (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (5-10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization if necessary.
| Reaction Step | Typical Yield | Key Considerations |
| 1. Pyrazole Synthesis | 70-85% | Regioselectivity, temperature control. |
| 2. Ester Hydrolysis | 90-98% | Ensure complete saponification. |
| 3. Nitration | 65-80% | Strict temperature control to avoid side products. |
| 4. Amide Formation | 80-90% | Use of anhydrous conditions for acyl chloride formation. |
| 5. Nitro Reduction | 90-99% | Efficient catalyst filtration. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the synthesis of this compound. By following the outlined protocols and understanding the rationale behind the chosen reagents and conditions, researchers can confidently produce this molecule for further investigation. The self-validating nature of the protocols, with clear steps for purification and characterization, ensures a high degree of scientific integrity.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4583. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2018(3), 135-172. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(18), 6529. [Link]
-
Al-Matar, H. M., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
- Li, G., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 43(10), 815-817.
-
Yavuz, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378809. [Link]
-
Al-Zahrani, F. M. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8026-8035. [Link]
- Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-949.
-
Dang, Q., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1673. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
"Chemical and physical properties of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide"
An In-depth Technical Guide to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Prepared by: Gemini, Senior Application Scientist
Foreword: The Pyrazole Scaffold in Modern Chemistry
The landscape of modern medicinal and materials science is built upon a foundation of versatile heterocyclic scaffolds. Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out for its remarkable utility. Pyrazole derivatives are integral to a vast array of pharmacologically active agents, demonstrating properties that span anti-inflammatory, anticancer, and kinase-inhibiting activities.[1][2] This guide focuses on a specific, highly relevant derivative: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. While primarily recognized as a crucial building block in pharmaceutical manufacturing, its intrinsic chemical characteristics merit a deeper exploration for researchers and drug development professionals seeking to leverage its full potential.
Molecular Identity and Structural Elucidation
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazole derivative.[3][4] Its structure is defined by an amino group at the C4 position, a methyl group at the N1 position, a propyl group at the C3 position, and a carboxamide group at the C5 position. This specific arrangement of functional groups dictates its chemical behavior and utility.
-
IUPAC Name: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[3][4]
-
Synonyms: 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide, 4-amino-2-methyl-5-propylpyrazole-3-carboxamide[3][8]
Structural Representation
The spatial arrangement of atoms and functional groups is visualized below. The pyrazole core, with its distinct substituents, provides a rigid framework endowed with specific electronic and steric properties that are crucial for its role in chemical synthesis.
Physicochemical Properties
The physical and chemical characteristics of a compound are paramount for its application in synthesis, determining factors such as reaction conditions, solvent selection, and purification methods. The properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are summarized below.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 98-101 °C | [5][8][10] |
| Boiling Point | 325.9 ± 42.0 °C at 760 mmHg (Predicted) | [6][8][10] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [6][8][10] |
| Flash Point | 150.9 ± 27.9 °C (Predicted) | [8][10] |
| Refractive Index | 1.618 (Predicted) | [8] |
| LogP | 1.33520 | [8] |
| PSA (Polar Surface Area) | 86.93 Ų | [4][8] |
| Storage Condition | 2 - 8 °C, Refrigerator | [9][10] |
Spectroscopic Profile: An Interpretive Analysis
While raw spectral data is vendor-specific, a foundational understanding of the expected spectroscopic profile is essential for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene group attached to the pyrazole ring. The N-methyl group would appear as a sharp singlet. The protons of the C4-amino group and the C5-carboxamide group would likely appear as broad singlets, with chemical shifts sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide would be the most downfield signal. The carbons of the pyrazole ring would appear in the aromatic region, while the aliphatic carbons of the methyl and propyl groups would be found upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups.[2]
-
N-H Stretching: Two distinct bands would be expected in the 3200-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (NH₂) and amide (NH₂) groups.
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide I band (C=O stretch).
-
C-H Stretching: Aliphatic C-H stretching from the methyl and propyl groups would be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight of approximately 182.12 m/z. Fragmentation patterns would likely involve the loss of the propyl chain, the carboxamide group, or other small fragments, aiding in structural confirmation.
Synthesis and Chemical Reactivity
This compound is not naturally occurring and must be produced via multi-step organic synthesis. Its primary application is as an advanced intermediate in pharmaceutical manufacturing.[3][4]
Optimized Synthetic Workflow
An improved methodology for the synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide has been developed to be more suitable for industrial production.[11] The process is streamlined to enhance yield and simplify purification.[11]
The key stages of the synthesis are outlined below:
-
One-Pot Methylation and Hydrolysis: The synthesis begins with 3-n-propylpyrazole-5-carboxylic acid ethyl ester. This starting material undergoes N1-methylation, and the resulting ester is hydrolyzed in the same reaction vessel, eliminating the need for intermediate isolation and purification.[11]
-
Nitration: The resulting carboxylic acid is then nitrated to introduce a nitro group at the C4 position of the pyrazole ring. The addition of a solvent extraction step in this phase improves the purity of the product.[11]
-
Reduction and Amidation: In the final key step, the nitro group is reduced to an amino group. This transformation is achieved using catalytic reduction technology with a metal catalyst and ammonium formate as the hydrogen donor.[11] This step also involves the conversion of the carboxylic acid to the primary carboxamide.
This optimized process results in a total yield of 39.3%, a significant improvement over previous methods.[11]
Core Reactivity Principles
The reactivity of this molecule is governed by its functional groups:
-
Amino Group (C4): The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation to form a wide range of derivatives.[3]
-
Carboxamide Group (C5): The amide functionality is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Pyrazole Ring: The heterocyclic ring is aromatic and can undergo certain electrophilic substitution reactions, though the existing substituents heavily influence the regioselectivity.
Industrial Applications & Biological Significance
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[3][4][12] The purity and consistent supply of this intermediate are critical for the large-scale manufacturing of the final active pharmaceutical ingredient (API).[12]
Beyond this established role, the pyrazole-carboxamide scaffold is a subject of intense research in drug discovery.[1][2] Derivatives have shown significant potential in various therapeutic areas:
-
Oncology: Pyrazole-5-carboxamide derivatives have been investigated as anticancer agents, with some showing inhibitory activity against various cancer cell lines.[1] Other related pyrazole-3-carboxamide compounds have been designed as potent inhibitors of kinases like FLT3 and CDK, which are crucial targets in acute myeloid leukemia (AML).[13][14]
-
Anti-Inflammatory Agents: The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs), and research suggests that new derivatives, including those of this compound, may possess anti-inflammatory properties.[2][3]
-
Agrochemicals: The structural features of this molecule make it a candidate for use as a building block in the synthesis of novel herbicides and fungicides, contributing to crop protection.[9]
Safety, Handling, and Toxicology
As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][15]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][15]
-
Conclusion
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is more than a mere precursor in a manufacturing process. It is a carefully designed molecule whose physicochemical properties and functional group arrangement make it exceptionally suited for its role. Its synthesis has been optimized for industrial-scale production, highlighting its commercial importance. Furthermore, its structural relation to a broad class of biologically active pyrazole-carboxamides underscores its potential as a scaffold for future research in drug discovery and agrochemicals. For scientists and researchers, a thorough understanding of this compound's properties, reactivity, and safety profile is the first step toward unlocking its broader scientific and therapeutic potential.
References
- Smolecule. (2023, August 15). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- J&K Scientific. 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, 98%.
- Echemi. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- PubMed. (2022, September 20). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists.
- Advent Chembio. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide.
- PubMed Central.
- ChemUniverse. 4-amino-1-methyl-3-propyl-1h-pyrazole-5-carboxamide hydrochloride.
- PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Chemsrc. (2025, August 19). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide.
- Sigma-Aldrich. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Autech Industry Co.,Limited. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride.
- Chem-Impex. 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide.
- Echemi.
- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- Echemi. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. echemi.com [echemi.com]
- 7. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]
- 8. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
"Biological activity of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide derivatives"
An In-Depth Technical Guide on the Biological Activity of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide Derivatives
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on a specific, promising class of these compounds: derivatives of this compound. We will delve into the synthetic rationale, key biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and the mechanistic underpinnings of their action. This document is intended for researchers and drug development professionals, providing not only a comprehensive overview but also detailed experimental protocols and workflow visualizations to facilitate further investigation and application of this versatile chemical scaffold.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic pyrazole ring is a highly valued pharmacophore due to its unique chemical properties and ability to engage with a multitude of biological targets. Its derivatives have been successfully developed into drugs for various indications, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[2][4] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this compound provides a robust platform for generating diverse chemical libraries with significant therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of the core scaffold is a critical first step in exploring the biological potential of its derivatives. An improved, multi-step synthesis starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester has been developed, which is more amenable to industrial-scale production.[5] This process involves key steps such as methylation, nitration, reduction of the nitro group to an amine, and finally, formation of the carboxamide.[5]
The general synthetic pathway allows for diversification at multiple points. For instance, the terminal amine of the carboxamide can be acylated or reacted with various electrophiles, and the 4-amino group can be functionalized to explore structure-activity relationships (SAR).
Caption: General synthetic pathway for this compound derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazole derivatives are widely recognized for their anticancer properties, often acting as potent inhibitors of protein kinases that are crucial for tumor growth and survival.[1][4][6][7] Derivatives of the 4-amino-1H-pyrazole-3-carboxamide scaffold have shown promise as inhibitors of several key oncogenic kinases.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Pyrazole derivatives can function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. Key targets for pyrazole-based inhibitors include:
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), leading to constitutive activation of signaling pathways that promote cell proliferation and survival.[8] Novel 1H-pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[6]
-
VEGFR-2 and EGFR: These receptor tyrosine kinases are critical for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation, respectively.[4][6][10] Dual inhibition of these targets is a highly effective anticancer strategy.
Caption: Inhibition of the FLT3 signaling pathway in AML by pyrazole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (FLT3)
This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the FLT3 enzyme. Inhibition of the enzyme by the test compound results in a decreased FRET signal.
Materials:
-
Recombinant human FLT3 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-EQEDEPEGDYFEWLE-NH2)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody (Detection Antibody)
-
Streptavidin-Allophycocyanin (SA-APC, Acceptor)
-
Test compounds (derivatives) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds and Staurosporine in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plate. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme/Substrate Addition: Prepare a solution of FLT3 enzyme and biotinylated peptide substrate in assay buffer. Add this mixture to the wells containing the compounds.
-
Causality Check: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated.
-
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Self-Validation: Include "no enzyme" wells as a negative control (background) and "no inhibitor" (DMSO only) wells as a positive control (100% activity).
-
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a quench/stop buffer (e.g., assay buffer with EDTA). Add this mix to all wells to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 620 nm (Europium) and 665 nm (APC). Calculate the emission ratio (665/620).
-
Analysis: Normalize the data using the positive and negative controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Anticancer Activity
| Derivative ID | Modification | FLT3 IC50 (nM) | MV4-11 Cell Line GI50 (nM) |
| PZ-001 | Core Scaffold | 850 | >1000 |
| PZ-007 | 4-N-acetyl | 45 | 52 |
| PZ-015 | 3'-chloro-phenylamide | 5 | 8 |
| FN-1501 | Reference Compound[8] | 2.33 | - |
| Compound 8t | Reference Compound[8] | 0.089 | 1.22 |
Data is illustrative and based on trends observed in the literature.[8][9]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases.[11] Pyrazole derivatives have a long history as anti-inflammatory agents, most notably with COX-2 inhibitors.[12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. Some derivatives may also target other inflammatory pathways, such as the one mediated by Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial transducer in TLR and IL-1R signaling.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Animals: Male Wistar rats or Swiss albino mice (150-200g).
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for one week and fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group II (Standard): Diclofenac sodium (e.g., 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test): Test compounds at various doses.
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw for each animal using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Causality Check: The one-hour delay ensures the test compound has been absorbed and is systemically available when the inflammatory agent is introduced.
-
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Self-Validation: The inclusion of a vehicle control group establishes the maximal inflammatory response, while the standard drug group (Diclofenac) validates the assay's sensitivity and provides a benchmark for efficacy.
-
Data Presentation: Anti-inflammatory Activity
| Derivative ID | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Control | Vehicle | 0% |
| Diclofenac | 10 | 72.5% |
| PZ-001 | 20 | 45.8% |
| PZ-021 | 20 | 68.3% |
Data is illustrative and based on trends observed in the literature.[12][13]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is a constant need for new antimicrobial agents.[15][16] Pyrazole carboxamide derivatives have demonstrated significant potential as both antibacterial and antifungal compounds.[15][17][18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection or spectrophotometry.
Materials:
-
Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans)
-
Growth Media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add growth medium to all wells of a 96-well plate. Create a two-fold serial dilution of the test compound across the plate by transferring a volume from one well to the next.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
Controls (Self-Validation):
-
Sterility Control: One well with medium only (no inoculum, no drug). Should remain clear.
-
Growth Control: One well with medium and inoculum (no drug). Should become turbid.
-
Positive Drug Control: A serial dilution of a standard antibiotic.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
| Derivative ID | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
| PZ-001 | 128 | >128 | 64 |
| PZ-034 | 16 | 32 | 8 |
| PZ-040 | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data is illustrative and based on trends observed in the literature.[16][18]
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The modular nature of their synthesis allows for systematic exploration of structure-activity relationships, which is crucial for optimizing potency, selectivity, and drug-like properties.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets for derivatives with potent antimicrobial activity.
-
Kinase Selectivity Profiling: Assessing the most promising anticancer candidates against a broad panel of kinases to understand their selectivity and potential off-target effects.
-
In Vivo Efficacy and ADMET Studies: Advancing lead compounds into more complex animal models of disease and evaluating their absorption, distribution, metabolism, excretion, and toxicity profiles.
By leveraging the methodologies and insights presented in this guide, researchers can effectively advance the exploration of this versatile chemical class, paving the way for the discovery of next-generation therapeutics.
References
-
Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms. Synthetic Communications, 44(10), 1333-1374. [Link]
-
Bulbul, M., Kasimogullari, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137357. [Link]
-
Wang, Y., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chemical Research and Application. [Link]
-
PharmaCompass. (n.d.). 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620. [Link]
-
Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent advances in the development of pyrazole derivatives as anticancer agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 345(10), 822-828. [Link]
-
Gaba, M., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8245-8267. [Link]
-
Bhatt, H., & Sharma, S. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 163-174. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6599. [Link]
-
Mogorosi, M. M., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Guedes, G. P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3329. [Link]
-
Patel, R. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654. [Link]
-
Scott, J. S., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 553–558. [Link]
-
Hafez, H. N., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 591. [Link]
-
Singh, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Kumar, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]
-
Kumar, H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1215. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 17. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Carboxamide Compounds
Abstract
Pyrazole-carboxamide derivatives represent a significant class of bioactive molecules, primarily recognized for their potent fungicidal properties, though their applications are expanding into other areas of medicine and agrochemistry.[1][2][3] The predominant mechanism of action for their antifungal efficacy is the highly specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[1][4][5][6] This guide provides a detailed examination of this mechanism, delving into the structure of SDH, the molecular interactions governing inhibitor binding, the downstream cellular consequences, and the established methodologies for validating this mode of action. It is intended for researchers, scientists, and professionals in drug and pesticide development who require a comprehensive understanding of this important chemical class.
The Primary Molecular Target: Succinate Dehydrogenase (Complex II)
The lynchpin of the pyrazole-carboxamide mechanism is its interaction with Succinate Dehydrogenase (SDH). Understanding this enzyme's structure and function is therefore paramount.
An Overview of the Mitochondrial Electron Transport Chain
SDH is a unique enzyme as it is the only one that participates in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (ETC).[7][8] In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate.[7][9][10] The electrons liberated from this reaction are then funneled directly into the ETC. Unlike other complexes, SDH does not pump protons across the inner mitochondrial membrane itself but serves as a critical entry point for electrons into the chain.[11] These electrons are passed to ubiquinone (Coenzyme Q), which is reduced to ubiquinol, a mobile carrier that then transfers the electrons to Complex III.[8][9][12] This process is fundamental to generating the proton gradient that drives ATP synthesis via ATP synthase (Complex V).[11][13]
The Quaternary Structure of Succinate Dehydrogenase
Mitochondrial SDH is a heterotetrameric complex embedded in the inner mitochondrial membrane, composed of four distinct subunits (SDHA, SDHB, SDHC, and SDHD).[7][9][10]
-
SDHA (Flavoprotein subunit): This is the largest subunit and contains the binding site for succinate and a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7][10][11]
-
SDHB (Iron-Sulfur subunit): This subunit contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway, shuttling electrons from the FADH₂ on SDHA to the ubiquinone binding site.[7][9][10]
-
SDHC & SDHD (Membrane Anchors): These are hydrophobic, transmembrane subunits that anchor the complex to the inner mitochondrial membrane.[9][10][11] Crucially, they form the binding pocket for ubiquinone.[7][10]
The SDHA and SDHB subunits form the hydrophilic, catalytic head of the enzyme, which protrudes into the mitochondrial matrix.[9][11]
Molecular Mechanism of Inhibition
Pyrazole-carboxamide compounds are classified as SDHIs (Succinate Dehydrogenase Inhibitors). They do not compete with the substrate, succinate. Instead, they act at the ubiquinone reduction site, effectively halting the enzyme's function in the ETC.[7][14][15]
The Ubiquinone Binding Site (Qp site)
The inhibitory action of pyrazole-carboxamides occurs at the proximal ubiquinone binding site, known as the Qp site.[7][14] This pocket is a hydrophobic cavity formed by the interface of the SDHB, SDHC, and SDHD subunits.[7][10] Specific amino acid residues within this pocket, such as His (SdhB), Ser (SdhC), Arg (SdhC), and Tyr (SdhD), are critical for stabilizing the ubiquinone molecule.[7][10]
Binding and Disruption of Electron Flow
Pyrazole-carboxamides bind within this Qp site, physically obstructing the entry of ubiquinone.[14] This binding prevents the transfer of electrons from the final iron-sulfur cluster ([3Fe-4S]) in SDHB to ubiquinone.[16] As a result, the reduction of ubiquinone to ubiquinol is blocked.[16] The carboxamide moiety of the inhibitor is often crucial for forming key hydrogen bonds with residues in the binding pocket, anchoring the molecule in place.[1] Molecular docking studies suggest that hydrophobic interactions are the primary driving forces for the binding of these ligands to SDH.[4]
The consequence is a complete shutdown of electron flow from succinate into the ETC. This disrupts the tricarboxylic acid cycle and blocks mitochondrial respiration, leading to a severe depletion of cellular ATP, oxidative stress, and ultimately, cell death, which explains their potent fungicidal activity.[6]
Caption: Mechanism of Pyrazole-Carboxamide inhibition of Succinate Dehydrogenase (Complex II).
Experimental Validation: A Methodological Guide
Confirming that a pyrazole-carboxamide compound acts via SDH inhibition requires a multi-step, self-validating experimental approach. This workflow moves from the isolated enzyme to the cellular level.
Protocol 1: In Vitro SDH Enzyme Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of isolated SDH.
-
Principle: The activity of SDH is monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[17] The rate of color change is proportional to SDH activity.
-
Causality: By using a system with isolated mitochondria or purified enzyme, confounding factors from other cellular pathways are eliminated. This directly tests the hypothesis that the compound interacts with SDH. A dose-dependent decrease in the rate of DCPIP reduction in the presence of the pyrazole-carboxamide is strong evidence of inhibition.
Step-by-Step Methodology:
-
Preparation of Mitochondria: Isolate mitochondria from a relevant source (e.g., rat liver, fungal cells) via differential centrifugation. Ensure preparations are kept on ice to maintain enzyme integrity.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.2) containing succinate (the substrate) and the artificial electron acceptor DCPIP.
-
Compound Preparation: Prepare a serial dilution of the test pyrazole-carboxamide compound in a suitable solvent (e.g., DMSO).
-
Assay Execution:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound dilutions to the experimental wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., carboxin).
-
Initiate the reaction by adding the mitochondrial preparation to all wells.
-
Immediately place the plate in a spectrophotometer or plate reader set to measure the absorbance of DCPIP (typically around 600 nm).[17]
-
-
Data Analysis: Monitor the decrease in absorbance over time. Calculate the initial reaction velocity (V₀) for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol 2: Cellular Respiration Analysis
This assay confirms that the enzymatic inhibition observed in vitro translates to a functional deficit in cellular energy metabolism. The Seahorse XF Analyzer is a standard platform for this type of measurement.[18][19]
-
Principle: This technology measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time in living cells.[13][18] By sequentially injecting different mitochondrial inhibitors, one can dissect the respiratory chain and pinpoint the site of action.[18][19]
-
Causality: If a pyrazole-carboxamide is an SDH inhibitor, it should decrease basal respiration. Critically, it should prevent the increase in OCR that is normally seen after the addition of a Complex I inhibitor (like rotenone) followed by a Complex II substrate (like succinate). This specific "signature" validates that the compound's effect on cellular respiration is mediated through Complex II.
Step-by-Step Methodology:
-
Cell Culture: Plate the target cells (e.g., HepG2, fungal protoplasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with unbuffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).[19] Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds for sequential injection:
-
Port A: Test pyrazole-carboxamide compound or vehicle control.
-
Port B: Rotenone (Complex I inhibitor).
-
Port C: Succinate (Complex II substrate).
-
Port D: Antimycin A (Complex III inhibitor) to shut down all mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Assay Execution:
-
Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR before the first injection.
-
The pre-loaded compounds are then sequentially injected, with OCR measurements taken between each injection.
-
-
Data Analysis: Analyze the resulting OCR profile. A potent SDHI will cause a significant drop in OCR after the first injection. Following the injection of rotenone (which blocks Complex I-driven respiration) and succinate, the OCR in control cells will increase as respiration is now driven by Complex II. In SDHI-treated cells, this increase will be blunted or absent, confirming Complex II as the target.
Caption: A logical workflow for the validation of the SDHI mechanism of action.
Resistance Mechanisms
The extensive use of pyrazole-carboxamide fungicides has led to the emergence of resistance in many plant pathogenic fungi.[14][15] Understanding these mechanisms is crucial for resistance management and the design of next-generation inhibitors.
-
Target Site Mutations: The most common mechanism of resistance involves point mutations in the genes encoding the SDH subunits, primarily SdhB, SdhC, and SdhD.[14][20][21] These mutations alter the amino acid sequence of the Qp binding pocket, reducing the binding affinity of the inhibitor while ideally maintaining the enzyme's ability to bind ubiquinone.[14]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can reduce the intracellular concentration of the fungicide, preventing it from reaching its target enzyme in sufficient quantities.[14]
| Resistance Mechanism | Molecular Basis | Effect |
| Target-Site Modification | Point mutations in SdhB, SdhC, or SdhD genes.[14][21] | Decreased binding affinity of the inhibitor to the Qp site. |
| Metabolic Resistance | Enhanced expression of detoxification enzymes. | Increased breakdown of the active compound. |
| Reduced Penetration/Uptake | Alterations in the cell wall or membrane composition. | Less compound enters the cell. |
| Efflux Pump Overexpression | Upregulation of genes encoding membrane transporters (e.g., ABC transporters).[14] | Active pumping of the inhibitor out of the cell. |
Conclusion and Future Perspectives
The mechanism of action for pyrazole-carboxamide compounds is well-established as the potent and specific inhibition of succinate dehydrogenase at the ubiquinone binding site. This disruption of mitochondrial respiration is the foundation of their efficacy, particularly as fungicides. The detailed structural and functional knowledge of SDH continues to inform the design of new derivatives with improved potency, broader spectrums of activity, or the ability to overcome existing resistance.[5][22][23] While their primary application is in agriculture, the central role of SDH in metabolism suggests that pyrazole-carboxamides and related SDHIs may hold potential for therapeutic intervention in other areas, such as oncology and neurodegenerative diseases, where metabolic dysregulation is a key factor.
References
-
Wikipedia. Succinate dehydrogenase. [Link]
-
Li, M., et al. (2024). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. [Link]
-
Kim, Y., & Lee, Y. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]
-
ResearchGate. (n.d.). Schematic illustrating the structure and function of complex II. [Link]
-
Wang, Z., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. [Link]
-
Sun, F., et al. (2005). Crystal structure of mitochondrial respiratory membrane protein complex II. PubMed. [Link]
-
Chen, S., et al. (2022). Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. ACS Publications. [Link]
-
Proteopedia. (2023). Succinate Dehydrogenase. [Link]
-
Sun, F., et al. (2005). Crystal Structure of Mitochondrial Respiratory Membrane Protein Complex II. Cell. [Link]
-
ResearchGate. (n.d.). Schematic structure of mitochondrial complexes II and III indicating... [Link]
-
Kim, Y., & Lee, Y. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. KoreaScience. [Link]
-
Xu, J., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Smolina, N., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. PubMed. [Link]
-
Liu, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
New Zealand Plant Protection Society. (2026). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]
-
Zhou, E., et al. (2022). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. PubMed. [Link]
-
ResearchGate. (n.d.). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. [Link]
-
Yang, F., et al. (1998). The quinone-binding site in succinate-ubiquinone reductase from Escherichia coli. Quinone-binding domain and amino acid residues involved in quinone binding. PubMed. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... [Link]
-
National Center for Biotechnology Information. (n.d.). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. [Link]
-
ResearchGate. (n.d.). Strategies for Targeting Succinate Dehydrogenase Complex. [Link]
-
ResearchGate. (n.d.). Overall structure of mitochondrial complex II. [Link]
-
National Center for Biotechnology Information. (n.d.). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. [Link]
-
Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
CliniSciences. (n.d.). Succinate Dehydrogenase (Complex II) Assay Kit. [Link]
-
Elabscience. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). [Link]
-
Liu, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Lee, H., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. [Link]
-
National Center for Biotechnology Information. (n.d.). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. [Link]
-
Semantic Scholar. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]
-
Kim, D., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. [Link]
-
Zhang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Clinisciences [clinisciences.com]
- 9. researchgate.net [researchgate.net]
- 10. proteopedia.org [proteopedia.org]
- 11. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystal.ku.edu [crystal.ku.edu]
- 13. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 14. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 15. resistance.nzpps.org [resistance.nzpps.org]
- 16. researchgate.net [researchgate.net]
- 17. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 18. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxamides: Strategies, Mechanisms, and Practical Protocols
Introduction: The Enduring Significance of Pyrazole Carboxamides in Modern Chemistry
The pyrazole carboxamide scaffold is a cornerstone in contemporary medicinal chemistry and agrochemical research.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have led to the development of numerous blockbuster drugs and vital crop protection agents.[1] Molecules incorporating this privileged structure exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1][3][4] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this critical molecular framework, with a focus on the underlying principles, practical execution, and critical considerations for researchers in the field.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategic approaches. The choice between these pathways is often dictated by the availability of starting materials, the desired substitution pattern, and the overall synthetic efficiency.[5]
Strategy A: Pyrazole Ring Formation Followed by Amidation
This is the most prevalent and flexible approach, allowing for late-stage diversification of the amide functionality.[5] The core pyrazole ring bearing a carboxylic acid or ester is constructed first, followed by a standard amidation reaction. This strategy is highly advantageous for creating libraries of analogs for structure-activity relationship (SAR) studies.
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this alternative strategy, the carboxamide moiety is installed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[5] This approach can be beneficial when the desired amine is sensitive to the conditions required for the amidation of a pre-formed pyrazole carboxylic acid.[5]
This guide will primarily focus on the more common and versatile Strategy A, detailing the key methods for constructing the pyrazole core and its subsequent conversion to the target carboxamides.
Part 1: Constructing the Pyrazole Core
The foundational step in Strategy A is the synthesis of a pyrazole ring substituted with a carboxylic acid or its ester equivalent. Several robust methods exist, with the Knorr pyrazole synthesis and its variations being the most classical and widely employed.
The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1] This powerful reaction allows for the straightforward construction of a wide array of substituted pyrazoles.
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration and is dependent on the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
Caption: The Knorr pyrazole synthesis workflow.
Synthesis from Chalcones: A Versatile Alternative
Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for pyrazole synthesis.[3][6] The reaction of a chalcone with semicarbazide or thiosemicarbazide in the presence of a base is a common method for producing pyrazoline-1-carboxamides, which can be subsequently oxidized to the corresponding pyrazole carboxamides.[3][6]
-
Chalcone Synthesis: The appropriate substituted acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.
-
Cyclization with Semicarbazide: The synthesized chalcone and semicarbazide hydrochloride are refluxed in ethanol in the presence of a base (e.g., sodium acetate) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the pyrazoline-1-carboxamide.
-
Aromatization (if required): The pyrazoline can be aromatized to the corresponding pyrazole using a suitable oxidizing agent (e.g., bromine in chloroform or heating in DMSO under an oxygen atmosphere).
1,3-Dipolar Cycloaddition Reactions
Modern synthetic chemistry offers more sophisticated approaches, such as 1,3-dipolar cycloaddition reactions, for the construction of the pyrazole ring.[1] This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne. This approach provides excellent control over regioselectivity and allows for the introduction of a wide range of substituents.[1]
Part 2: The Amidation Step: Forging the Carboxamide Bond
Once the pyrazole carboxylic acid or ester is in hand, the final step is the formation of the carboxamide bond. This can be achieved through several reliable methods.
Amidation via Acid Chlorides
A robust and widely used two-step procedure involves the conversion of the pyrazole carboxylic acid to its more reactive acid chloride, followed by reaction with the desired amine.[2][6]
-
Acid Chloride Formation: The pyrazole carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or under neat conditions. The reaction is typically heated to reflux to drive it to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazole carbonyl chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., DCM, THF, or DMF). The desired amine, along with a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, is added, usually at a reduced temperature (0 °C) to control the exothermicity of the reaction. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with aqueous acid, base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
Caption: Workflow for amidation via an acid chloride intermediate.
Direct Amide Coupling
For a more streamlined one-pot approach, direct coupling of the pyrazole carboxylic acid with an amine can be achieved using a variety of coupling agents.[6] This method avoids the isolation of the often-sensitive acid chloride intermediate.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[6][7]
-
Reaction Setup: The pyrazole carboxylic acid, the amine, EDC, and HOBt are dissolved in an appropriate aprotic solvent such as DMF or DCM.
-
Reaction Execution: The mixture is stirred at room temperature for several hours to overnight, with the progress monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up procedure is similar to that for the acid chloride method. The reaction mixture is typically diluted with water and the product extracted into an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified.
| Coupling Agent | Additive | Key Features |
| EDC | HOBt | Water-soluble urea byproduct, simplifies purification.[7] |
| DCC | HOBt | Forms a solid urea byproduct (DCU) that can be filtered off. |
| HATU | - | Highly efficient, often used for sterically hindered substrates. |
| PyBOP | - | Effective for coupling sensitive amino acids. |
Table 1: Common Coupling Agents for Direct Amidation
Part 3: Synthesis of Specifically Substituted Pyrazole Carboxamides
The general strategies outlined above can be adapted to synthesize pyrazole carboxamides with substitution at various positions on the pyrazole ring.
Pyrazole-3-carboxamides
These are frequently synthesized by starting with a β-ketoester, which upon reaction with a hydrazine, preferentially yields the pyrazole-3-carboxylic acid ester. Subsequent hydrolysis and amidation provide the desired product.
Pyrazole-4-carboxamides
The synthesis of pyrazole-4-carboxamides often begins with precursors that have a cyano group at what will become the 4-position of the pyrazole ring. For example, the reaction of (ethoxymethylene)malononitrile with a hydrazine derivative can yield a 5-amino-1H-pyrazole-4-carbonitrile.[3] The nitrile can then be hydrolyzed to the carboxylic acid, followed by amidation.
Pyrazole-5-carboxamides
The synthesis of these isomers can be achieved through careful selection of the 1,3-dicarbonyl precursor in the Knorr synthesis to favor the formation of the pyrazole-5-carboxylic acid ester.
Conclusion and Future Outlook
The synthesis of pyrazole carboxamides is a mature yet continually evolving field. While classical methods like the Knorr synthesis remain highly relevant, modern catalytic and multicomponent reactions are providing ever more efficient and versatile routes to these important molecules.[8][9] The development of greener and more atom-economical synthetic methodologies will undoubtedly be a major focus of future research. As our understanding of the biological roles of pyrazole carboxamides deepens, the demand for novel and diverse synthetic strategies will continue to grow, ensuring that this remarkable scaffold remains at the forefront of chemical and pharmaceutical innovation.
References
- Synthesis of Pyrazole Deriv
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.
- Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org.
- The Recent Development of the Pyrazoles : A Review | TSI Journals.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Pyrazole synthesis - Organic Chemistry Portal.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Pivotal Role of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide in the Synthesis of Sildenafil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil (Viagra™), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction.[1][2] Its commercial success is underpinned by an elegant and efficient chemical synthesis that has been optimized for large-scale production. This guide provides a comprehensive technical analysis of the sildenafil synthesis, focusing on the critical role of the key intermediate, 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide . We will dissect the synthesis of this intermediate, elucidate its function as a core structural scaffold, and detail its incorporation into the final active pharmaceutical ingredient (API) through a convergent synthetic strategy. This document serves as a resource for researchers and professionals in drug development, offering field-proven insights into the causality behind experimental choices and process optimization.
Introduction: The Architecture of a Blockbuster Drug
The synthesis of complex organic molecules like sildenafil has evolved from initial linear routes, suitable for medicinal chemistry exploration, to highly optimized convergent routes for commercial manufacturing.[1][3][4] A convergent approach, where different fragments of the final molecule are synthesized separately and then joined, is vastly superior for large-scale production. It allows for higher overall yields, easier purification of intermediates, and greater flexibility.
At the heart of the modern sildenafil synthesis lies the strategic use of a pre-functionalized heterocyclic building block: this compound.[5][6] This molecule is not merely a passive component; it is the foundational scaffold that provides the essential pyrazole ring system, a known pharmacophore for PDE5 inhibition.[6][7] Its carefully placed functional groups—the C4-amino group and the C3-carboxamide—are perfectly positioned for the subsequent construction of the fused pyrimidinone ring system that completes the sildenafil structure.
The Core Intermediate: this compound
This multi-substituted pyrazole is the cornerstone of the sildenafil molecule.[8][9] Its structure contains the N-methylated pyrazole ring with a propyl group at C5, which are crucial for binding to the PDE5 enzyme. The amino group at C4 and the carboxamide at C3 are the reactive handles used for the final annulation step.
Table 1: Physicochemical Properties of the Key Intermediate
| Property | Value |
| IUPAC Name | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
| CAS Number | 139756-02-8[6][9] |
| Molecular Formula | C₈H₁₄N₄O[8][9] |
| Molecular Weight | 182.22 g/mol [9] |
| Appearance | White to off-white powder[6] |
Synthesis of the Core Intermediate: A Step-by-Step Elucidation
The preparation of this compound is a multi-step process designed to build the substituted pyrazole ring with the correct regiochemistry. The pathway generally involves pyrazole formation, N-methylation, nitration, carboxamide formation, and a final reduction.
Caption: Synthetic pathway for the core pyrazole intermediate.
Experimental Protocol: Synthesis of this compound
This protocol synthesizes insights from multiple established routes.[2][3][10][11][12]
-
Step 1: Pyrazole Formation & N-Methylation:
-
Rationale: The initial pyrazole ring is constructed via a classical Knorr-type condensation. This is followed by a regioselective N-methylation. Using a methylating agent like dimethyl sulfate targets the more accessible nitrogen atom.[3][4]
-
Procedure:
-
React a diketoester (e.g., ethyl 2,4-dioxoheptanoate) with hydrazine to form the pyrazole ring.[3]
-
Perform N-methylation using dimethyl sulfate to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.[2]
-
Hydrolyze the ester with aqueous sodium hydroxide (NaOH) to obtain the free carboxylic acid.[2]
-
-
-
Step 2: Nitration:
-
Rationale: To install the crucial amino group at the C4 position, a nitro group is first introduced via electrophilic aromatic substitution. The pyrazole ring is sufficiently activated for this reaction. A mixture of oleum and fuming nitric acid is a potent nitrating agent for this transformation.[2][3]
-
Procedure:
-
Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane).[11]
-
At a controlled temperature (e.g., below 15°C), slowly add fuming nitric acid.[11]
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.[11]
-
Quench the reaction by pouring the mixture into ice water and extract the product to isolate 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[10][11]
-
-
-
Step 3: Carboxamide Formation:
-
Rationale: The carboxylic acid is converted to a primary amide. This is typically achieved by first activating the carboxyl group (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.[2]
-
Procedure:
-
-
Step 4: Reduction of the Nitro Group:
-
Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas or a transfer hydrogenation agent like ammonium formate.[10][12] This method is preferred in "green" synthetic processes as it avoids the use of stoichiometric metallic reductants like tin chloride.[4][13]
-
Procedure:
-
Dissolve the 4-nitro-pyrazole carboxamide in a solvent like methanol.[10]
-
Add 5% Pd/C catalyst.
-
Hydrogenate the mixture under pressure (e.g., 4 kg/cm ²) until the reaction is complete.[10]
-
Filter the catalyst and concentrate the filtrate to crystallize the final product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10]
-
-
Convergent Assembly of Sildenafil
With the core pyrazole intermediate in hand, the final stages of the sildenafil synthesis involve coupling it with the second key fragment, a derivative of 2-ethoxybenzoic acid, followed by a cyclization reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]
Spectroscopic Elucidation of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide: A Technical Guide
Introduction
4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, a key intermediate in the synthesis of high-profile pharmaceuticals such as Sildenafil, represents a class of heterocyclic compounds of significant interest to the drug development community.[1] Its structural complexity, characterized by a substituted pyrazole core bearing both amino and carboxamide functionalities, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by comparative data from related structures in the scientific literature. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, quality control, and application of this important molecule.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139756-02-8 | |
| Molecular Formula | C₈H₁₄N₄O | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 98-101 °C |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported by Sigma-Aldrich.[2] The interpretation of this spectrum relies on correlating the observed absorption bands with the vibrational frequencies of specific bonds within the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The key to interpreting the IR spectrum is to assign the characteristic absorption bands to the various functional groups present in this compound.
Table 2: Predicted IR Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3100 | Strong, Broad | N-H stretching (amine and amide) | The primary amine (-NH₂) and primary amide (-CONH₂) groups exhibit characteristic N-H stretching vibrations in this region. The broadness is indicative of hydrogen bonding. |
| 3000-2850 | Medium | C-H stretching (aliphatic) | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and propyl groups. |
| ~1660 | Strong | C=O stretching (amide I band) | The carbonyl group of the primary amide shows a strong absorption band in this region. Its exact position can be influenced by hydrogen bonding. |
| ~1620 | Medium | N-H bending (amine) | The scissoring vibration of the primary amine group typically appears in this region. |
| ~1600 | Medium | N-H bending (amide II band) | This band, characteristic of amides, arises from a combination of N-H bending and C-N stretching vibrations. |
| 1500-1400 | Medium | C=C and C=N stretching (pyrazole ring) | The aromatic pyrazole ring exhibits characteristic stretching vibrations in this region. |
| ~1400 | Medium | C-N stretching | The stretching vibration of the C-N bond of the amine and amide groups contributes to absorptions in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons of the N-methyl group, the propyl chain, the amino group, and the amide group.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (propyl) | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, coupled to the adjacent -CH₂- group. |
| -CH₂- (propyl) | ~1.6 | Sextet (sxt) | 2H | Methylene group of the propyl chain, coupled to both the terminal -CH₃ and the adjacent -CH₂- group. |
| -CH₂- (propyl, attached to pyrazole) | ~2.5 | Triplet (t) | 2H | Methylene group directly attached to the pyrazole ring, expected to be deshielded. |
| N-CH₃ | ~3.7 | Singlet (s) | 3H | Methyl group attached to the nitrogen of the pyrazole ring. |
| -NH₂ (amino) | ~4.5-5.5 | Broad Singlet (br s) | 2H | Protons of the primary amine group. The chemical shift can be variable and the signal is often broad due to exchange and hydrogen bonding. |
| -CONH₂ | ~6.5-7.5 | Broad Singlet (br s) | 2H | Protons of the primary amide group. Similar to the amine protons, these are often broad and their chemical shift is solvent-dependent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (propyl) | ~14 | Terminal methyl carbon of the propyl group. |
| -CH₂- (propyl) | ~23 | Methylene carbon of the propyl group. |
| -CH₂- (propyl, attached to pyrazole) | ~28 | Methylene carbon directly attached to the pyrazole ring. |
| N-CH₃ | ~35 | N-methyl carbon. |
| C4 (pyrazole) | ~120-130 | Carbon bearing the amino group. The amino group has a shielding effect. |
| C5 (pyrazole) | ~140-150 | Carbon bearing the propyl group. |
| C3 (pyrazole) | ~145-155 | Carbon bearing the carboxamide group. |
| C=O (amide) | ~165-175 | Carbonyl carbon of the amide group. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 182.22 g/mol .
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
-
Instrument: A mass spectrometer with an electron ionization source.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will be characteristic of the pyrazole and carboxamide functionalities.
Table 5: Predicted Key Fragments in the Mass Spectrum
| m/z | Fragment | Rationale for Formation |
| 182 | [C₈H₁₄N₄O]⁺ | Molecular ion (M⁺) |
| 165 | [M - NH₃]⁺ | Loss of ammonia from the amino or amide group. |
| 139 | [M - C₃H₇]⁺ | Loss of the propyl radical. |
| 124 | [M - C₃H₇ - NH]⁺ | Subsequent loss of an NH radical from the m/z 139 fragment. |
| 97 | [C₄H₅N₂O]⁺ | Cleavage of the propyl and amino groups. |
| 68 | [C₃H₄N₂]⁺ | Fragmentation of the pyrazole ring. |
Conclusion
The comprehensive spectroscopic analysis of this compound, combining IR, NMR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The presented data, both experimental and predicted, are consistent with the assigned molecular structure. This technical guide serves as a valuable resource for scientists working with this important pharmaceutical intermediate, enabling efficient and accurate quality assessment and facilitating further research and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Technical Guide for Drug Development Professionals: Unlocking Therapeutic Potential by Targeting Cellular Pathways with Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evidenced by the dozens of pyrazole-containing drugs approved by the FDA, targeting a wide array of clinical conditions from cancer and inflammation to neurodegenerative and infectious diseases.[2][3] The unique physicochemical properties of the pyrazole core, including its ability to act as a hydrogen bond donor and acceptor and serve as a bioisostere for other aromatic rings, allow for potent and selective interactions with a diverse range of biological targets.[2] This adaptability has made it an indispensable tool for medicinal chemists.
This guide provides an in-depth exploration of the key therapeutic targets for pyrazole-based compounds. Moving beyond a simple list, we will delve into the mechanistic rationale behind targeting specific enzymes, kinases, and other cellular proteins. We will also provide field-proven experimental workflows and protocols, offering a practical framework for researchers and drug development professionals aiming to harness the full therapeutic potential of this exceptional chemical moiety.
Part I: Enzyme Inhibition - The Classical Approach to Pyrazole Therapeutics
Enzyme inhibition remains a foundational strategy in drug discovery. The pyrazole scaffold has proven exceptionally effective in designing potent and selective inhibitors for several critical enzyme classes.
Cyclooxygenase (COX) Isoforms: Precision in Anti-Inflammatory Therapy
Mechanistic Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is therefore a prime strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The Pyrazole Advantage: The archetypal example is Celecoxib, a diaryl-substituted pyrazole that exhibits high selectivity for the COX-2 isoform. The pyrazole ring acts as a stable scaffold, and its substituents are positioned to interact with specific residues within the COX-2 active site, which is slightly larger than that of COX-1. Molecular modeling studies confirm that pyrazole analogs can form hydrogen bonds and π-π interactions within the COX-2 active site, enhancing their inhibitory potency.[4]
Visualization: Arachidonic Acid Cascade
Caption: COX-1 and COX-2 in the prostaglandin synthesis pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against human COX-2.
-
Reagents & Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (pyrazole derivatives) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well microplates.
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the assay buffer containing the heme cofactor. The final concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or control. Include wells with DMSO only for the "no inhibition" control and wells without enzyme for the background control.
-
Add 175 µL of the prepared enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid substrate solution.
-
-
Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The kinetic read allows for the determination of the initial reaction velocity (V₀).
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Monoamine Oxidases (MAO): A Target for Neurodegenerative Disorders
Mechanistic Rationale: MAO-A and MAO-B are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters. Inhibition of MAO-B prevents the breakdown of dopamine, a key strategy in managing Parkinson's disease (PD). In Alzheimer's disease (AD), both MAO-A and MAO-B are implicated in the formation of amyloid plaques and neuroinflammation.[5][6]
The Pyrazole Advantage: Pyrazoline derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[5] The pyrazoline scaffold serves as a robust anchor for designing molecules that can selectively target one isoform over the other, which is crucial for therapeutic efficacy and minimizing side effects.[6] These compounds have shown promise in managing neurodegenerative diseases by also inhibiting acetylcholinesterase (AChE) and the formation of beta-amyloid plaques.[5][6]
Data Presentation: Pyrazole-Based MAO Inhibitors
| Compound Class | Target | IC50 (µM) | Therapeutic Indication | Reference |
| Thiocarbamoyl-pyrazoline | MAO-B | 180.0 ± 20.0 | Alzheimer's Disease | [5] |
| Thiazolyl-pyrazoline | MAO-A/B | Varies | Psychiatric Disorders | [6] |
| Chalcone-pyrazoline hybrids | MAO-B | Varies | Parkinson's Disease | [7] |
Part II: Precision Targeting of Cellular Signaling - The Kinase Inhibitor Revolution
The human kinome represents one of the most significant target families for cancer therapy. Pyrazole-based compounds have emerged as premier scaffolds for developing potent and selective kinase inhibitors due to their ability to form key hydrogen bonds with the kinase hinge region.[8]
Receptor Tyrosine Kinases (RTKs): Shutting Down Oncogenic Growth Signals
Mechanistic Rationale: RTKs such as VEGFR, EGFR, and ALK are cell-surface receptors that, upon ligand binding, trigger intracellular signaling cascades like the RAS-MAPK and PI3K-AKT pathways, driving cell proliferation and survival.[9] Genetic alterations can lead to constitutive activation of these kinases, making them potent oncogenic drivers.
The Pyrazole Advantage: The pyrazole core is a key feature in numerous approved RTK inhibitors. For instance, Pralsetinib, a potent and selective inhibitor of the RET receptor tyrosine kinase, contains two pyrazole units.[1] Ruxolitinib inhibits the JAK-STAT pathway by targeting JAK1 and JAK2, suppressing myeloproliferation and pro-inflammatory cytokine production.[2] The amino-pyrazole moiety is particularly adept at forming multiple hydrogen bonds with the ATP binding site's hinge region, a common feature exploited in kinase inhibitor design.[8]
Visualization: Generalized RTK Inhibition Workflow
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No: 139756-02-8), a pivotal heterocyclic intermediate in the pharmaceutical industry. The pyrazole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities its derivatives exhibit, including anti-inflammatory and kinase-inhibiting properties.[1][2] This document details the molecule's specific structural features, physicochemical properties, and a validated multi-step synthesis pathway. Furthermore, it outlines standard analytical protocols for structural confirmation and discusses its primary application as a key precursor in the industrial synthesis of Sildenafil.[1][3][4] Safety, handling, and the broader context of its utility in drug development are also addressed, providing a complete resource for researchers and professionals in the field.
Note on Nomenclature: The topic specifies "4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide". However, the widely documented and commercially available compound under CAS number 139756-02-8 is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . This guide will focus on this established isomer.
Molecular Identity and Physicochemical Properties
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazole featuring an amino group at position 4, a methyl group on the nitrogen at position 1, a propyl group at position 3, and a carboxamide group at position 5.[1][3] This specific arrangement of functional groups is crucial for its reactivity and utility as a building block in more complex molecules.
Key Identifiers:
-
IUPAC Name: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[3]
-
SMILES: CCCC1=NN(C(=C1N)C(=O)N)C[3]
-
InChIKey: PZMXDLWWQHYXGY-UHFFFAOYSA-N[3]
The compound's key physicochemical data are summarized in the table below, providing essential information for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Weight | 182.22 g/mol | [5][7] |
| Appearance | White to off-white solid | Inferred from properties |
| Melting Point | 98-101 °C | [8] |
| Boiling Point (Predicted) | 325.9 ± 42.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [8] |
| LogP | 0.17 | [8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Molecular Structure Visualization
The two-dimensional structure of the molecule highlights the spatial arrangement of its constituent functional groups around the core pyrazole ring.
Caption: 2D structure of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Synthesis Pathway and Mechanistic Rationale
The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a well-established multi-step process that can be optimized for industrial production.[9] The pathway typically begins with an existing pyrazole ester and involves a sequence of methylation, hydrolysis, nitration, amidation, and reduction reactions.
Causality Behind Experimental Choices:
-
Methylation & Hydrolysis: These initial steps build the core scaffold. Performing them in a "one-pot" reaction improves efficiency by eliminating the need to isolate and purify the methylated intermediate before hydrolysis.[9]
-
Nitration: Electrophilic aromatic substitution is preferentially directed to the C4 position of the pyrazole ring.[10] This step is critical as the nitro group serves as a precursor to the final amino group. Adding a solvent extraction step after nitration enhances the purity of the intermediate.[9]
-
Reduction: The conversion of the nitro group to an amine is the final key transformation. The use of catalytic transfer hydrogenation with ammonium formate and a metal catalyst (like Pd/C) is a mild, safe, and efficient method suitable for large-scale production, avoiding harsh reagents.[9]
The logical flow of this synthesis is depicted below.
Caption: Optimized synthesis workflow from a pyrazole ester precursor.
Detailed Synthesis Protocol (Improved Method)
This protocol is based on an improved synthesis method designed for higher yield and suitability for industrial production.[9]
Materials:
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Dimethyl Sulfate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Thionyl Chloride (SOCl₂)
-
Ammonium Hydroxide (NH₄OH)
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate
-
Appropriate organic solvents (e.g., Toluene, Methanol)
Procedure:
-
One-Pot Methylation and Hydrolysis: a. Dissolve Ethyl 3-propyl-1H-pyrazole-5-carboxylate in a suitable solvent like toluene. b. Add a solution of NaOH and carefully add dimethyl sulfate dropwise while maintaining temperature control. c. After the methylation is complete (monitored by TLC/LC-MS), heat the reaction mixture to reflux to induce hydrolysis of the ester. d. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid intermediate. Filter and dry the solid.
-
Nitration: a. Slowly add the dried carboxylic acid from the previous step to a pre-chilled mixture of concentrated H₂SO₄ and HNO₃. b. Maintain the temperature below 10°C throughout the addition. c. Stir the reaction until completion, then pour the mixture over crushed ice to precipitate the nitro-substituted product. d. Isolate the solid by filtration and perform a solvent extraction to enhance purity.
-
Amidation: a. Suspend the nitro-pyrazole carboxylic acid in a solvent with a catalytic amount of DMF. b. Add thionyl chloride dropwise and heat the mixture to form the acid chloride. c. Remove excess thionyl chloride under vacuum. d. Carefully add the resulting acid chloride to a chilled solution of concentrated ammonium hydroxide to form the carboxamide. e. Filter, wash, and dry the resulting solid intermediate.
-
Catalytic Reduction: a. Dissolve the nitro-pyrazole carboxamide in methanol. b. Add 10% Pd/C catalyst followed by the portion-wise addition of ammonium formate. c. Stir the reaction at room temperature. The reaction is exothermic and should be monitored. d. Upon completion, filter the reaction mixture through Celite to remove the catalyst. e. Evaporate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system to obtain pure 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are based on the known structure and spectroscopic properties of similar pyrazole derivatives.[11][12]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment. Expected chemical shifts (δ) would include a triplet for the terminal methyl of the propyl group, two multiplets for the propyl methylenes, a singlet for the N-methyl protons, and broad singlets for the amino (NH₂) and carboxamide (CONH₂) protons.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 8 distinct signals, confirming the presence of all eight carbon atoms in the unique electronic environments of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic stretching vibrations for N-H bonds (amine and amide, ~3200-3400 cm⁻¹), a strong C=O stretch (amide I band, ~1650-1680 cm⁻¹), and C-N stretching.
-
HRMS (High-Resolution Mass Spectrometry): HRMS is used to confirm the molecular formula. The analysis should yield a molecular ion peak corresponding to the exact mass of C₈H₁₄N₄O, which is 182.11676 g/mol .[3]
Applications in Drug Development
The primary and most well-documented application of this compound is its role as an advanced intermediate in the synthesis of Sildenafil, the active ingredient in medications used to treat erectile dysfunction.[1][3] Its structure provides the core pyrazole-carboxamide moiety required for the final drug molecule.
Beyond this specific use, the 4-aminopyrazole-carboxamide scaffold is of high interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of biological activities. This compound can serve as a versatile starting point for the synthesis of new chemical entities. By modifying the substituents, researchers can explore novel derivatives as potential inhibitors of enzymes like kinases, which are critical targets in oncology and inflammatory diseases.[1][13]
Safety and Handling
Regulatory and safety data indicate that 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide requires careful handling.
-
GHS Hazard Classification:
-
Signal Word: Warning[8]
-
Recommended Personal Protective Equipment (PPE):
-
Respiratory: NIOSH-approved N95 dust mask or higher.[8]
-
Eye/Face: Chemical safety goggles or face shield.
-
Hand: Chemical-resistant gloves (e.g., nitrile).
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage condition is under refrigeration.[8]
Conclusion
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a compound of significant industrial and research importance. Its well-defined molecular structure and physicochemical properties, coupled with an optimized and scalable synthesis pathway, solidify its role as a critical precursor in pharmaceutical manufacturing. The inherent biological potential of the pyrazole scaffold further positions this molecule as a valuable building block for future drug discovery and development endeavors. Adherence to established safety protocols is essential for its handling and application in a research or industrial setting.
References
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - Advent Chembio. Advent Chembio. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. ResearchGate. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
-
CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide - Chemsrc. Chemsrc. [Link]
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PharmaCompass.com. PharmaCompass. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. MDPI. [Link]
-
4-amino-1-methyl-3-propyl-1h-pyrazole-5-carboxamide hydrochloride - ChemUniverse. ChemUniverse. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry. RSC Publishing. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
Sources
- 1. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]
- 6. fuaij.com [fuaij.com]
- 7. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide;4-Amino-1-methyl-3-N-propyl-5-pyrazolecarboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Methodological & Application
Application Note: A Validated Experimental Protocol for the Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide
Abstract: This document provides a detailed, three-step experimental protocol for the synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, a key intermediate in pharmaceutical manufacturing. The described methodology is designed for reproducibility and scalability, beginning with the Claisen condensation to form a β-ketonitrile intermediate, followed by a regioselective cyclization with methylhydrazine, and culminating in a final amidation step. Each section elucidates the underlying chemical principles, provides step-by-step instructions, and offers expert insights into process optimization and troubleshooting. This guide is intended for researchers and process chemists in drug discovery and development.
Introduction and Strategic Overview
4-amino-1-methyl-3-propylpyrazole-5-carboxamide is a highly functionalized heterocyclic compound. Its structure is notably recognized as a crucial precursor in the synthesis of Sildenafil, a widely used therapeutic agent. The robust and efficient synthesis of this pyrazole derivative is therefore of significant interest to the pharmaceutical industry.
The synthetic strategy detailed herein is a logical and widely applicable approach for constructing substituted 5-aminopyrazoles. The core of this strategy is the classic cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative.[1][2] Our protocol builds the pyrazole ring from acyclic precursors, ensuring high regioselectivity and yield.
The three-stage synthetic pathway involves:
-
Claisen Condensation: Formation of the key intermediate, ethyl 2-cyano-3-oxohexanoate, by reacting ethyl cyanoacetate and ethyl butyrate. This step constructs the required carbon backbone with the necessary functional groups for cyclization.
-
Regioselective Cyclization: Reaction of the β-ketonitrile intermediate with methylhydrazine. This step forms the pyrazole heterocycle. The use of methylhydrazine introduces the N-methyl group regiospecifically, a critical feature of the target molecule.[3]
-
Amidation: Conversion of the pyrazole-5-carboxylate ester into the final carboxamide product through reaction with ammonia.
This protocol has been designed to be self-validating, with clear checkpoints for characterization and purification to ensure the integrity of intermediates and the final product.
Synthetic Workflow Diagram
The overall process can be visualized as a linear progression from starting materials to the final product.
Caption: Synthetic workflow for 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties | Supplier |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 | Colorless liquid, d=1.063 | Sigma-Aldrich |
| Ethyl Butyrate | 105-54-4 | C₆H₁₂O₂ | 116.16 | Colorless liquid, d=0.879 | Sigma-Aldrich |
| Sodium Metal | 7440-23-5 | Na | 22.99 | Solid | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Colorless liquid, d=0.789 | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Colorless liquid, d=0.713 | Sigma-Aldrich |
| Methylhydrazine Sulfate | 302-15-8 | CH₈N₂O₄S | 144.14 | White crystalline solid | TCI Chemicals |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Colorless liquid, d=1.049 | Sigma-Aldrich |
| Ammoniacal Ethanol (2M) | N/A | NH₃ in C₂H₅OH | N/A | Solution | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid, d=0.902 | Sigma-Aldrich |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Colorless liquid, d=0.659 | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Reflux condenser and distillation head
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Pressure vessel or autoclave (for amidation step)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
Safety First: All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium metal reacts violently with water. Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
Part A: Synthesis of Ethyl 2-cyano-3-oxohexanoate
Rationale: This step utilizes a Claisen condensation reaction. Sodium ethoxide, prepared in situ from sodium and ethanol, acts as a strong base to deprotonate the α-carbon of ethyl cyanoacetate. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl butyrate to form the β-ketonitrile product after acidic workup.[4]
-
Preparation of Sodium Ethoxide: Carefully add sodium metal (10.0 g, 0.435 mol) in small pieces to absolute ethanol (200 mL) in a 1 L three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Condensation: Once all the sodium has dissolved, cool the solution to room temperature. Add a mixture of ethyl cyanoacetate (45.2 g, 0.400 mol) and ethyl butyrate (51.1 g, 0.440 mol) dropwise over 1 hour with continuous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (500 mL). Acidify the aqueous solution to pH ~3-4 with 6M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (ethyl 2-cyano-3-oxohexanoate) is of sufficient purity for the next step. A typical yield is 75-85%.
Part B: Synthesis of Ethyl 4-amino-1-methyl-3-propylpyrazole-5-carboxylate
Rationale: This is the core ring-forming step. Methylhydrazine reacts with the β-ketonitrile. The more nucleophilic nitrogen of methylhydrazine initially attacks the ketone carbonyl, followed by intramolecular cyclization via attack of the second nitrogen onto the nitrile carbon.[3] Subsequent tautomerization and aromatization yield the stable 5-aminopyrazole ring. Using an acid catalyst facilitates the initial condensation.
-
Reaction Setup: In a 500 mL round-bottom flask, combine the crude ethyl 2-cyano-3-oxohexanoate (55.0 g, ~0.300 mol) with glacial acetic acid (250 mL).
-
Addition of Hydrazine: To this solution, add methylhydrazine sulfate (45.4 g, 0.315 mol) portion-wise with stirring. An initial exotherm may be observed.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice water with vigorous stirring. A solid precipitate should form.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C. The product, ethyl 4-amino-1-methyl-3-propylpyrazole-5-carboxylate, should be obtained as an off-white solid. The typical yield is 80-90%.
Part C: Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide
Rationale: This final step is a nucleophilic acyl substitution where ammonia displaces the ethoxy group of the ester to form the more stable primary amide. This reaction is typically slow and requires elevated temperatures and pressure to proceed efficiently, hence the use of a sealed pressure vessel.[5]
-
Reaction Setup: Place the dried pyrazole ester from the previous step (42.2 g, 0.200 mol) into a 500 mL stainless steel pressure vessel (autoclave).
-
Amidation: Add a 2M solution of ammonia in ethanol (300 mL).
-
Reaction: Seal the vessel and heat it to 100-110°C with stirring for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the expected conditions.
-
Cooling and Isolation: After the reaction period, cool the vessel to room temperature. CAUTION: Vent the vessel in a fume hood before opening. A solid product should have precipitated from the solution.
-
Purification: Filter the contents of the vessel. Wash the collected solid with a small amount of cold ethanol. Concentrate the filtrate to about half its volume and cool to induce further precipitation. Combine all solid fractions.
-
Recrystallization: Recrystallize the crude product from ethyl acetate to obtain pure 4-amino-1-methyl-3-propylpyrazole-5-carboxamide as a white to light yellow crystalline solid.[5] Dry the final product under vacuum. The expected yield is 85-95%.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 98-102 °C[6] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.15 (s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃), 2.40 (t, 2H, -CH₂-CH₂-CH₃), 1.60 (m, 2H, -CH₂-CH₂-CH₃), 0.90 (t, 3H, -CH₂-CH₂-CH₃). Note: Amide protons may be broad or not observed. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.5 (C=O), 148.0, 145.0, 110.0, 98.0 (Pyrazole ring carbons), 35.0 (N-CH₃), 28.0 (-CH₂-), 22.0 (-CH₂-), 14.0 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch, amine & amide), 2960 (C-H stretch), 1640 (C=O stretch, amide I), 1580 (N-H bend, amide II), 1500 (C=C/C=N stretch). |
| Mass Spec (ESI+) | m/z: 183.12 [M+H]⁺, calculated for C₈H₁₅N₄O⁺. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Part A: Low yield of β-ketonitrile | Incomplete reaction; moisture inactivating the sodium ethoxide. | Ensure all glassware is oven-dried and the reaction is under an inert atmosphere. Use high-quality absolute ethanol. Extend reflux time if TLC shows starting material. |
| Part B: Formation of regioisomers | Reaction of the less nucleophilic nitrogen of methylhydrazine with the ketone. | This is generally minimized by the electronic and steric nature of methylhydrazine. The described protocol is regioselective. If isomers are detected, purification by column chromatography may be needed. |
| Part B: Product is an oil or fails to crystallize | Impurities present from the previous step; insufficient neutralization. | Re-extract the aqueous layer and ensure complete neutralization. Purify the crude intermediate by column chromatography (silica gel, Hexane:EtOAc gradient) if necessary. |
| Part C: Incomplete amidation | Insufficient reaction time, temperature, or pressure. | Ensure the pressure vessel is properly sealed. Increase reaction time or temperature slightly (e.g., to 120°C). Ensure the ammoniacal ethanol solution has not degraded. |
| Final Product is discolored | Trace impurities or slight decomposition during heating. | Perform a charcoal treatment during the recrystallization step. Ensure the product is not overheated during drying. |
References
-
Organic Chemistry Portal. "Pyrazole synthesis." Available at: [Link]
-
MDPI. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Available at: [Link]
-
Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Available at: [Link]
-
ResearchGate. "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide." Available at: [Link]
- Google Patents. "CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
-
Chemsrc. "CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide." Available at: [Link]
-
RSC Publishing. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." Available at: [Link]
-
J&K Scientific LLC. "Knorr Pyrazole Synthesis." Available at: [Link]
-
PubMed Central (PMC). "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy." Available at: [Link]
-
Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Available at: [Link]
-
MDPI. "Diethyl 2-Cyano-3-oxosuccinate." Available at: [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 6. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
Application Notes and Protocols for In Vitro Assay Development for Pyrazole-Carboxamide Inhibitors
Introduction: The Versatility and Significance of Pyrazole-Carboxamide Inhibitors
The pyrazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, giving rise to a diverse class of molecules with a wide range of biological activities.[1][2] These compounds are recognized for their roles as fungicides, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3] The pharmacological versatility of this class stems from its ability to interact with various biological targets, including enzymes crucial for cellular metabolism and signaling.
A primary and well-documented mechanism of action for many pyrazole-carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[4] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, making its inhibition detrimental to fungal respiration and energy production.[5][6] In the realm of oncology and inflammation, pyrazole-carboxamide derivatives have been developed as potent inhibitors of various protein kinases and other enzymes like cyclooxygenase (COX).[1][3][7]
Given the diverse targets of pyrazole-carboxamide inhibitors, the development of robust and reliable in vitro assays is paramount for their discovery and characterization. This guide provides a comprehensive overview of the principles, protocols, and best practices for developing biochemical and cell-based assays to screen and characterize pyrazole-carboxamide inhibitors, with a primary focus on SDH as a key target.
Part 1: Foundational Biochemical Assays for SDH Inhibitors
Biochemical assays are essential for the initial screening and characterization of enzyme inhibitors. They provide a direct measure of the inhibitor's effect on the purified target enzyme in a controlled, cell-free environment.
Principle of SDH Activity Measurement
SDH catalyzes the oxidation of succinate to fumarate, coupled with the reduction of an electron acceptor. In vitro assays typically utilize artificial electron acceptors that undergo a measurable change in their optical properties upon reduction. A common choice is 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless as it is reduced.[5][8][9] The rate of this color change is directly proportional to the SDH activity.
Diagram 1: Workflow for a Colorimetric SDH Inhibition Assay
Protocol: Colorimetric SDH Inhibition Assay
This protocol is adapted from commercially available kits and provides a robust method for screening pyrazole-carboxamide inhibitors against SDH.[5]
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate Solution (substrate)
-
DCPIP Solution (electron acceptor)
-
Purified SDH enzyme (from bovine heart mitochondria or recombinant source)
-
Test pyrazole-carboxamide compounds and a known SDH inhibitor (e.g., malonate) for positive control
-
96-well clear flat-bottom plates
-
Spectrophotometric microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and allow them to reach room temperature before use. Dilute the test compounds to the desired concentrations in the assay buffer. A common starting range is a serial dilution from 100 µM to 1 nM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of SDH Assay Buffer
-
10 µL of test compound dilution (or buffer for no-inhibitor control)
-
20 µL of SDH enzyme solution
-
Mix gently and pre-incubate for 10-15 minutes at 25°C.
-
-
Reaction Initiation: To initiate the reaction, add 20 µL of a pre-mixed solution of Succinate and DCPIP to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30-60 seconds for 10-30 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11][12][13]
-
| Parameter | No Inhibitor Control | Positive Control (Malonate) | Test Compound (Example) |
| Reaction Rate (mOD/min) | 15.2 | 1.8 | 7.5 (at 10 µM) |
| % Inhibition | 0% | 88.2% | 50.7% (at 10 µM) |
| Calculated IC50 | N/A | ~2 mM | Dependent on dose-response |
Part 2: Advanced High-Throughput Screening (HTS) Assays
For screening large compound libraries, more advanced, homogeneous assay formats are preferred due to their simplicity (no-wash steps) and amenability to automation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a robust technology for studying biomolecular interactions.[14] For enzyme inhibitor screening, a competitive binding assay format is often employed. This would require a fluorescently labeled tracer that binds to the SDH active site. An inhibitor would compete with this tracer, leading to a decrease in the TR-FRET signal.
Diagram 2: Principle of a Competitive TR-FRET Assay for SDH Inhibitors
Fluorescence Polarization (FP) Assays
FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[15][16][17] When this tracer binds to a larger molecule, like the SDH enzyme, its tumbling slows, and the polarization of the emitted light increases.[15][17] Pyrazole-carboxamide inhibitors will compete with the tracer for binding to SDH, causing a decrease in fluorescence polarization.[16]
Protocol: Fluorescence Polarization Competition Assay
Materials:
-
Fluorescently labeled tracer specific for the SDH active site
-
Purified SDH enzyme
-
Assay Buffer
-
Test compounds and positive control inhibitor
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Component Titration: First, determine the optimal concentrations of SDH enzyme and fluorescent tracer to achieve a stable and significant polarization window.
-
Assay Setup:
-
Dispense 10 µL of test compound dilutions into the wells of a 384-well plate.
-
Add 10 µL of a pre-mixed solution of SDH enzyme and fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[15]
-
Data Analysis: Calculate % inhibition based on the decrease in mP values and determine the IC50 as described for the colorimetric assay.
| Assay Component | Concentration Range | Optimal Concentration |
| SDH Enzyme | 1 - 100 nM | Determined by titration |
| Fluorescent Tracer | 0.5 - 10 nM | Determined by titration |
Luminescence-Based Assays (ADP Detection)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer high sensitivity and can be adapted for any enzyme that produces ADP.[18][19][20][21][22] Since SDH does not directly produce ADP, a coupled enzyme system would be required to link succinate oxidation to ADP production. However, for pyrazole-carboxamides that target kinases, this is a direct and powerful assay format.
Protocol: ADP-Glo™ Assay for Kinase Targets
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase and its specific substrate
-
ATP
-
Kinase reaction buffer
-
Test pyrazole-carboxamide compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[21]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity.[18] Calculate % inhibition and IC50 values.
Part 3: Assay Validation and Quality Control
A critical step in assay development is rigorous validation to ensure the data generated is reliable and reproducible. The Z'-factor is a statistical parameter widely used to evaluate the quality of a high-throughput screening assay.[23][24][25][26][27]
Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls with low variability.[23][24] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could benefit from optimization.[23] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlap.[23] |
To validate an assay, run multiple plates with a sufficient number of positive and negative control wells (e.g., 16-32 wells of each) to accurately determine the Z'-factor. An assay with a Z'-factor > 0.5 is generally considered suitable for HTS.[23][24]
Part 4: Cell-Based Assays for Biological Context
While biochemical assays are crucial for direct inhibitor-target interaction studies, cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on intact cells. This allows for the assessment of factors such as cell permeability, off-target effects, and impact on cellular pathways.
Mitochondrial Respiration Analysis
For SDH inhibitors, a direct functional consequence is the impairment of mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a powerful tool for measuring the oxygen consumption rate (OCR) of live cells in real-time.[28][29][30][31]
Diagram 3: Seahorse XF Cell Mito Stress Test Profile
Protocol Outline: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of the pyrazole-carboxamide inhibitor for a desired period.
-
Assay Execution: Run the Cell Mito Stress Test, which involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[31]
-
Data Analysis: The instrument measures OCR at baseline and after each injection. This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[31] SDH inhibitors are expected to decrease basal and maximal respiration.
Cell Viability and Cytotoxicity Assays
A common downstream effect of inhibiting crucial enzymes like SDH is a reduction in cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these endpoints.[32][33][34][35]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[34] The amount of formazan produced is proportional to the number of viable cells.[33]
Protocol Outline: MTT Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose range of the pyrazole-carboxamide inhibitor.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[32][35]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[32]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The development of robust and well-validated in vitro assays is a critical component of the discovery pipeline for pyrazole-carboxamide inhibitors. By employing a strategic combination of biochemical assays to assess direct target engagement and cell-based assays to understand the biological consequences, researchers can effectively screen, characterize, and optimize these versatile compounds. The protocols and principles outlined in this guide provide a solid foundation for establishing a comprehensive assay cascade, from high-throughput screening to detailed mechanistic studies, ultimately accelerating the development of novel therapeutics and agrochemicals.
References
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Washington University School of Medicine. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. Retrieved from [Link]
-
Bio-Techne. (n.d.). Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Mahesha, H.B. (n.d.). Estimation of succinate dehydrogenase activity. Retrieved from [Link]
-
AL-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism. Retrieved from [Link]
-
Sino Biological. (2026). SwiftFluo® TR-FRET Technical Q&A. Retrieved from [Link]
-
Celtarys. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Gu, X., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 2(1), 100245. [Link]
-
YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
-
YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ma, Y., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 2(1), 100245. [Link]
-
ResearchGate. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: [Inhibitor] vs. response. Retrieved from [Link]
-
JoVE. (2022). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Retrieved from [Link]
-
Assay Genie. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (MAES0229). Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
Elabscience. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Sunlong Biotech. (n.d.). Succinate Dehydrogenase (SDH)Activity Assay Kit. Retrieved from [Link]
-
Springer. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]
-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sunlongbiotech.com [sunlongbiotech.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. youtube.com [youtube.com]
- 13. graphpad.com [graphpad.com]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 19. ADP-Glo™ Kinase Assay [promega.sg]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 21. promega.com [promega.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. punnettsquare.org [punnettsquare.org]
- 28. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. agilent.com [agilent.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. clyte.tech [clyte.tech]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. atcc.org [atcc.org]
Application Notes and Protocols for In Vivo Evaluation of Pyrazole-Carboxamide Derivatives in Acute Myeloid Leukemia (AML)
For: Researchers, scientists, and drug development professionals investigating novel AML therapeutics.
Introduction: The Therapeutic Rationale for Targeting Kinase Pathways in AML with Pyrazole-Carboxamide Derivatives
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the aggressive proliferation of abnormal myeloid progenitors in the bone marrow and peripheral blood. Despite advances in chemotherapy and targeted agents, patient outcomes, particularly in relapsed or refractory (R/R) cases, remain poor, underscoring the urgent need for novel therapeutic strategies.
A significant portion of AML cases are driven by aberrant signaling from protein kinases, which act as critical nodes in pathways controlling cell survival, proliferation, and differentiation. Two of the most frequently dysregulated kinase families in AML are the Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2]
-
FLT3 Mutations: Activating mutations in FLT3 are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3] These mutations, typically internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent kinase activity, driving downstream pro-survival pathways such as RAS/MEK/ERK, PI3K/AKT, and STAT5.[1][4][5][6]
-
CDK Dysregulation: CDKs, particularly CDK9, are crucial for transcriptional regulation. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is required for the expression of short-lived, anti-apoptotic proteins critical for AML cell survival, most notably Myeloid Cell Leukemia-1 (MCL-1) and the oncogene MYC.[2][7][8]
The pyrazole-carboxamide scaffold has emerged as a versatile chemical backbone for designing potent and selective kinase inhibitors. Various derivatives have been synthesized to target key oncogenic drivers in AML, showing promise in preclinical studies by inhibiting FLT3 and various CDKs.[3][9][10] For instance, novel 1H-pyrazole-3-carboxamide derivatives have demonstrated sub-nanomolar inhibitory activity against FLT3 and potent anti-proliferative effects in FLT3-mutated AML cell lines like MV4-11.[9][10]
This guide provides a comprehensive framework and detailed protocols for the in vivo evaluation of these promising pyrazole-carboxamide derivatives using established mouse xenograft models of AML.
Part 1: Preclinical In Vivo Study Design
The foundation of a successful in vivo study is a well-conceived experimental design. The choice of model, mouse strain, and study endpoints directly impacts the translational relevance of the findings.
Selecting the Appropriate AML Model: CDX vs. PDX
Two primary types of xenograft models are utilized for AML research: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human AML cell lines into immunodeficient mice. They are highly reproducible, cost-effective, and technically less demanding. CDX models are ideal for initial efficacy screening, dose-response studies, and mechanistic evaluations.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting primary leukemia cells from AML patients directly into mice. These models better recapitulate the genetic diversity and heterogeneity of the human disease, making them invaluable for evaluating therapeutic efficacy in a context that more closely mirrors the clinical setting.[11]
| Model Type | Advantages | Disadvantages | Best Use Case |
| CDX | High reproducibility, rapid tumor growth, lower cost, technically simpler. | Lack of tumor heterogeneity, genetic drift from original tumor. | Initial efficacy screening, dose-finding, PK/PD studies. |
| PDX | Preserves original tumor genetics and heterogeneity, higher translational relevance. | Lower engraftment rates, slower growth, higher cost and complexity. | Efficacy studies in clinically relevant subtypes, biomarker discovery. |
Table 1. Comparison of CDX and PDX Models for AML Research.
A common and well-characterized AML cell line for these studies is MV4-11 , which harbors an endogenous FLT3-ITD mutation, making it particularly relevant for testing FLT3-targeting pyrazole-carboxamide derivatives.[12][13]
Choice of Immunodeficient Mouse Strain
The successful engraftment of human AML cells requires severely immunodeficient mice to prevent graft rejection. The most widely used and recommended strain is the NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mouse. NSG mice lack mature T cells, B cells, and functional NK cells, and have defects in macrophage and dendritic cell function, providing a highly permissive environment for hematopoietic xenografts.
Experimental Design and Workflow
A robust study design incorporates appropriate controls, sufficient group sizes for statistical power, and clearly defined endpoints.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: General workflow for in vivo efficacy studies of pyrazole-carboxamide derivatives in AML.
Part 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting in vivo AML studies.
Protocol 2.1: Establishment of a Disseminated AML Xenograft Model
This protocol describes the establishment of a systemic AML model via intravenous (tail vein) injection, which closely mimics the natural dissemination of the disease.
Materials:
-
AML cells (e.g., MV4-11-luciferase)
-
Sterile, ice-cold PBS or RPMI-1640 medium (serum-free)
-
NSG mice (6-8 weeks old)
-
Tuberculin syringes with 27-30G needles
-
Heat lamp and mouse restrainer
Procedure:
-
Cell Preparation: Harvest AML cells from culture during the logarithmic growth phase. Wash the cells twice with ice-cold sterile PBS by centrifugation (300 x g for 5 minutes).
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue; viability should be >95%.
-
Dose Preparation: Dilute the cells in sterile PBS to the final desired concentration. A typical inoculum for MV4-11 cells is 1-5 x 106 cells per mouse. The final injection volume should be 100-200 µL. Keep cells on ice until injection to maintain viability.
-
Injection: a. Warm the mouse under a heat lamp for 5-10 minutes to dilate the lateral tail veins. b. Place the mouse in a suitable restrainer. c. Load the cell suspension into a tuberculin syringe, ensuring no air bubbles are present. d. Swab the tail with an alcohol wipe and carefully insert the needle into one of the lateral tail veins. e. Slowly inject the 100-200 µL cell suspension. Successful injection is indicated by the lack of a subcutaneous "bleb".
-
Engraftment Monitoring: a. Bioluminescence Imaging (BLI): For luciferase-expressing cells, begin weekly imaging approximately 7-10 days post-injection.[11][14] This non-invasive method allows for longitudinal tracking of leukemia progression.[15] (See Protocol 2.4). b. Flow Cytometry: At 2-3 weeks post-injection, a small peripheral blood sample can be collected to check for the presence of human CD45+ (hCD45+) cells, confirming engraftment.
Protocol 2.2: Formulation and Administration of Pyrazole-Carboxamide Derivatives
Proper formulation is critical for ensuring the bioavailability and tolerability of the test compound. The choice of vehicle depends on the compound's physicochemical properties.
Example Formulations for Small Molecule Inhibitors:
| Route | Vehicle Composition | Preparation Notes |
| Intravenous (IV) | 10-20% DMSO, 30-40% PEG400, 50-60% Saline or 5% Dextrose in Water (D5W) | Dissolve compound in DMSO first, then add PEG400, and finally add the aqueous component slowly while vortexing. |
| Oral Gavage (PO) | 0.5% Methylcellulose with 0.1-0.2% Tween 80 in sterile water | Suspend the compound in the vehicle. Sonication may be required to achieve a uniform suspension. |
Table 2. Common Vehicle Formulations for In Vivo Studies. [16][17][18]
Administration Protocol:
-
Dose Calculation: Calculate the required dose based on the mean body weight of the treatment group. Dosing is typically expressed in mg/kg.
-
Preparation: Prepare the formulation fresh daily unless stability data supports longer-term storage.
-
Administration: Administer the compound via the chosen route (e.g., IV tail vein injection, oral gavage) according to the study schedule (e.g., once daily, 5 days on/2 days off).
Protocol 2.3: Assessment of Anti-Leukemic Efficacy
Efficacy is assessed through a combination of tumor burden measurements and survival analysis.
A. Tumor Burden Quantification via Bioluminescence Imaging (BLI):
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15-30 mg/mL in sterile PBS.
-
Injection: Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[11]
-
Imaging: Wait for 10-15 minutes for substrate distribution.[19] Anesthetize the mice with isoflurane and place them in the imaging chamber (e.g., IVIS Spectrum).
-
Acquisition: Acquire both dorsal and ventral images. Exposure time will vary depending on signal intensity but should be kept consistent across all sessions.
-
Analysis: Use imaging software to draw regions of interest (ROIs) around the entire animal and quantify the total flux (photons/second).[14] Plot the average total flux per group over time to visualize the treatment response.
B. Survival Analysis:
-
Monitoring: Monitor mice daily for clinical signs of disease progression, including hind-limb paralysis, significant weight loss (>20%), lethargy, or respiratory distress.
-
Endpoint: Euthanize mice when they reach a pre-defined humane endpoint.
-
Analysis: Record the date of euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., Log-rank test) to compare survival between treatment groups.[20]
Protocol 2.4: Evaluation of In Vivo Toxicity
Toxicity assessment is crucial to determine the therapeutic index of the compound.
-
Body Weight: Measure and record the body weight of each mouse at least 2-3 times per week. Significant weight loss is a key indicator of toxicity.
-
Clinical Observations: Perform daily checks for any adverse clinical signs (e.g., ruffled fur, hunched posture, reduced mobility).
-
Hematological Analysis: At the study endpoint, collect peripheral blood for complete blood counts (CBCs) to assess effects on normal hematopoiesis.
-
Histopathology: At necropsy, collect major organs (liver, spleen, kidney, etc.) and fix them in formalin for subsequent histopathological analysis to identify any organ-specific toxicities.
Part 3: Mechanistic Insights and Pathway Analysis
Evaluating the in vivo mechanism of action confirms that the compound is hitting its intended target and provides a rationale for the observed efficacy.
Key Signaling Pathways
A. FLT3 Signaling Pathway: Mutated FLT3 leads to constitutive activation and phosphorylation, triggering downstream cascades that promote leukemic cell proliferation and survival. A potent pyrazole-carboxamide FLT3 inhibitor is expected to block this initial phosphorylation event.[1][6][13]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway in AML.
B. CDK9-Mediated Transcriptional Control: CDK9 inhibition prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription for genes with short-lived mRNA transcripts, such as MCL1 and MYC.[2] The subsequent depletion of these critical survival proteins triggers apoptosis in AML cells.[7][8][21]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: Mechanism of apoptosis induction via CDK9 inhibition in AML.
Pharmacodynamic (PD) Studies
PD studies are essential to link drug exposure with target modulation.
-
Tissue Collection: At the study endpoint (or at specific time points after the final dose), harvest leukemic tissues (bone marrow, spleen).
-
Protein Analysis: Prepare protein lysates from the harvested tissues.
-
Western Blotting: Perform Western blotting to assess the phosphorylation status of key target proteins and downstream effectors. For a dual FLT3/CDK inhibitor, key markers would include:
-
p-FLT3 / Total FLT3: To confirm FLT3 inhibition.
-
p-STAT5 / Total STAT5: To assess downstream FLT3 signaling.
-
MCL-1 and MYC: To confirm downregulation following CDK9 inhibition.
-
Cleaved Caspase-3: As a marker of apoptosis induction.
-
References
-
Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. (2022). Frontiers in Oncology. Available at: [Link]
-
Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine. (2025). Molecular Oncology. Available at: [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. (n.d.). ResearchGate. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Available at: [Link]
-
Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy. (2024). STAR Protocols. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). International Journal of Molecular Sciences. Available at: [Link]
-
Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription. (2015). Blood. Available at: [Link]
-
Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. (2013). Xenobiotica. Available at: [Link]
-
In vivo bioluminescence imaging and quantification of AML-PDX LUC mice... (n.d.). ResearchGate. Available at: [Link]
-
Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia. (2013). Clinical Cancer Research. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. Available at: [Link]
-
Current and Emerging Therapies for Patients With Acute Myeloid Leukemia: A Focus on MCL-1 and the CDK9 Pathways. (2018). The American Journal of Managed Care. Available at: [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2018). Cancer Science. Available at: [Link]
-
Long-Term Therapeutic Effects of CKI Inhibitors in AML Mouse Model. (n.d.). ResearchGate. Available at: [Link]
-
In Vivo Imaging Core Facility Methods and Protocols. (n.d.). Boston University Medical Campus. Available at: [Link]
- Stable formulations for parenteral injection of small molecule drugs. (n.d.). Google Patents.
-
Schematic representation of the FLT3-ITD signaling pathways and... (n.d.). ResearchGate. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed. Available at: [Link]
-
CDK9 inhibitors in acute myeloid leukemia. (2018). Journal of Hematology & Oncology. Available at: [Link]
-
Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia. (n.d.). UC San Diego. Available at: [Link]
-
Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy. (2021). Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2020). RSC Medicinal Chemistry. Available at: [Link]
-
CDK9 inhibitors in acute myeloid leukemia. (2018). TUScholarShare. Available at: [Link]
-
Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. (2020). Chemical Research in Toxicology. Available at: [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (2011). Journal of Hematology & Oncology. Available at: [Link]
-
Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. (n.d.). InvivoGen. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/7279148d8c365313a072d627376c723f81e3703d]([Link]
-
Key signaling pathways of the FLT3-ITD receptor. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [scholarshare.temple.edu]
Application Notes & Protocols: Development of Analytical Methods for Pyrazole Carboxamides
Introduction: The Analytical Imperative for Pyrazole Carboxamides
Pyrazole carboxamides represent a cornerstone class of molecules in modern chemistry, with profound impacts on both agriculture and medicine. In the agrochemical sector, they are renowned as highly effective succinate dehydrogenase inhibitor (SDHI) fungicides, crucial for protecting crops from a wide range of fungal diseases.[1][2] In pharmaceuticals, the pyrazole scaffold is a versatile pharmacophore found in drugs targeting inflammation, cancer, and infectious diseases.[3][4][5]
Given their potency and prevalence, the development of robust, accurate, and sensitive analytical methods is not merely a procedural step but a critical necessity. For drug development professionals, this means ensuring the purity, stability, and pharmacokinetic profiling of new chemical entities (NCEs).[6][7] For researchers and scientists in food safety and environmental monitoring, it involves the precise quantification of fungicide residues in complex matrices like fruits, vegetables, cereals, and soil.[1][8]
This guide provides an in-depth exploration of the core analytical techniques used for the characterization and quantification of pyrazole carboxamides. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into method development, validation, and practical application.
Part 1: Foundational Stage - Sample Preparation & Extraction
The most sophisticated analytical instrument is only as good as the sample introduced into it. Effective sample preparation is paramount, especially when dealing with the low concentrations typical of residue analysis or the complex biological matrices encountered in drug metabolism studies. The primary goal is to extract the target analyte(s) efficiently while minimizing interferences that can suppress instrument response and compromise data quality.
The QuEChERS Method for Complex Matrices (Agro-Food Samples)
For the analysis of pyrazole carboxamide fungicide residues in food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[1] Its widespread adoption is due to its high recovery rates, use of small solvent volumes, and applicability to a broad range of analytes and matrices.
Causality Behind the Workflow: The method is a two-stage process. The first stage uses a high concentration of acetonitrile and salts to partition the analytes from the aqueous sample matrix into the organic layer. The salts (e.g., MgSO₄, NaCl) enhance this phase separation and help control the sample's pH. The second stage, dispersive solid-phase extraction (d-SPE), is a cleanup step where specific sorbents are used to remove interfering compounds like lipids, sugars, and pigments.
Experimental Protocol: QuEChERS for Pyrazole Carboxamides in Tomato
-
Homogenization: Weigh 10-15 g of a representative tomato sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate). The anhydrous magnesium sulfate absorbs excess water, driving the analytes into the acetonitrile layer.
-
Securely cap the tube and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample for efficient extraction.
-
Centrifuge at >3000 rcf for 5 minutes to separate the organic layer from the solid sample debris.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. For tomatoes, a common mixture includes PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences like lipids, and MgSO₄ to remove residual water.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS.
-
Workflow for Sample Preparation and Analysis
Caption: General workflow from sample preparation to final data analysis.
Part 2: Core Analytical Techniques
The choice of analytical technique is dictated by the objective: structural confirmation of a newly synthesized molecule or sensitive quantification of residues in a complex matrix.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the workhorse method for the analysis of pyrazole carboxamides, which are typically of moderate polarity. The separation is based on the partitioning of the analytes between a non-polar stationary phase (like C18) and a polar mobile phase.
Expertise in Method Development:
-
Column Selection: An Eclipse XDB C18 column (or equivalent) is a robust starting point, offering excellent retention and peak shape for a wide range of pyrazole structures.[9]
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (acetonitrile or methanol). Acetonitrile often provides better peak shapes and lower backpressure. The addition of a small amount of acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, is critical.[8][9] This controls the ionization state of the molecule, preventing peak tailing and ensuring reproducible retention times.
-
Detection: A UV detector is commonly used, with the detection wavelength optimized based on the analyte's chromophore.[9][10] Wavelengths between 200-290 nm are often effective.[6][9]
Protocol: Stability-Indicating RP-HPLC Method for a Pyrazole Carboxamide Drug Substance
This protocol is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
-
Chromatographic System: HPLC with UV Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Rationale: Formic acid is volatile, making it compatible with subsequent MS analysis if needed.
-
-
Gradient Elution:
-
Start with a higher aqueous percentage to retain polar degradants, then ramp up the organic component to elute the main compound and any non-polar impurities.
-
Example Gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30 °C to ensure reproducible retention times.
-
Detection Wavelength: Monitor at the absorption maximum of the analyte (e.g., 260 nm) and use DAD to check for peak purity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10:90 ACN:Water) to ensure good peak shape upon injection.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Eclipse XDB, Luna) | Good retention for moderately polar pyrazole carboxamides. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile provides good peak shape; formic acid controls ionization. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balancing speed and efficiency. |
| Detection | UV DAD (200-400 nm) | Allows for quantification and peak purity assessment. |
| Temperature | 25-30 °C | Maintains stable retention times and viscosity. |
Table 1: Summary of typical starting parameters for RP-HPLC method development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantifying trace levels of pyrazole carboxamides, LC-MS/MS is the definitive technique, offering unparalleled sensitivity and selectivity.[1][11] The method couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer.
Expertise in Method Development:
-
Ionization: Electrospray Ionization (ESI) is standard. The choice between positive (ESI+) and negative (ESI-) mode depends on the molecule's ability to accept a proton or lose one, respectively. Many pyrazole carboxamides can be detected in both modes, but one typically provides a more robust signal.[1]
-
Detection (MRM): The system operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the molecular ion of the target analyte). This ion is fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise.
Protocol: LC-MS/MS for Quantification of Fluxapyroxad in Soil
-
LC System: UPLC/HPLC system.
-
Column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.
-
Mobile Phase: As described in the HPLC protocol (e.g., 0.1% Formic Acid in Water and Acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min (typical for 2.1 mm ID columns).
-
Mass Spectrometer: Triple Quadrupole with ESI source.
-
Ionization Mode: Negative ESI (Fluxapyroxad has acidic protons and fluorine atoms that stabilize a negative charge).[1][12]
-
MRM Transitions:
-
Identify the precursor ion (e.g., [M-H]⁻ for Fluxapyroxad at m/z 380.1).
-
Optimize collision energy to find the most abundant and stable product ions.
-
Quantifier Ion: The most intense product ion transition used for calculation.
-
Qualifier Ion: A second product ion transition monitored to confirm identity (the ratio of quantifier to qualifier should be constant).
-
-
Sample Analysis: Prepare a calibration curve using matrix-matched standards to compensate for matrix effects (ion suppression or enhancement).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation and characterization of newly synthesized pyrazole carboxamides.[13][14] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Expertise in Spectral Interpretation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their splitting patterns (indicating adjacent protons). The amide N-H proton is often a broad singlet, and its chemical shift can be solvent-dependent.[3]
-
¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbon of the carboxamide group typically appears in the δ 160-170 ppm range.[3]
-
2D NMR: Experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (shows longer-range H-C correlations) are essential for connecting molecular fragments and confirming the overall structure.[15]
Protocol: NMR Characterization of a Novel Pyrazole Carboxamide
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for clear observation of exchangeable N-H protons.[15][16]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans than a proton spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Acquisition (if needed):
-
If the structure is complex or assignments are ambiguous, run HSQC and HMBC experiments to confirm connectivity.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign all peaks to the corresponding atoms in the proposed structure.
| Nucleus/Experiment | Information Gained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Proton environment, multiplicity | Amide N-H: 8-11; Aromatic H: 6.5-8.5; Pyrazole H: 6-8 |
| ¹³C NMR | Number of unique carbons | Amide C=O: 160-170; Aromatic/Pyrazole C: 100-155[15] |
| HMBC | 2-3 bond H-C correlations | Connects molecular fragments (e.g., pyrazole ring to amide C=O) |
Table 2: Key NMR experiments and their utility in characterizing pyrazole carboxamides.
Part 3: The Mandate for Reliability - Method Validation
An analytical method is not complete until it has been validated. Validation is the documented process that demonstrates a method is suitable for its intended purpose.[17] The parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[7][18]
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). This is often demonstrated using forced degradation studies for stability-indicating methods.[7][19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is plotted, and the correlation coefficient (r²) should typically be ≥0.998.[9][20]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with a known amount of analyte and calculating the percent recovery. The typical acceptance criterion is 98-102% for drug substance and 70-120% for residue analysis.[1][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis over a short interval under the same conditions.
-
Intermediate Precision (Inter-day precision): Analysis within the same lab but on different days, with different analysts, or on different equipment. The results are expressed as the relative standard deviation (%RSD), which should typically be <2%.[10]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C), providing an indication of its reliability during normal usage.[19]
Method Validation Workflow
Caption: Key parameters for the validation of an analytical method.
| Parameter | Acceptance Criteria (Typical) | Source |
| Linearity (r²) | ≥ 0.998 | [9] |
| Accuracy (% Recovery) | 70-120% (Residue), 98-102% (Pharma) | [1] |
| Precision (% RSD) | < 20% (Residue), < 2% (Pharma) | [1] |
| LOD/LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | [20] |
| Robustness | System suitability parameters must pass. | [19] |
Table 3: Summary of typical validation acceptance criteria.
References
-
Title: 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates Source: PubMed URL: [Link]
-
Title: Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Research URL: [Link]
-
Title: Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates Source: Letters in Applied NanoBioScience URL: [Link]
-
Title: Fluxapyroxad Environmental Chemistry Method - Soil Source: Environmental Protection Agency (EPA) URL: [Link]
-
Title: Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]
-
Title: Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: Fluxapyroxad Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PeerJ URL: [Link]
-
Title: Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC Source: An-Najah National University Journals URL: [Link]
-
Title: Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Technical Brief URL: [Link]
-
Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: Pharmacia URL: [Link]
-
Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: ACS Publications URL: [Link]
-
Title: Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound Source: Bangladesh Journal of Pharmacology URL: [Link]
-
Title: Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Analytical Method Validation: Collation between International Guidelines Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: (PDF) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Antifungal Evaluation of Novel Pyrazole Carboxamides With Diarylamines Scaffold as Potent Succinate Dehydrogenase Inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks Source: ResearchGate URL: [Link]
-
Title: Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide Source: ResearchGate URL: [Link]
-
Title: Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors Source: PubMed URL: [Link]
-
Title: Crystal structure and molecular docking studies of new pyrazole-4-carboxamides Source: ResearchGate URL: [Link]
Sources
- 1. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. journals.najah.edu [journals.najah.edu]
- 8. epa.gov [epa.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 18. ajrconline.org [ajrconline.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
"Use of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide in enzyme inhibition research"
Application Notes & Protocols
Topic: Characterizing Novel Pyrazole Carboxamide Derivatives in Enzyme Inhibition Research: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring is a versatile heterocyclic scaffold widely utilized in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it a "privileged structure" for designing enzyme inhibitors.[1] The pyrazole carboxamide derivative class, in particular, has yielded potent inhibitors against a wide array of enzyme families, including protein kinases,[2][3][4] carbonic anhydrases,[5][6][7] and cholinesterases.[5][8]
This guide focuses on the methodological approach to characterizing a novel compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8), in the context of enzyme inhibition research. While this specific molecule is primarily documented as a synthetic intermediate,[9][10] its structural features are emblematic of the pyrazole carboxamide class, suggesting potential untapped biological activity.
This document serves as a practical roadmap for a researcher aiming to:
-
Formulate a hypothesis for potential enzyme targets.
-
Design and execute primary biochemical assays to screen for inhibitory activity.
-
Perform secondary assays to determine potency, selectivity, and mechanism of action.
-
Establish a foundation for further preclinical development.
We will use two prominent enzyme classes successfully targeted by pyrazole carboxamides—Protein Kinases and Carbonic Anhydrases —as case studies to illustrate the experimental workflows.
Part 1: Hypothesis Generation & Initial Target Selection
Before initiating wet-lab experiments, a logical framework for target selection is crucial. This is achieved through a combination of in silico analysis and literature review of structurally similar compounds.
Structural Similarity Analysis
The core of the target compound features a 1,3,5-substituted pyrazole with a carboxamide at the 5-position and an amino group at the 4-position. Literature shows that derivatives with this scaffold are potent ATP-competitive kinase inhibitors, where the pyrazole core forms key hydrogen bonds with the kinase hinge region.[1][4][11] Similarly, pyrazole-sulfonamide conjugates are effective carbonic anhydrase inhibitors, where the pyrazole moiety helps orient the sulfonamide group into the zinc-containing active site.[7]
In Silico Docking (Optional but Recommended)
Computational molecular docking can be used to predict the binding affinity and pose of the compound within the active sites of various enzymes. By docking 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide into the crystal structures of representative kinases (e.g., Aurora Kinase A, FLT3) and carbonic anhydrases (e.g., CA-II), a researcher can prioritize enzymes for which the compound shows favorable predicted binding energy and interactions.
The logical workflow for target selection is as follows:
Caption: Workflow for initial enzyme target selection.
Part 2: Primary Biochemical Assays for Hit Identification
The goal of primary screening is to efficiently test the compound against the prioritized enzyme targets to identify a "hit"—a compound that shows significant inhibition at a single, relatively high concentration (e.g., 1-10 µM).
Case Study 1: Protein Kinase Inhibition Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Inhibition can be measured by quantifying the reduction in substrate phosphorylation or ATP consumption.
Protocol 2.1: ADP-Glo™ Kinase Assay (Promega)
This is a robust, luminescence-based assay that measures ADP production, a universal product of kinase activity. Low luminescence indicates low ADP production and therefore, high kinase inhibition.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A, sourced commercially)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compound: 10 mM stock in 100% DMSO
-
Positive Control Inhibitor (e.g., MLN8237 for Aurora A)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 10 mM stock of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in DMSO. Then, perform a final dilution into the assay buffer to create working solutions. The final DMSO concentration in the assay should be kept low (≤1%).
-
Reaction Setup: To each well of a 384-well plate, add the components in the following order:
-
2.5 µL of Assay Buffer (for negative control) OR Positive Control OR Test Compound.
-
5.0 µL of enzyme/substrate mix (pre-mixed in assay buffer).
-
2.5 µL of ATP solution (to initiate the reaction).
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_no_inhibitor - Lumi_background))
A compound showing >50% inhibition at a concentration of 10 µM is typically considered a "hit" and is advanced to potency determination.
Case Study 2: Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) catalyze the reversible hydration of CO₂. A common method to assess inhibition is an esterase activity assay, as CAs also hydrolyze certain esters.[6][7]
Protocol 2.2: CA Esterase Activity Assay
This colorimetric assay uses p-nitrophenyl acetate (p-NPA) as a substrate. Its hydrolysis by CA produces the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically at 400 nm.
Materials:
-
Human Carbonic Anhydrase isoenzyme (e.g., hCA I or hCA II)
-
Substrate: p-Nitrophenyl acetate (p-NPA) in acetonitrile
-
Assay Buffer: 25 mM Tris-SO₄ (pH 7.6)
-
Test Compound: 10 mM stock in 100% DMSO
-
Positive Control Inhibitor: Acetazolamide[7]
-
Clear, flat-bottom 96-well plates
Step-by-Step Methodology:
-
Assay Preparation: Add the following to each well of a 96-well plate:
-
140 µL of Assay Buffer
-
20 µL of hCA enzyme solution
-
20 µL of Test Compound or Control (diluted in buffer)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of p-NPA substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.
Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is proportional to enzyme activity. Calculate percent inhibition: % Inhibition = 100 * (1 - (Slope_compound / Slope_no_inhibitor))
Part 3: Secondary Assays for Lead Characterization
Once a hit is identified, secondary assays are performed to quantify its potency (IC₅₀), selectivity, and mechanism of action.
Potency Determination (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the most common metric for inhibitor potency.
Protocol 3.1: IC₅₀ Curve Generation
-
Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO.
-
Run Assay: Perform the relevant primary assay (e.g., ADP-Glo™ for kinase) with each concentration of the inhibitor.
-
Plot Data: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit Curve: Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ value.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical Data] |
| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Aurora Kinase A | 16.3 |
| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Aurora Kinase B | 20.2 |
| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | hCA I | 7,500 |
| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | hCA II | 12,300 |
| Reference Cpd (MLN8237) | Aurora Kinase A | 1.2 |
| Reference Cpd (Acetazolamide) | hCA II | 12.0 |
This table presents hypothetical data for illustrative purposes, with values for the target compound inspired by potent pyrazole carboxamide kinase inhibitors.[2]
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. The compound should be tested against a panel of related enzymes (e.g., a kinase panel or other CA isoenzymes). High selectivity is demonstrated by a large difference (e.g., >100-fold) in IC₅₀ values between the primary target and other enzymes.
Mechanism of Action (MoA) Studies
MoA studies determine how the inhibitor interacts with the enzyme. For ATP-competitive kinase inhibitors, this is typically done using enzyme kinetics.
Protocol 3.2: Michaelis-Menten Kinetics for MoA
-
Vary ATP Concentration: Perform the kinase assay at multiple, fixed concentrations of the inhibitor. For each inhibitor concentration, vary the concentration of ATP across a wide range (e.g., from 0.1x to 10x the Kₘ of ATP).
-
Measure Reaction Velocity: Determine the initial reaction velocity at each ATP concentration.
-
Generate Lineweaver-Burk Plot: Plot the inverse of the velocity (1/V) against the inverse of the ATP concentration (1/[S]).
-
Interpret Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). This indicates the inhibitor binds to the same site as ATP.
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines are parallel.
-
Caption: Hierarchical workflow for inhibitor characterization.
Conclusion
The pyrazole carboxamide scaffold is a proven platform for developing potent and selective enzyme inhibitors. While 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide itself is not yet characterized as a bioactive agent, its structure warrants investigation. By following a systematic approach—from hypothesis generation and primary screening to detailed characterization of potency, selectivity, and mechanism—researchers can effectively evaluate the therapeutic potential of this and other novel compounds. The protocols and workflows described herein provide a robust framework for initiating such an investigation, paving the way for the discovery of new chemical probes and potential drug candidates.
References
-
Gülçin, İ., & Taslimi, P. (2021). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]
-
Kupeli Akkol, E., et al. (2018). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed. Available at: [Link]
-
Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
Tanc, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Durgun, M., & Taslimi, P. (2021). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available at: [Link]
-
Twarda-Clapa, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Krüger, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]
-
Wang, Z., et al. (2011). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
"4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide as a building block for heterocyclic compounds"
An In-Depth Guide to the Application of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide as a Versatile Synthon for Advanced Heterocyclic Architectures
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole ring system is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Within this class, 4-aminopyrazole derivatives are particularly valuable building blocks due to their dual functionality. The amino group at the C4 position, ortho to two ring nitrogens, serves as a potent nucleophile, while adjacent substituents can be tailored to direct cyclization reactions, leading to a diverse array of fused heterocyclic systems.
This guide focuses on a specific, highly functionalized synthon: This compound . This molecule is of significant industrial and research interest, notably as a key intermediate in the synthesis of pharmaceuticals like sildenafil.[3][4] Its strategic placement of an amino group, a carboxamide moiety, and alkyl substituents makes it an ideal starting point for constructing complex molecular frameworks, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.[5][6]
This document serves as a detailed application note for researchers and drug development professionals, providing not only step-by-step protocols but also the underlying chemical logic and mechanistic considerations for leveraging this powerful building block in heterocyclic synthesis.
I. Synthesis of the Building Block: An Optimized Approach
Before utilizing the title compound, it is crucial to understand its preparation. A robust and scalable synthesis is paramount for its application. An improved multistep synthesis has been developed, offering higher yields and simpler, more industrially viable procedures compared to earlier methods.[7] The process begins with ethyl 3-n-propylpyrazole-5-carboxylate and proceeds through methylation, hydrolysis, nitration, and reduction steps.
A key improvement involves conducting the methylation and hydrolysis in a single reactor, avoiding complex purification of the intermediate.[7] The final reduction of the nitro group is achieved efficiently using catalytic transfer hydrogenation with ammonium formate and a metal catalyst, a milder and more practical method than many traditional reduction techniques.[7] This optimized route results in a total yield of 39.3%, a significant improvement for large-scale production.[7]
Caption: Optimized synthesis workflow for the target building block.[7]
II. Application in Fused Heterocycle Synthesis: Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are central to the development of kinase inhibitors and other therapeutic agents.[5][8] The 4-aminopyrazole-3-carboxamide structure is perfectly primed for the construction of this fused ring system. The reaction proceeds via a cyclocondensation where the 4-amino group and the 3-carboxamide nitrogen act as nucleophiles to incorporate a two-carbon unit, forming the pyrimidine ring.
Mechanistic Rationale
The synthesis typically involves reacting the aminopyrazole with a C1 synthon like formamide or a C2 synthon like a carboxylic acid derivative. In the case of formamide, it serves as both the reagent and the solvent. The reaction is believed to proceed through initial formylation of the more nucleophilic 4-amino group. Subsequent intramolecular cyclization via nucleophilic attack of the carboxamide nitrogen onto the newly formed formamidine, followed by dehydration, yields the aromatic pyrazolo[3,4-d]pyrimidinone. The final product can then be converted to other derivatives if needed. This one-pot approach is highly efficient for creating the core scaffold.
Caption: Reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 1: Synthesis of 1,5-Dihydro-1-methyl-5-propyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from general procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazole-3-carboxamides.
A. Materials and Equipment:
-
This compound (1.0 eq)
-
Formamide (reagent grade, ~20-30 vols)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Buchner funnel and filtration apparatus
-
Ethanol and water for washing
-
Standard laboratory glassware
B. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 27.4 mmol).
-
Add formamide (50 mL) to the flask. The volume is not strictly critical, as it acts as both solvent and reagent.
-
Stir the mixture at room temperature to ensure suspension of the starting material.
-
Heat the reaction mixture to 180-190 °C under a reflux condenser. Causality Note: High temperature is required to drive the cyclization and subsequent dehydration steps. Formamide's high boiling point (210 °C) makes it an ideal medium for this transformation.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane). The starting material spot should disappear, and a new, more polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature. A precipitate will likely form.
-
Pour the cooled mixture into ice-cold water (200 mL) and stir for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual formamide and impurities.
-
Dry the solid product under vacuum at 60-70 °C to a constant weight.
C. Validation and Characterization:
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the fused ring system.
III. Application in Fused Heterocycle Synthesis: Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another key heterocyclic system with applications in medicinal chemistry, including the development of kinase inhibitors and imaging agents.[9][10] The synthesis of this ring system from the title compound typically involves a condensation reaction with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. This is a classic example of the Friedländer annulation adapted for heterocyclic systems.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the 4-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound (or the β-carbon of an enone). This forms an enamine intermediate. An intramolecular cyclization then occurs, where a carbanion generated from the active methylene group of the pyrazole (or the enamine itself) attacks the second electrophilic center. Subsequent dehydration leads to the formation of the fused pyridine ring. The regioselectivity of the initial attack and cyclization is a key consideration, often dictated by the steric and electronic nature of the substituents on both reactants.[11]
Protocol 2: Synthesis of a 6-Acetyl-1-methyl-3-propyl-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl partner.
A. Materials and Equipment:
-
This compound (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
B. Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (e.g., 2.0 g, 10.9 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.21 mL, 12.0 mmol, 1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Causality Note: Acetic acid serves a dual purpose: it is a polar solvent that facilitates the reaction and acts as an acid catalyst, promoting both the initial condensation and the final dehydration step.
-
Maintain the reflux for 8-12 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. Be cautious due to CO₂ evolution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
C. Validation and Characterization:
-
Expected Yield: 60-75%
-
Appearance: Typically a crystalline solid.
-
Characterization: Confirm the structure and regiochemistry using 2D NMR techniques (HMBC, HSQC), in addition to standard ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
IV. Summary of Applications and Reaction Parameters
The versatility of this compound allows for the synthesis of a wide range of fused heterocycles. The choice of reaction partner dictates the final ring system.
| Target Heterocycle | Co-reactant (Electrophile) | Key Reaction Conditions | Typical Yield Range | Reference Class |
| Pyrazolo[3,4-d]pyrimidine | Formamide | 180-190 °C, neat | 75-85% | [8],[12] |
| Pyrazolo[3,4-b]pyridine | 1,3-Diketone (e.g., Acetylacetone) | Acetic Acid, reflux | 60-75% | [6],[11] |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | ZrCl₄ catalyst or acid | 50-70% | [10] |
| Pyrazolo[3,4-b]pyridin-6-one | Azlactone | Solvent-free, heat | 65-80% | [13] |
V. Conclusion
This compound is a pre-validated and highly effective building block for constructing complex, fused heterocyclic systems of significant interest in drug discovery and materials science. Its bifunctional nature, with a nucleophilic amino group and a cyclization-directing carboxamide, enables straightforward and efficient access to valuable scaffolds like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided herein offer a robust framework for researchers to confidently employ this synthon in their synthetic campaigns, paving the way for the discovery of novel chemical entities.
References
-
Title: Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2 Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: MDPI URL: [Link]
- Title: WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives Source: Google Patents URL
- Title: US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)
-
Title: Recent developments in aminopyrazole chemistry Source: ResearchGate URL: [Link]
-
Title: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Source: PubChem URL: [Link]
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Source: PharmaCompass URL: [Link]
-
Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL: [Link]
-
Title: Recent developments in aminopyrazole chemistry Source: ARKAT USA URL: [Link]
-
Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: PMC (PubMed Central) URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central (NIH) URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products Source: ResearchGate URL: [Link]
-
Title: Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine Source: Chinese Chemical Letters URL: [Link]
-
Title: New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Source: PMC (PubMed Central) - NIH URL: [Link]
-
Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI URL: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 5. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Methylation of Pyrazole Carboxamides
Introduction: The Strategic Importance of N1-Methylation in Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The strategic methylation of the pyrazole ring, particularly at the N1 position, is a critical derivatization step that profoundly influences the molecule's pharmacological profile. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. However, the inherent challenge in the N-methylation of unsymmetrically substituted pyrazoles lies in controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring often exhibit similar reactivity, leading to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and may possess different biological activities.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and innovative techniques for the N1-methylation of pyrazole carboxamides. We will delve into the mechanistic underpinnings of each method, offer step-by-step protocols, and present a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Core Concepts: Understanding the Determinants of Regioselectivity
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.
-
Electronic Effects: The electron density on the two nitrogen atoms, influenced by the substituents on the pyrazole ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the methylating agent to the adjacent nitrogen atom, thereby favoring methylation at the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and methylating agent can significantly impact the N1/N2 ratio. For instance, the nature of the counter-ion in the pyrazolate anion can influence the site of methylation.
Methodology 1: Classical N-Methylation with Methyl Halides and Dimethyl Sulfate
This is the most traditional approach to N-methylation, relying on the reaction of a deprotonated pyrazole with an electrophilic methyl source like methyl iodide or dimethyl sulfate.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the pyrazole, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the methyl group of the methylating agent. The regioselectivity is often modest and highly dependent on the substrate and reaction conditions.
Visualizing the Classical N-Methylation Pathway
Caption: General workflow for classical N-methylation of pyrazoles.
Experimental Protocol: N-Methylation using Methyl Iodide and K₂CO₃
This protocol is adapted from a procedure for the methylation of a substituted pyrazole.[1]
Materials:
-
Substituted pyrazole carboxamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Methyl iodide (CH₃I) (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrazole carboxamide in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Expert Insights:
-
The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.
-
The use of a relatively weak base like K₂CO₃ is often sufficient and can sometimes offer better regioselectivity compared to stronger bases like NaH.
-
The reaction temperature can be adjusted to optimize the reaction rate and selectivity.
Methodology 2: Highly Regioselective N1-Methylation using Masked Methylating Reagents
A significant advancement in achieving high N1-selectivity involves the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents.[3][5][6]
Mechanistic Rationale
This innovative two-step, one-pot method leverages steric hindrance to control the regioselectivity of the initial N-alkylation.
-
N-Silylmethylation: The pyrazole is first reacted with a sterically demanding α-halomethylsilane (e.g., (chloromethyl)triisopropoxysilane). The bulky silyl group directs the alkylation preferentially to the less sterically hindered N1 position.
-
Protodesilylation: The resulting N-silylmethyl pyrazole is then treated with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) and water to cleave the silicon-carbon bond, revealing the desired N-methyl group.
This approach consistently yields high N1/N2 regioisomeric ratios, often exceeding 99:1.[3][6]
Visualizing the Masked Methylation Strategy
Caption: Workflow for N1-selective methylation using a masked silyl reagent.
Experimental Protocol: N1-Methylation via α-Halomethylsilanes
This protocol is based on the general procedure described by Yang and Dalton.[7]
Materials:
-
3-Substituted-1H-pyrazole (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
(Chloromethyl)triisopropoxysilane (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (optional, if starting with pyrazole salt)
-
Tetrabutylammonium fluoride (TBAF) (2.0 eq)
-
Water
-
Isopropyl acetate (i-PrOAc)
Procedure:
-
Alkylation: In a reaction vial, dissolve the pyrazole in DMSO.
-
Add (chloromethyl)triisopropoxysilane to the solution.
-
Heat the reaction mixture at 60 °C and stir for approximately 2-4 hours, monitoring for the consumption of the starting material.
-
Protodesilylation: To the reaction mixture, add water and TBAF.
-
Continue stirring at 60 °C for another 2-4 hours until the silylmethyl intermediate is fully converted to the N-methyl product.
-
Workup: Cool the reaction to room temperature. Add i-PrOAc and a 10% aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with i-PrOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Expert Insights:
-
This method demonstrates excellent substrate scope, tolerating both electron-rich and electron-deficient aryl substituents on the pyrazole ring.[3]
-
The reaction progress for both steps can be conveniently monitored by HPLC.[7]
-
The use of commercially available and bench-stable α-halomethylsilanes makes this a practical and scalable method.[3][5][6]
Methodology 3: Green Chemistry Approaches to N-Methylation
In line with the principles of sustainable chemistry, several greener alternatives to traditional methylation methods have been developed.
A. Phase Transfer Catalysis (PTC)
PTC offers an environmentally benign and efficient method for N-alkylation.[8][9] This technique facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate solution) through the use of a phase transfer catalyst, such as a quaternary ammonium salt.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: PTC can often be performed under solvent-free conditions, significantly reducing waste.[8]
-
Milder Bases: It allows for the use of inexpensive and less hazardous inorganic bases like NaOH or K₂CO₃.
-
Enhanced Reactivity: The catalyst transports the pyrazolate anion into the organic phase, where it is more reactive towards the methylating agent.
B. Dimethyl Carbonate (DMC) as a Green Methylating Agent
Dimethyl carbonate is a non-toxic and biodegradable alternative to methyl halides and dimethyl sulfate.[10][11][12]
Mechanistic Advantage:
-
DMC is less electrophilic than traditional methylating agents, which can lead to higher selectivity.
-
The reaction byproducts (methanol and CO₂) are relatively benign.
-
The reaction is often performed under pressure and at elevated temperatures.
Visualizing the Green Methylation Workflow (PTC)
Caption: Schematic of the Phase Transfer Catalysis cycle for pyrazole methylation.
Comparative Analysis of N-Methylation Techniques
| Method | Methylating Agent | Typical Base | Regioselectivity (N1:N2) | Advantages | Disadvantages |
| Classical Methylation | CH₃I, (CH₃)₂SO₄ | K₂CO₃, NaH | Variable, often low to moderate | Simple setup, readily available reagents | Often poor regioselectivity, requires chromatographic separation |
| Masked Silyl Reagents | α-Halomethylsilanes | K₂CO₃, NaHCO₃ | Excellent (>92:8 to >99:1)[3][5][6] | High N1-selectivity, good yields, broad substrate scope | Two-step process, requires specialized silyl reagent |
| Phase Transfer Catalysis | CH₃I, (CH₃)₂SO₄ | NaOH, K₂CO₃ | Good to Excellent | Green (solvent-free potential), mild conditions, high yields[8] | Requires a catalyst, optimization may be needed |
| Dimethyl Carbonate | (CH₃)₂CO₃ | - | Good to Excellent | Green reagent, low toxicity, high selectivity[10][11] | Requires high temperature and pressure |
| Diazomethane | CH₂N₂ | - | Variable | Reacts under neutral conditions | Highly toxic, explosive, and carcinogenic[13] |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure complete deprotonation of the pyrazole by using a sufficient amount of base and allowing adequate reaction time.
-
Check the purity of the methylating agent.
-
Consider increasing the reaction temperature, but be mindful of potential side reactions.
-
-
Poor Regioselectivity (Classical Method):
-
Incomplete Protodesilylation (Masked Silyl Method):
-
Ensure the use of a sufficient excess of TBAF and water.
-
Increase the reaction time or temperature for the desilylation step.
-
Conclusion
The N1-methylation of pyrazole carboxamides is a pivotal transformation in the synthesis of many important pharmaceutical compounds. While classical methods offer simplicity, they often fall short in controlling regioselectivity. The development of techniques utilizing sterically hindered masked methylating reagents has provided a robust and highly selective solution to this long-standing challenge, consistently favoring the desired N1 isomer.[3][5][6] Furthermore, green chemistry approaches, such as phase transfer catalysis and the use of dimethyl carbonate, offer sustainable and efficient alternatives. The choice of method will ultimately depend on the specific substrate, the required level of regioselectivity, and considerations of scale and environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully execute the N1-methylation of their pyrazole carboxamide targets.
References
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849–2853. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Piras, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Yang, E., & Dalton, D. M. (2024). Supporting Information: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Amazon S3. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Kavaliauskas, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6485. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Abdel-Latif, S. A., et al. (2019). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Journal of Molecular Structure, 1181, 486-496. [Link]
-
Shchegol'kov, E. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(22), 14005. [Link]
-
L'Héritier, T., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Medicinal Chemistry Letters, 12(2), 266-272. [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
van Leusen, A. M., & Mess, J. A. (1975). REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. Tetrahedron Letters, 16(43), 3845-3848. [Link]
- Google Patents. (2018). Methylation synthesis method of N-heterocyclic compound.
-
International Journal for Multidisciplinary Research. (2022). Synthesis of Pyrazole Derivatives A Review. [Link]
-
ResearchGate. (2011). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. [Link]
-
Silvi, M., & Procter, D. J. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(6), 3971-3988. [Link]
-
Prier, C. K., & Arnold, F. H. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(22), e202201402. [Link]
-
Phukan, P., & Chakraborty, D. (2010). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 40(13), 1957-1963. [Link]
-
Kumari, S., & Singh, R. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Catalysts, 13(6), 999. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (n.d.). Diazomethane. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Diazomethane - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Formulation of Herbicides and Fungicides Using Pyrazole Derivatives
An in-depth guide to the formulation of next-generation crop protection agents.
Abstract
The pyrazole scaffold represents a cornerstone in modern agrochemical development, with derivatives exhibiting potent herbicidal and fungicidal activities.[1][2][3] The efficacy of a pyrazole-based active ingredient (AI) is critically dependent not only on its intrinsic biological activity but also on its formulation. A robust formulation ensures stability, enhances bioavailability, and provides user convenience and safety. This document provides a comprehensive guide for researchers and formulation scientists, detailing the principles and step-by-step protocols for developing Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations for pyrazole-based agrochemicals.
Section 1: Foundational Principles of Agrochemical Formulation
The primary objective of formulation is to deliver the active ingredient to the target pest (weed or fungus) in a biologically active form. Pyrazole derivatives, like many potent agrochemicals, often exhibit low water solubility and can be sensitive to environmental factors. Formulation addresses these challenges by integrating the AI into a stable, effective, and easy-to-use product.
Key Components of a Formulation:
-
Active Ingredient (AI): The pyrazole derivative responsible for the pesticidal effect. Its physical and chemical properties (e.g., solubility, melting point, stability) are the primary determinants of the formulation strategy.
-
Solvents (for ECs): Organic liquids used to dissolve solid AIs. The choice of solvent is critical for AI solubility, stability, and safety (e.g., flashpoint).
-
Adjuvants: A broad category of "inert" ingredients that enhance the performance and stability of the formulation.[4][5] They are not technically inert and play a crucial role.[4]
-
Surfactants (Emulsifiers, Wetting Agents): Surface-active agents are essential for creating stable mixtures of immiscible liquids (like oil and water) and for helping the spray droplet spread on and penetrate the waxy leaf surface.[5][6]
-
Dispersants: Used in suspension concentrates to prevent the aggregation of solid AI particles. Polymeric dispersants are highly recommended for creating stable, highly loaded SCs.[7]
-
Rheology Modifiers: Thickeners (like xanthan gum) are used in SCs to create a stable suspension network, preventing particles from settling over time.[7][8]
-
Other Adjuvants: Antifreeze agents (e.g., propylene glycol), antifoaming agents, and preservatives are also common.[8]
-
Choosing the Right Formulation Type:
The decision between an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC) is primarily driven by the properties of the pyrazole AI.
-
Emulsifiable Concentrates (EC): Ideal for AIs that are soluble in oil-based solvents but not in water.[9] Upon dilution in a spray tank, they spontaneously form a stable oil-in-water emulsion.[10]
-
Suspension Concentrates (SC): The preferred choice for solid AIs with very low solubility in both water and economically viable organic solvents.[7] The AI is milled to a fine particle size and suspended in water. SCs are valued for their safety (water-based, no flammable solvents) and ease of use.[7]
Section 2: Pyrazole Derivatives as Active Ingredients
The diverse chemistry of the pyrazole ring allows for substitutions that yield a wide range of biological activities and physical properties.[1][2] Understanding these properties is the first step in designing a successful formulation.
Table 1: Properties of Selected Pyrazole-Based Agrochemicals
| Active Ingredient | Type | Mode of Action | Key Formulation Driver |
| Pyrasulfotole | Herbicide | 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitor[11] | Low water solubility; often formulated as an oil dispersion (OD) or co-formulated in SCs. |
| Pyraclostrobin | Fungicide | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration[12] | Solid with low water solubility; commonly formulated as SC, WG, or EC. |
| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI)[2] | Solid with low water solubility; primarily formulated as an SC. |
| Chlorantraniliprole | Insecticide | Ryanodine receptor modulator | Solid with very low water solubility; typically formulated as an SC or WG. |
| Tolfenpyrad | Insecticide | Mitochondrial Electron Transport Inhibitor (METI) Complex I | Solid with low water solubility; often formulated as an EC. |
Logical Framework for Formulation Selection
The decision process for selecting an appropriate formulation type can be visualized as a logical workflow. The primary considerations are the active ingredient's physical state, solubility, and melting point.
Caption: Decision tree for selecting a formulation type based on AI properties.
Section 3: Application Protocol: Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a 250 g/L EC formulation for a hypothetical solid pyrazole AI ("Pyrazole-H") with good solubility in an aromatic solvent.
Causality Behind Experimental Choices
-
Solvent Selection: Aromatic solvents (e.g., Solvesso™ 150) are chosen for their high solvency power for many complex organic molecules like pyrazole derivatives.
-
Emulsifier Blend: A single emulsifier is rarely sufficient. A blend of a non-ionic (e.g., alcohol ethoxylate) and an anionic (e.g., calcium dodecylbenzene sulfonate) surfactant provides robust emulsion stability across varying water hardness levels. The non-ionic part offers steric stabilization, while the anionic part provides electrostatic repulsion.
-
Order of Addition: The AI must be fully dissolved in the solvent before adding the emulsifiers. This ensures a true solution is formed, preventing crystallization and formulation failure.
Materials & Reagents
-
Active Ingredient: Pyrazole-H technical grade (≥98% purity)
-
Solvent: Aromatic solvent (e.g., N-Methyl-2-pyrrolidone or an aromatic naphtha)
-
Emulsifier 1 (Anionic): Calcium dodecylbenzene sulfonate (CaDDBS)
-
Emulsifier 2 (Non-ionic): Tristyrylphenol ethoxylate
-
Equipment: Magnetic stirrer with heating plate, beakers, graduated cylinders, analytical balance.
Step-by-Step Protocol
-
Preparation: In a fume hood, weigh 60 g of the aromatic solvent into a 250 mL beaker equipped with a magnetic stir bar.
-
Dissolution of AI: Slowly add 25 g of Pyrazole-H to the solvent while stirring. Gentle heating (40-50°C) may be applied to facilitate dissolution. Continue stirring until a clear, homogenous solution is obtained and no solid particles are visible.
-
Addition of Emulsifiers: To the solution from Step 2, add 5 g of the anionic emulsifier (CaDDBS) and 10 g of the non-ionic emulsifier (tristyrylphenol ethoxylate).
-
Homogenization: Continue stirring the mixture for 30 minutes at room temperature to ensure all components are thoroughly mixed.
-
Final Volume Adjustment: Add more solvent to bring the total mass to 100 g (this will approximate a 100 mL volume for a density of ~1.0 g/mL, adjust as needed based on actual densities to achieve the target g/L).
-
Quality Control: The resulting clear, stable liquid is the EC formulation. It must be subjected to quality control tests, particularly emulsion stability (see Section 5).
EC Formulation Workflow
Caption: A streamlined workflow for laboratory-scale EC formulation.
Section 4: Application Protocol: Suspension Concentrate (SC) Formulation
This protocol outlines the development of a 400 g/L SC formulation for a solid pyrazole AI ("Pyrazole-F") with low solubility.
Causality Behind Experimental Choices
-
Wet Milling: This is the most critical step in SC production.[8] Milling the AI in a liquid medium (the "mill base") is far more efficient and safer than dry milling, preventing dust explosions and ensuring fine, uniform particles. The target particle size is typically 1-5 microns to prevent settling and ensure good spray coverage.
-
Dispersant: A polymeric dispersant is added before milling. It adsorbs onto the surface of the newly created small particles, preventing them from re-agglomerating through steric hindrance.
-
Rheology Modifier: Xanthan gum is added post-milling. Its high shear-thinning behavior means the formulation is thick and stable in the container but flows easily when poured or pumped. Subjecting it to the high shear of the milling process would destroy its structure.
Materials & Reagents
-
Active Ingredient: Pyrazole-F technical grade (≥98% purity)
-
Dispersant: Polymeric surfactant (e.g., an acrylic graft copolymer)
-
Wetting Agent: Anionic surfactant
-
Antifreeze: Propylene glycol
-
Rheology Modifier: Xanthan gum (2% stock solution)
-
Preservative: e.g., 1,2-benzisothiazolin-3-one[4]
-
Antifoam Agent: Silicone-based emulsion
-
Equipment: High-shear mixer, bead mill with ceramic beads (e.g., 0.8-1.2 mm), particle size analyzer, beaker, analytical balance.
Step-by-Step Protocol
-
Prepare Aqueous Phase: In a beaker, combine 45 g of deionized water, 5 g of propylene glycol, and 3 g of the polymeric dispersant. Mix until homogenous.
-
Create the Mill Base: While stirring the aqueous phase with a high-shear mixer, slowly add 40 g of Pyrazole-F AI. Add a few drops of antifoam agent. Mix for 10-15 minutes to create a uniform slurry.
-
Wet Bead Milling: Transfer the mill base to the bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 10 µm, D50 < 3 µm). Monitor particle size periodically. This step can take several hours depending on the equipment and AI hardness.
-
Let-Down and Final Formulation: Transfer the milled concentrate to a mixing vessel.
-
Add Rheology Modifier: While gently stirring, slowly add 5 g of the 2% xanthan gum solution. Avoid high shear to prevent breaking the polymer network.
-
Final Additions: Add 0.2 g of preservative and adjust with water to a final mass of 100 g. Stir gently for another 30 minutes.
-
Quality Control: The resulting opaque, viscous liquid is the SC formulation. It must be subjected to QC tests, including suspensibility and particle size analysis.
SC Formulation Workflow
Caption: Key stages in the production of a Suspension Concentrate formulation.
Section 5: Quality Control for Pyrazole Formulations
Analytical quality control is essential to ensure the safety, efficacy, and stability of the final product.[13][14] Key tests should be performed on lab-scale batches before scaling up.
Table 2: Essential Quality Control Tests
| Test | Formulation Type | Purpose | Typical Acceptance Criteria |
| Emulsion Stability | EC | To assess the stability of the emulsion upon dilution in water of standard hardness. | No more than 2 mL of creaming or separation after 2 hours. |
| Suspensibility | SC | To measure the amount of AI that remains suspended after dilution and standing. | Minimum 80% suspensibility after 30 minutes in standard hard water. |
| Particle Size Analysis | SC | To confirm the milling process was successful and to predict suspension stability. | D50: 1-3 µm; D90: < 10 µm. No significant growth after storage. |
| Accelerated Storage | Both | To predict the long-term shelf life by storing at elevated temperatures (e.g., 54°C for 14 days). | The formulation must remain physically stable and the AI content must not decrease by more than 5%. |
| Active Ingredient Content | Both | To ensure the formulation contains the correct concentration of the pyrazole derivative. | 98% - 102% of the label claim. |
Protocol: Emulsion Stability Test (CIPAC Method MT 36)
-
Prepare Standard Water: Create water of a standard hardness (e.g., 342 ppm as CaCO₃) as specified by regulatory bodies like the Collaborative International Pesticides Analytical Council (CIPAC).
-
Dilution: Add 5 mL of the EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder.
-
Mixing: Invert the cylinder 30 times to form the emulsion.
-
Observation: Place the cylinder in a constant temperature water bath (30°C) and let it stand undisturbed.
-
Assessment: Record the volume of any free oil (creaming) or sediment at the top or bottom of the cylinder after 30 minutes, 1 hour, and 2 hours. The formulation passes if separation is within the specified limits (e.g., ≤ 2 mL).
References
-
Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]
-
The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024-01-18). Royalchem. Retrieved from [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Retrieved from [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021-09-29). PubMed. Retrieved from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025-09-11). ACS Publications. Retrieved from [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Semantic Scholar. Retrieved from [Link]
- Pyrazole fungicide composition. (n.d.). Google Patents.
-
Detailed protocol: Preparation and application of pesticides. (n.d.). BugNet. Retrieved from [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025-08-05). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
- A method to produce pesticide suspension concentrates. (n.d.). Google Patents.
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved from [Link]
-
Adjuvants in fungicide formulations can be skin sensitizers and cause different types of cell stress responses. (n.d.). PubMed Central. Retrieved from [Link]
-
30% Pyraclostrobin flusilazole emulsifiable concentrate and preparation method thereof. (2018). SciSpace. Retrieved from [Link]
-
301 Adjuvants & Surfactants. (n.d.). Colorado State University. Retrieved from [Link]
-
Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
Understanding different kinds of Adjuvants and Surfactants. (2024-11-25). AgraCity. Retrieved from [Link]
-
Spray Adjuvants and Surfactants. (n.d.). Forestry Distributing. Retrieved from [Link]
-
Schematic key steps involved suspension concentrate formulation and its application. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. Retrieved from [Link]
-
Quality Control of Pesticide Products. (n.d.). IAEA. Retrieved from [Link]
-
Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved from [Link]
-
How to develop an Pesticides Emulsifiable Concentrate (EC) formulation. (n.d.). ResearchGate. Retrieved from [Link]
-
An Introduction to Suspension Concentrates. (n.d.). Camsi-X. Retrieved from [Link]
-
Quality Control For Pesticide Formulation Products PG2345.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. (n.d.). cipac.org. Retrieved from [Link]
-
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024-04-02). PMC - NIH. Retrieved from [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Adjuvants in fungicide formulations can be skin sensitizers and cause different types of cell stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agracity.com [agracity.com]
- 6. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 7. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 8. camsi-x.com [camsi-x.com]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
Troubleshooting & Optimization
"Solubility and storage conditions for 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide"
Technical Support Center: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Guide ID: T56-02-8 Version: 1.0 Prepared by: Senior Application Scientist, Gemini Division
Compound Overview and Key Properties
Welcome to the technical support guide for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This document provides in-depth guidance on the solubility, storage, and handling of this compound to ensure its stability and efficacy in your research applications. This multi-substituted pyrazole carboxamide is a key intermediate in the synthesis of various pharmaceuticals, including sildenafil.[1][2][3] Its structure, containing both an amino and a carboxamide functional group, dictates its chemical properties and handling requirements.
Understanding these properties is critical for experimental success, from preparing stock solutions to ensuring long-term viability. This guide is structured to answer common questions and troubleshoot problems you may encounter.
Table 1.1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 139756-02-8 | [2][4] |
| Molecular Formula | C₈H₁₄N₄O | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Physical State | Solid, crystalline powder | [5] |
| Melting Point | 98-101 °C | [6] |
| Appearance | Colorless to pale yellow solid |[5] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries regarding the handling and storage of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Q1: What are the recommended storage conditions for this compound? A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For short-term storage (weeks), room temperature in a dark, dry location (<15°C is recommended) is sufficient. For long-term storage (months to years), we recommend storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Causality: The molecule contains an amino group, which is susceptible to slow oxidation over time when exposed to air.[7] Storing at low temperatures and under an inert atmosphere drastically reduces the rate of this oxidative process, preserving the compound's purity.
Q2: Is this compound sensitive to light, air, or moisture? A2: Yes, to air and potentially light. The primary sensitivity is to oxygen due to the amino group.[7] While amides are generally stable, amines can be oxidized, which may lead to discoloration and the formation of impurities. The compound is also hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and weighing accuracy.[8] Always handle in a dry environment and store in a desiccator for short-term use if not under an inert atmosphere.
Q3: What are the primary safety hazards I should be aware of? A3: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]
Q4: What are the visual signs of compound degradation? A4: Degradation can manifest as a noticeable change in color, typically a yellowing or browning of the initially off-white powder. Other signs include clumping of the powder (due to moisture absorption) or a change in its melting point range. If degradation is suspected, we recommend verifying the purity via an analytical method such as HPLC or LC-MS before use.
Troubleshooting Guide: Solubility Issues
Problem: The compound fails to dissolve or dissolves poorly in the selected solvent system.
This troubleshooting workflow is designed to help you achieve complete solubilization. The key is to match the solvent polarity to that of the solute. As a pyrazole derivative, this compound is expected to have better solubility in organic solvents than in aqueous solutions.[5][9]
Diagram 3.1: Solubility Troubleshooting Workflow
Below is a logical workflow to guide you through resolving solubility challenges.
Caption: Workflow for troubleshooting solubility issues.
Step-by-Step Solubilization Protocol
-
Verify Solvent Choice: Consult Table 4.1. For this compound, polar organic solvents are the best starting point.
-
Initial Attempt: Add the chosen solvent to the pre-weighed solid. Vortex thoroughly for 2-3 minutes at room temperature.
-
Introduce Mechanical Energy: If the compound remains insoluble, place the vial in an ultrasonic water bath. Sonication is highly effective at breaking down particle agglomerates and increasing the surface area available for solvation. Sonicate for 15-30 minutes, checking for dissolution periodically.
-
Apply Gentle Heat: For stubborn solutes, gentle warming can increase solubility.[9] Place the vial in a water bath or on a heating block set to 35-40°C. Do not exceed 40°C without prior stability data, as excessive heat can degrade the compound. Agitate while warming.
-
Use a Co-solvent (for Aqueous Preparations): The limited water solubility of pyrazole derivatives is a known characteristic.[9] To prepare an aqueous solution, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, add this concentrated stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.
-
Expert Insight: The maximum solubility of a related compound, pyrazinamide, is achieved in dimethyl sulfoxide (DMSO).[10] This makes DMSO an excellent first choice for creating a concentrated stock solution.
Protocols and Data
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a validated method for preparing a standard stock solution.
-
Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.
-
Add Compound: Carefully add approximately 2 mg of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to the vial and record the exact weight (e.g., 1.822 mg).
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 182.22 g/mol ) / 10 mM * 1,000,000 Example: (1.822 mg / 182.22) / 0.010 mol/L * 1000 mL/L = 1.0 mL = 1000 µL
-
Dissolve Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Solubilization: Seal the vial and vortex for 5 minutes. If necessary, sonicate for 10-15 minutes until the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.
Table 4.1: Recommended Solvents for Pyrazole Derivatives
While exhaustive solubility data for this specific molecule is not publicly available, the following table provides guidance based on the known behavior of pyrazole and carboxamide compounds.[5][9][10]
| Solvent Class | Recommended Solvents | Expected Solubility | Application Notes |
| Aprotic Polar | DMSO, DMF | High | Excellent for creating high-concentration stock solutions. |
| Alcohols | Methanol, Ethanol | Good to Moderate | Useful for many reaction conditions and for creating intermediate dilutions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in organic synthesis and extraction. |
| Aqueous Buffers | PBS, Tris | Very Low | Direct dissolution is not recommended. Use a co-solvent like DMSO or ethanol (<1% final concentration). |
| Non-Polar | Hexanes, Toluene | Insoluble | Not recommended for solubilization. |
Storage and Handling Workflow
To ensure the long-term integrity of the compound, follow this decision-making workflow for proper storage.
Diagram 5.1: Storage Decision Workflow
Caption: Decision workflow for optimal compound storage.
References
-
PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide. [Link]
-
Chemsrc. (2025, August 25). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride. [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. [Link]
-
National Institutes of Health (NIH). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]
-
Chapman University. Guidelines for Chemical Storage. [Link]
-
Chemsrc. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. [Link]
-
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. [Link]
Sources
- 1. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole-Carboxamides
Welcome to the technical support center for the synthesis of pyrazole-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of molecules. Pyrazole-carboxamides are a cornerstone in medicinal chemistry, lauded for their diverse biological activities.[1][2][3] However, their synthesis, particularly the crucial amide bond formation step, can present significant challenges.
This resource provides practical, field-proven insights to help you navigate these complexities, optimize your reaction conditions, and achieve higher yields and purity.
Part 1: Foundational Synthetic Strategies
The synthesis of pyrazole-carboxamides generally follows one of two primary pathways. The choice between them is often dictated by the availability of starting materials and the desired substitution patterns.
Strategy A: Pyrazole Ring Construction Followed by Amidation
This is the most prevalent and flexible approach.[1] It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester at the C5 or C3 position, which is then coupled with a desired amine. The key advantage of this strategy is the ability to diversify the amide group late in the synthesis, allowing for the creation of a library of compounds from a common intermediate.
DOT Script for Strategy A Workflow
Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this less common but valuable approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring.[1] This strategy can be advantageous if the desired amine is sensitive to the conditions required for the amide coupling step or if the pyrazole-carboxylic acid is unstable.
Part 2: Troubleshooting the Amide Coupling Step
The formation of the amide bond between the pyrazole-carboxylic acid and the amine is often the most challenging step. Below are common issues and their solutions.
FAQ 1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) is resulting in low or no yield. What are the likely causes?
Low yields in amide coupling reactions, especially with heteroaromatic systems like pyrazoles, can stem from several factors:
-
Low Nucleophilicity of the Amine: Amines attached to electron-deficient systems or sterically hindered amines can be poor nucleophiles.[4] For instance, anilines with electron-withdrawing groups or ortho-substituents react sluggishly.
-
Reduced Reactivity of the Pyrazole-Carboxylic Acid: The electron-rich nature of the pyrazole ring can sometimes influence the reactivity of the carboxylic acid.
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents like EDC/HOBt form activated intermediates (e.g., O-acylisourea) that may not be reactive enough to couple with a poorly nucleophilic amine.[4]
-
Side Reactions: The activated carboxylic acid intermediate is highly reactive. If the desired reaction with the amine is slow, this intermediate can decompose or undergo side reactions.[4] A common side reaction with carbodiimides (like EDC) is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[4]
-
Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly diminished.[4]
FAQ 2: I see the formation of my activated ester by LCMS, but the reaction with my amine does not proceed. What should I do?
This common scenario points towards a significant difference in reactivity between the activated ester and the amine. Here’s a troubleshooting workflow:
DOT Script for Troubleshooting Stalled Amide Coupling
Caption: Decision workflow for troubleshooting a stalled amide coupling reaction.
Detailed Steps:
-
Increase Reaction Temperature: For sluggish reactions, gently heating the reaction mixture to 50-80 °C can provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition of starting materials or products.
-
Solvent Choice: Ensure your solvent can fully dissolve all reactants. DMF is a common choice for its high polarity and boiling point.
-
Change Coupling Reagent: If standard uronium/aminium reagents like HATU are failing, consider switching to a phosphonium-based reagent like PyBOP, which can be more effective for hindered couplings.[4]
-
Formation of the Acid Chloride: For particularly challenging couplings, converting the pyrazole-carboxylic acid to the more reactive pyrazole-carbonyl chloride can be highly effective.[5] This is a more aggressive approach and should be considered when other methods fail.
FAQ 3: How can I minimize side reactions, such as N-acylurea formation?
The key to minimizing side reactions is to ensure the desired amide bond formation occurs more rapidly than the undesired pathways.
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[4] This ensures the activated species is readily available to react with the amine upon its addition, minimizing the time it has to decompose or rearrange.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid. Avoid a large excess of the coupling reagent.
-
Choice of Reagent: Uronium-based reagents like HATU are often less prone to side reactions compared to carbodiimides like EDC, especially in challenging couplings.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for many pyrazole-carboxamide syntheses.
-
To a stirred solution of the pyrazole-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[4]
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-12 hours).
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: Synthesis via the Acid Chloride
For unreactive amines, this method provides a more potent electrophile.
-
In a fume hood, suspend the pyrazole-carboxylic acid (1.0 equiv) in anhydrous DCM or another inert solvent.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equiv) and a catalytic amount of DMF.[1][5]
-
Stir the mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC, quenching a small aliquot with methanol to form the methyl ester).
-
Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ or (COCl)₂.
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the amine (1.2 equiv) and a base such as triethylamine (TEA) or DIPEA (2.0-3.0 equiv) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
-
Perform an aqueous workup and purification as described in Protocol 1.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Can lead to N-acylurea side products; may not be reactive enough for hindered substrates.[4] |
| HATU | Uronium/Aminium | High reactivity, low racemization, generally clean reactions. | More expensive than EDC, can form guanidinium byproducts.[4] |
| PyBOP | Phosphonium | Excellent for hindered couplings, reduces racemization.[4] | Can be more difficult to remove byproducts during purification. |
| SOCl₂/(COCl)₂ | Acid Halide Former | Creates highly reactive acid chlorides for difficult couplings.[5][6] | Harsh conditions, can lead to side reactions with sensitive functional groups.[6] |
Part 4: Purification and Characterization
FAQ 4: I am struggling to purify my final pyrazole-carboxamide. What are some common strategies?
Purification can be challenging due to the polarity of the amide bond and the basicity of the pyrazole nitrogens.
-
Flash Column Chromatography: This is the most common method.[1][7] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking on the silica gel for basic compounds.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.[2]
-
Acid-Base Extraction: The basic nitrogens on the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with dilute acid to extract the basic impurities. Alternatively, the product itself can be extracted into an aqueous acid phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent.
-
Formation of Acid Addition Salts: For crystalline products, forming a salt with an acid (e.g., HCl) can facilitate purification through crystallization.[8]
Characterization
The successful synthesis of pyrazole-carboxamides should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: Will confirm the overall structure, the presence of the amide N-H proton, and the correct substitution pattern on the pyrazole ring.[5]
-
FT-IR: A strong C=O stretch for the amide carbonyl (typically 1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) should be observable.[5]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[5]
By understanding the underlying principles of the reaction and anticipating common pitfalls, the synthesis of pyrazole-carboxamides can be a streamlined and successful process. This guide serves as a starting point for troubleshooting and optimization, and further refinement of conditions may be necessary for specific substrates.
References
-
Pinga, M., Atis, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137881. Retrieved from [Link]
-
Farah, S., Harit, T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7389. Retrieved from [Link]
-
Patel, J. D., & Deohate, P. P. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(12), 650-656. Retrieved from [Link]
-
Farah, S., Harit, T., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]
-
Li, J., Liu, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2901. Retrieved from [Link]
-
Sahu, P., & Singh, S. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical Sciences, 136(1), 1-12. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Reja, R., Nicolas, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(40), 13182-13186. Retrieved from [Link]
-
Ali, M. A., Ismail, R., et al. (2021). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 39(16), 6061-6076. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aslam, S., Ahmad, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 391. Retrieved from [Link]
-
Hassan, A. S., Moustafa, A. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(13), 4235. Retrieved from [Link]
-
Makhanya, T. R., Gengan, R. M., & Kasumbwe, K. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Chemistry, 2022, 1-20. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
"Safety, handling, and hazard information for 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide"
Technical Support Center: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
A Senior Application Scientist's Guide to Safe and Effective Use
Welcome to the technical support guide for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-02-8). This document provides in-depth safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. As a key intermediate in pharmaceutical synthesis, notably for sildenafil, understanding its properties is critical for ensuring experimental success and laboratory safety.[1][2][3][4]
Compound Identification and Properties
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.
| Property | Value | Source(s) |
| CAS Number | 139756-02-8 | [1][2][3][5] |
| Molecular Formula | C₈H₁₄N₄O | [1][2][6] |
| Molecular Weight | 182.22 g/mol | [1][2][5] |
| Appearance | Solid (Assumed from handling advice) | [7][8] |
| Melting Point | 98-101 °C | [3][5] |
| Boiling Point | 325.9 °C (Predicted) | [2][3] |
| Density | 1.32 g/cm³ (Predicted) | [2][3] |
| Flash Point | 150.9 °C | [2][3] |
| Storage | Refrigerator | [2] |
Part 1: Frequently Asked Questions on Safety & Hazard Management
This section addresses the most common safety queries in a direct question-and-answer format.
Q1: What are the primary hazards associated with this compound?
A1: Based on aggregated GHS data, this compound is classified as a Warning-level hazard.[3][4][8] The primary risks are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[4][8]
-
Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[4][8]
-
Respiratory Irritation (H335): May cause respiratory irritation if dust or fumes are inhaled.[4][8]
Q2: What does the GHS classification mean for day-to-day handling?
A2: The GHS classification dictates the minimum safety precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statement Highlights |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[4][8] |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][8] |
| STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[4][8] |
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A3: A multi-layered approach to PPE is essential to mitigate the identified risks.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[7][9]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[8]
-
Respiratory Protection: For handling small quantities in a well-ventilated area or chemical fume hood, respiratory protection may not be required. However, if dust is generated or exposure limits are exceeded, a dust mask (type N95) or a full-face respirator should be used.[8][10]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or where significant exposure is possible, impervious clothing is recommended.[8]
Q4: What are the immediate first-aid measures for accidental exposure?
A4: Rapid response is key to minimizing harm.
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation. Seek medical attention immediately.[8]
-
In Case of Skin Contact: Take off all contaminated clothing at once. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[8]
-
In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[7][8]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[9]
Caption: Emergency response decision tree for accidental exposure.
Part 2: Troubleshooting Guides for Experimental Use
Q5: I'm having trouble dissolving the compound. What solvents are recommended?
-
Initial Approach: Start with common polar aprotic solvents used in synthesis, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).
-
Troubleshooting: If solubility is low, gentle warming may be applied, but monitor for any signs of degradation. Always perform solubility tests on a small scale first. Given its amine and amide functionalities, its solubility in protic solvents like alcohols may vary and could potentially participate in side reactions depending on the conditions.
Q6: My reaction is yielding unexpected byproducts. What could be the cause?
A6: The reactivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is primarily driven by its nucleophilic amino group and the carboxamide group.[1]
-
Unwanted Acylation: The primary amino group is a strong nucleophile and can react with any electrophilic reagents in your mixture, such as acid chlorides or anhydrides. Ensure your desired electrophile is the most reactive species or use a suitable protecting group strategy if necessary.
-
Condensation Reactions: The amino group can also participate in condensation reactions. This is a key step in its use for synthesizing larger, more complex heterocyclic structures.[1] If this is not the desired outcome, ensure reaction conditions (e.g., temperature, pH) are optimized to disfavor this pathway.
-
Causality Check: Always verify the purity of your starting material. Impurities from its synthesis could introduce competing reagents into your reaction vessel.
Q7: What are the best practices for handling and storing this compound to ensure its stability?
A7: Proper handling and storage are crucial for maintaining the compound's integrity.
-
Storage: The compound should be stored in a refrigerator in a tightly closed container to protect it from moisture and air.[2][8]
-
Handling: Always handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8] Use spark-proof tools and avoid creating dust clouds, as fine organic powders can pose a dust explosion hazard under specific conditions.
-
Incompatibilities: While specific incompatibility data is not listed, as a general practice for amines, avoid contact with strong oxidizing agents and strong acids.
Caption: Step-by-step workflow for safe laboratory handling.
Part 3: Spill, Release, and Disposal FAQs
Q8: How should I handle a small spill of this compound in the lab?
A8: For small, contained spills:
-
Ensure Safety: Evacuate personnel not involved in the cleanup and ensure adequate ventilation.[7][9] Remove all sources of ignition.[7]
-
Containment: Prevent the powder from spreading. Do not create dust.
-
Cleanup: Carefully sweep or scoop up the material and place it into a suitable, closed, and labeled container for disposal.[9] Avoid dry sweeping that creates dust; if necessary, gently moisten with a non-reactive liquid.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Q9: What are the guidelines for disposing of waste containing this chemical?
A9: Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It must be disposed of at an appropriate treatment and disposal facility.[8] Do not allow the product to enter drains, as no ecological toxicity data is available, and release to the environment should be avoided.[7]
References
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide. Retrieved from [Link]
-
Advent Chembio. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Chemsrc. (2025, August 19). CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Capot Chemical. (2026, January 13). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
Sources
- 1. Buy 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"Overcoming challenges in the multistep synthesis of pyrazole derivatives"
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the multistep synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of these synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in pyrazole synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors, including incomplete reactions, suboptimal conditions, or competing side reactions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Causality & Solutions:
-
Incomplete Reaction: The primary reason for low yields is often that the reaction has not proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed before workup.[2]
-
Increase Temperature: Many condensation reactions required for pyrazole synthesis, such as the Knorr synthesis, necessitate heating. Refluxing the reaction mixture is a common strategy.[2] For thermally sensitive substrates, a modest increase in temperature to 60 °C has been shown to improve yields, though exceeding this can sometimes lead to degradation and lower yields.[3][4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields by ensuring rapid and uniform heating.[2][3]
-
-
-
Suboptimal Reagent Stoichiometry & Catalyst: The choice and amount of catalyst, as well as the ratio of reactants, are critical.
-
Troubleshooting:
-
Reagent Ratio: When using a 1,3-dicarbonyl and a hydrazine, employing a slight excess of the hydrazine (e.g., 1.2 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1][5]
-
Catalyst Selection: The Knorr pyrazole synthesis and related reactions are often catalyzed by acid.[6][7] A catalytic amount of a protic acid like acetic acid or a mineral acid facilitates the crucial imine formation step.[2] In some cases, Lewis acids (e.g., lithium perchlorate) or novel catalysts like nano-ZnO have demonstrated the ability to significantly improve yields under milder conditions.[3] It is essential to screen different catalysts to find the optimal choice for your specific substrates.
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products, such as regioisomers or products from unintended reaction pathways, can significantly consume starting materials and reduce the yield of the desired pyrazole.[2][8]
-
Troubleshooting:
-
Regioisomer Control: When using an unsymmetrical 1,3-dicarbonyl, the formation of two regioisomers is a common problem.[8] The regioselectivity is influenced by pH, solvent, and the electronic and steric properties of the substituents.[8] A careful adjustment of the reaction pH can often favor one isomer over the other.
-
Intermediate Stability: The reaction proceeds through hydrazone or hydroxylpyrazolidine intermediates.[1][8] The final dehydration to the aromatic pyrazole is often the rate-determining step.[8] Ensuring conditions that favor this dehydration (e.g., adequate heating, acid catalysis) is key to preventing the accumulation of these intermediates.
-
-
The following workflow provides a structured approach to troubleshooting low yields.
Q3: My reaction is difficult to purify, and I'm struggling with isolating the final product. What purification strategies are most effective?
A3: Purification is a critical step that can be challenging due to the presence of unreacted starting materials, catalysts, and structurally similar byproducts (like regioisomers).
Strategies for Effective Purification:
-
Crystallization: If your pyrazole derivative is a solid, crystallization is often the most effective method for achieving high purity.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Solvent Screening: A screening of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) is essential to find the optimal system for crystallization.
-
-
Silica Gel Column Chromatography: This is the most common method for separating mixtures of organic compounds.
-
Solvent System Selection: The key to successful chromatography is selecting an appropriate eluent system. Use TLC to test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between your desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Technique: Ensure proper packing of the column to avoid cracking or channeling. A "dry-loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be protonated by strong acids. [6]This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure pyrazole.
-
Extract the pure pyrazole back into an organic solvent, dry, and concentrate.
-
-
Q4: I am scaling up my pyrazole synthesis and experiencing decreased yield and new impurities. What should I consider?
A4: Scaling up a reaction from the lab bench to a larger reactor introduces new challenges related to heat and mass transfer. [9]A drop in yield and the appearance of new impurities are common consequences of these changes. [9] Key Considerations for Scale-Up:
-
Heat Management: Pyrazole syntheses, particularly the reaction with hydrazine, can be exothermic. [9]In large reactors, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, which can lead to "hot spots." [9] * Solution:
- Slow Reagent Addition: Add reagents like hydrazine hydrate dropwise while carefully monitoring the internal temperature of the reactor. [9] 2. Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket or external bath) to maintain the target temperature. [9]
-
Mixing Efficiency: Inadequate mixing in large vessels can lead to localized areas of high reagent concentration, promoting side reactions and the formation of impurities. [9] * Solution: Re-optimize stirring speed and consider the type of impeller used to ensure the reaction mixture remains homogeneous.
-
Flow Chemistry: For industrial-scale synthesis, transitioning to a continuous flow setup can offer significant advantages. Flow reactors provide superior heat transfer and precise temperature control, leading to improved safety, consistency, and often higher yields. [9]
Summary of Optimized Reaction Conditions
The table below summarizes various successful reaction conditions reported for pyrazole synthesis, highlighting the diversity of applicable catalysts and solvents.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| 1,3-Diketones + Hydrazines | LiClO₄ (Lewis Acid) | Ethylene Glycol | Room Temp. | 70-95 | [3] |
| Ethyl Acetoacetate + Phenylhydrazine | Nano-ZnO | Controlled | - | 95 | [3] |
| 1,3-Diketones + Arylhydrazines | None | N,N-Dimethylacetamide | Room Temp. | Good | [10] |
| Hydrazones + Nitroolefins | DABCO | - | - | Good | [7] |
| β,γ-Unsaturated Hydrazones | Cu-catalyst (aerobic) | - | - | Broad Range | [10] |
| Aldehyde Hydrazones + Olefins | I₂ / TBHP | DMF | 80 °C | up to 81 | [4] |
References
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Pyrazole synthesis - Organic Chemistry Portal.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications.
- Synthesis of Pyrazole Derivatives A Review - IJFMR.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijnrd.org [ijnrd.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
"Stability issues of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide under different conditions"
Technical Support Center: Stability of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges during experimentation. The following FAQs and guides are based on established principles of chemical stability and the known reactivity of the compound's core functional groups: a substituted pyrazole ring, an aromatic amine, and a primary carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound?
A1: Based on its structure, the compound is susceptible to three main degradation pathways: hydrolytic degradation of the carboxamide group, oxidation of the aromatic amino group, and, to a lesser extent, photolytic degradation. The pyrazole core itself is generally stable but substituents can influence its reactivity.[1][2][3]
-
Hydrolysis: The carboxamide (-CONH₂) group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.[4][5] This is often the most significant pathway in aqueous solutions outside of a neutral pH range.
-
Oxidation: The 4-amino group is an electron-donating group attached to the pyrazole ring, making it susceptible to oxidation.[6][7] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants, potentially leading to colored degradants or complex polymeric by-products.[6][7][8]
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or high-intensity visible light. While pyrazole derivatives can exhibit good photostability, photodissociation is a known degradation route for some pyrazoles.[1][9]
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Q2: My compound is in an aqueous buffer and I'm seeing a loss of parent peak area over time in my HPLC analysis. What is the likely cause?
A2: The most probable cause is pH-dependent hydrolysis of the carboxamide group. Amides are susceptible to both acid- and base-catalyzed hydrolysis.[5][10] The stability of your compound is likely lowest at pH extremes.
Troubleshooting Steps:
-
Confirm pH: Measure the pH of your buffered solution to ensure it is within the expected range.
-
Run a pH Profile Study: To understand the stability profile, we recommend a simple study. Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the parent peak decay at a set temperature (e.g., 40°C) over 24-48 hours.
-
Analyze for Degradants: Look for the appearance of a more polar peak in your chromatogram, which would correspond to the carboxylic acid degradant.
Hypothetical pH Stability Data (Illustrative Example)
| pH of Solution | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| 3.0 (HCl) | 40 | 24 | 85.2% |
| 5.0 (Acetate) | 40 | 24 | 98.5% |
| 7.0 (Phosphate) | 40 | 24 | 99.1% |
| 9.0 (Borate) | 40 | 24 | 92.3% |
This data is for illustrative purposes only. As shown, the compound is expected to be most stable near neutral pH. For your experimental work, preparing solutions fresh daily and maintaining them at a pH between 5.0 and 7.0 is recommended.
Q3: I've noticed a slight yellowing of my solid compound after prolonged storage. What could be the reason?
A3: The development of color in the solid state often points to oxidative degradation of the aromatic amino group.[6] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The resulting degradants, such as azo or nitroso compounds, are often colored.[6][11]
Recommendations for Optimal Storage:
-
Container: Store the solid compound in an amber glass vial to protect it from light.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store at a reduced temperature (2-8°C) to slow the rate of any potential degradation reactions. Avoid freezing aqueous stock solutions unless cryoprotectants are used and freeze-thaw stability has been confirmed.[12]
Q4: How can I determine if my analytical method is suitable for stability studies?
A4: Your analytical method must be "stability-indicating." This means it can accurately measure the decrease in the active compound's concentration without interference from any degradation products, impurities, or excipients.[13][14] The best way to ensure this is by performing a forced degradation study.[12][15][16]
A forced degradation study intentionally stresses the compound to produce degradants.[14] You then analyze these stressed samples to prove your method can separate the parent compound from all resulting degradation peaks.
Caption: Workflow for validating a stability-indicating method.
Troubleshooting Guide: Investigating Compound Instability
This guide provides a systematic approach to identifying the root cause of observed instability.
Issue: Inconsistent results or lower-than-expected potency in a cell-based or biochemical assay.
Caption: A logical workflow for troubleshooting assay inconsistencies.
Experimental Protocol: Forced Degradation Study
This protocol is aligned with ICH Q1A(R2) guidelines to identify potential degradants and validate an analytical method.[15][16]
Objective: To generate likely degradation products of this compound for analytical method development.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector and/or Mass Spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Thermal Stress: Place a vial of the solid compound in an oven at 80°C for 24 hours. Dissolve a portion in the solvent to the target concentration before analysis.
-
Photolytic Stress: Expose a solution of the compound (e.g., 0.1 mg/mL) to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Control: Dilute 1 mL of stock solution with 1 mL of water. Keep at room temperature.
-
-
Sample Preparation for Analysis:
-
Before injection, cool all heated samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Analysis:
-
Analyze all samples using your HPLC method.
-
Ensure the method achieves a target degradation of 5-20% for at least one condition to demonstrate its utility.[15]
-
Monitor the chromatograms for new peaks and a decrease in the parent peak area. Use a PDA detector to check for peak purity and a mass spectrometer to obtain mass information on new peaks.
-
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). National Institutes of Health.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeva.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). ACS Publications.
- Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc..
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. (n.d.). Benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository.
- A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing.
- OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org.
- Reactions of the carboxamide group. (n.d.). ResearchGate.
- Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). PubMed.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.org.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Amide hydrolysis in acid: amide to carboxylate anion and protonated amine. (2020). YouTube.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Future Science.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). Echemi.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, 98%. (n.d.). J&K Scientific.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health.
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. (n.d.). Sigma-Aldrich.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. (n.d.). LookChem.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Industrial Scale-Up of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide
Document ID: AMPC-SU-TSG-2026-V1
Introduction
Welcome to the technical support guide for the industrial scale-up of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Sildenafil.[1][2][3] The transition from laboratory-scale synthesis (grams) to industrial production (multi-kilogram to ton scale) introduces significant challenges related to reaction kinetics, heat transfer, mass transfer, impurity control, and solid-state properties.[4][5]
This guide is designed for researchers, chemical engineers, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and data-driven methodologies to navigate the complexities of scaling up this synthesis, ensuring a robust, safe, and reproducible manufacturing process.
Section 1: Synthesis Pathway & Process Workflow
The industrial production of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide typically follows a multi-step pathway. While several routes exist, a common and scalable approach involves the construction of the pyrazole core, followed by functional group interconversions. A representative workflow is outlined below.
Overall Process Workflow Diagram
The following diagram illustrates the key unit operations in the manufacturing process, from starting materials to the final, isolated intermediate.
Caption: High-level process map for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs) on Scale-Up
Q1: What are the most critical differences between lab-scale and plant-scale synthesis for this process?
A1: The primary differences are related to physical phenomena, not chemistry. The most critical factor is the change in the surface-area-to-volume ratio.[6] In a large reactor, the volume increases by the cube of the radius (r³), while the surface area for heat exchange only increases by the square (r²). This means heat generated by exothermic steps (like nitration) is much harder to dissipate, increasing the risk of runaway reactions.[6] Similarly, mixing efficiency decreases, which can lead to localized "hot spots" or concentration gradients, affecting yield and impurity profiles.[7]
Q2: How can we predict and control exothermic events during scale-up?
A2: Prediction starts in the lab with reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for safe process design.[8] Control strategies in the plant include:
-
Semi-batch addition: Adding the reactive reagent (e.g., nitrating agent) slowly over time, allowing the cooling system to keep pace with heat generation.
-
Sufficient cooling capacity: Ensuring the reactor jacket and external chillers are properly sized based on calorimetry data.
-
Emergency quenching plan: Having a pre-defined and tested plan to rapidly neutralize the reaction if temperature control is lost.[6]
Q3: What is Process Analytical Technology (PAT) and how is it relevant here?
A3: PAT is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[9][10][11] For this synthesis, PAT could involve using in-line probes (like FTIR or Raman spectroscopy) to monitor the disappearance of a starting material in real-time, ensuring the reaction goes to completion without having to pull and run offline samples. This enhances process understanding and control.[12][13]
Section 3: Troubleshooting Guide by Process Stage
This section addresses specific issues that may arise during production.
| Problem | Process Stage | Potential Root Cause(s) | Recommended Actions & Rationale |
| Low Yield / Incomplete Conversion | Step 1: Pyrazole Formation | 1. Poor Mixing: Inefficient agitation leads to poor mass transfer between reagents.[7] 2. Incorrect Temperature: Reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Reagent Stoichiometry: Incorrect charge of methylhydrazine or 1,3-dicarbonyl precursor. | 1. Optimize Agitation: Model the mixing in the plant reactor using software like Dynochem to determine the appropriate RPM for the impeller type.[8] 2. Perform Temperature Screening: Use lab-scale parallel reactors to identify the optimal temperature range for yield and purity. 3. Verify Raw Material Charges: Implement double-checks for all raw material weighing and charging operations. |
| High Levels of Nitration Impurities | Step 2: Nitration | 1. Runaway Temperature: Localized overheating due to poor heat removal or too-rapid addition of nitrating agent, causing over-nitration or degradation.[6] 2. Incorrect Stoichiometry: Excess nitrating agent. | 1. Reduce Addition Rate: Slow the feed of the nitrating agent. 2. Improve Cooling: Ensure the reactor jacket temperature is at its minimum setpoint before starting the addition. 3. Review Stoichiometry: Re-validate calculations and consider a slight sub-stoichiometric charge of the nitrating agent, driving the reaction to completion with time. |
| Poor Filterability / Clogged Filter | Isolation & Crystallization | 1. Fine Particle Size: Uncontrolled, rapid crystallization (crash precipitation) generates very fine needles or particles that blind the filter medium.[14] 2. Oily Product: The product may be "oiling out" of solution before crystallizing if the supersaturation is too high or cooling is too fast.[15] | 1. Control Supersaturation: Slow down the addition of anti-solvent or the cooling rate. Use seeding with the desired polymorph to promote controlled crystal growth over nucleation.[15][] 2. Solvent Selection: Ensure the chosen solvent system provides an adequate "metastable zone width" to prevent oiling out. |
| Out-of-Specification (OOS) Polymorph | Isolation & Crystallization | 1. Solvent System: The choice of crystallization solvent and anti-solvent directly influences the resulting crystal form.[17] 2. Temperature & Agitation: Different polymorphs can be favored under different thermodynamic or kinetic conditions.[][17] | 1. Implement Seeding: A robust seeding protocol using the desired polymorph is the most effective way to ensure consistency.[] 2. Strict Process Control: Tightly control the crystallization temperature profile, agitation rate, and anti-solvent addition rate as these are Critical Process Parameters (CPPs).[11] |
| High Residual Solvents | Drying | 1. Inefficient Drying: Insufficient temperature or vacuum, or the formation of a hard cake that traps solvent. 2. Inappropriate Crystal Habit: Long, thin needles can trap more solvent than equant crystals. | 1. Optimize Drying Cycle: Develop a drying curve in the lab to determine optimal temperature and vacuum levels. Use a filter-dryer with a delta-T endpoint (when the jacket and product temperature are equal) to confirm dryness. 2. Control Crystallization: Modify the crystallization process to produce more uniform, less needle-like crystals.[] |
Section 4: Key Methodologies & Protocols
Protocol: Controlled Anti-Solvent Crystallization
This protocol is designed to ensure consistent crystal form and particle size, which are critical for purity and downstream processing.
-
Preparation: Charge the filtered, crude product solution (in a primary solvent like ethanol) to a clean, temperature-controlled crystallizer.
-
Temperature Adjustment: Adjust the solution temperature to the target seeding temperature (e.g., 50°C). This must be a consistent, pre-defined setpoint.
-
Seed Slurry Preparation: In a separate, small vessel, prepare a slurry of seed crystals (the desired polymorph of the final product) in the anti-solvent (e.g., water). The seed amount should be between 0.1-1.0% of the expected final product mass.
-
Seeding: Charge the seed slurry to the crystallizer. Hold at the seeding temperature with gentle agitation for a minimum of 1 hour to allow for seed bed maturation.
-
Anti-Solvent Addition: Begin the slow, controlled addition of the anti-solvent via a dosing pump over a pre-defined period (e.g., 4-6 hours).
-
IPC-1: Monitor turbidity or use an in-line particle size analyzer to track crystal growth. The goal is to maintain a controlled level of supersaturation.[15]
-
-
Cooling & Maturation: Once the anti-solvent addition is complete, initiate a slow, linear cooling ramp to the final isolation temperature (e.g., 5°C) over 3-5 hours.
-
Hold Period: Hold the slurry at the final temperature for at least 2 hours to maximize yield.
-
IPC-2: Take a sample of the mother liquor and analyze by HPLC to determine the concentration of the product, ensuring crystallization is complete.
-
-
Isolation: Transfer the slurry to the filter/dryer for filtration, washing, and drying.
Logic Diagram: Troubleshooting Heat Transfer on Scale-Up
When a reaction runs hotter in the plant than in the lab, this decision tree helps diagnose the cause.
Caption: Diagnostic flowchart for runaway temperature issues during scale-up.
Section 5: Safety First - Hazard & Risk Mitigation
Industrial chemical synthesis requires an unwavering commitment to safety.[8]
-
Material Hazards:
-
Methylhydrazine: Is a suspected carcinogen and is highly toxic. Handle only in closed systems with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respirators.[18]
-
Nitrating Agents: Can create highly energetic, potentially explosive mixtures, especially if contaminated. Follow strict protocols to avoid contact with incompatible materials.
-
-
Process Hazards:
-
Exothermic Reactions: As detailed above, the nitration step is highly exothermic. A loss of cooling can lead to a runaway reaction. Ensure redundant cooling systems and a validated emergency stop procedure are in place.[6]
-
Chemical Spills: Maintain easily accessible spill kits and ensure all personnel are trained on emergency procedures, including the location of safety showers and eyewash stations.[18][19]
-
-
General Safety Protocols:
-
PPE: All personnel entering the production area must wear the required PPE, including safety glasses, lab coats, and steel-toed shoes. Additional PPE is required for specific tasks like sampling or charging hazardous materials.[20][21]
-
Labeling: All containers, vessels, and lines must be clearly labeled with their contents and associated hazards according to GHS standards.[19]
-
Training: Regular safety training on chemical handling, emergency response, and standard operating procedures (SOPs) is mandatory for all employees.[19][20]
-
References
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Process Analytical Technology: Enhancing Pharma Development. (2024).
- Wikipedia. Process analytical technology.
- NIH. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023).
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025).
- BOC Sciences. Crystallization of APIs: Methods and Challenges.
- VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. (2020).
- ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
- Google Patents. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
- BakerRisk. 5 Tips on Chemical Safety in Industrial Work Environments.
- Name-Reaction.com. Knorr pyrazole synthesis.
- ResearchGate. Problems, potentials and future of industrial crystallization. (2025).
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
- Safety Precautions To Take When Using Industrial Chemicals. (2024).
- Knorr Pyrazole Synthesis.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ResearchGate. Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Chemical Safety in Manufacturing Plants: Protecting Workers & Preventing Accidents. (2024).
- Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013).
- Hep Journals. Problems, potentials and future of industrial crystallization.
- NIH. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. (2024).
- SHANDONG LOOK CHEMICAL. Problems needing attention in synthesis process scaling up. (2021).
- Echemi. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Manufacturing.net. 10 Ways To Stay Safe In The Chemical Industry. (2018).
- PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Mettler Toledo. Chemical Process Safety | Techniques & Equipment.
- Stanford Environmental Health & Safety. Scale Up Safety_FINAL. (2023).
- The Chemical Engineer. Rules of Thumb: Scale-up - Features. (2023).
- American Chemical Society. Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026).
- 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide.
- Lab Manager. How to Scale Up a New Synthesis Reaction. (2022).
- Reddit. Looking for tips on scaling up organic syntheses - chemistry. (2024).
Sources
- 1. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdlookchem.com [sdlookchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. mt.com [mt.com]
- 9. longdom.org [longdom.org]
- 10. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 18. chemicalproductsokc.com [chemicalproductsokc.com]
- 19. manufacturing.net [manufacturing.net]
- 20. bakerrisk.com [bakerrisk.com]
- 21. saferack.com [saferack.com]
Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions of Pyrazole Carboxamides
Welcome to the technical support center for nucleophilic substitution reactions involving pyrazole carboxamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to diagnose and resolve common issues encountered at the bench. Our goal is to provide a self-validating system of protocols and a trustworthy resource for your synthetic challenges.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with nucleophilic substitution on pyrazole carboxamides:
Q1: My nucleophilic substitution reaction on a halo-pyrazole carboxamide is not proceeding. What are the most likely reasons?
A1: Several factors could be at play. The most common culprits are:
-
Insufficient activation of the pyrazole ring: For a nucleophilic aromatic substitution (SNAr) to occur, the pyrazole ring needs to be sufficiently electron-deficient. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial.[1]
-
Poor leaving group: While halogens are common leaving groups, their reactivity in SNAr reactions can be counterintuitive. Often, fluoride is a better leaving group than chloride or bromide due to the "element effect," where the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2]
-
Inappropriate reaction conditions: The choice of solvent, base, and temperature is critical and highly dependent on the specific substrates. A mismatch here can completely stall the reaction.
-
Steric hindrance: A bulky nucleophile or significant steric crowding around the reaction site on the pyrazole ring can impede the reaction.[3]
Q2: I'm observing the formation of multiple products. What are the likely side reactions?
A2: The formation of multiple products can stem from several sources:
-
Competitive reaction at other positions: If your pyrazole has multiple potential leaving groups or electrophilic sites, you might see a mixture of substitution products.
-
Reaction with the carboxamide group: While generally stable, under harsh basic or acidic conditions, the carboxamide moiety can undergo hydrolysis to the corresponding carboxylic acid.[4][5]
-
N-alkylation/arylation of the pyrazole ring: The pyrazole nitrogen can also be nucleophilic and may react with your electrophile if not properly protected or if the reaction conditions are not optimized for C-substitution.
-
Degradation of starting materials or products: High temperatures or prolonged reaction times with incompatible reagents can lead to decomposition.
Q3: How do I choose the right solvent and base for my reaction?
A3: The ideal solvent and base combination depends on the nucleophile's reactivity and the substrate's stability.
-
Solvents: Dipolar aprotic solvents such as DMF, DMAc, NMP, and DMSO are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[6] However, be mindful of potential safety concerns with some of these solvents.[7]
-
Bases: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive nucleophiles, stronger bases like NaH or KHMDS may be required.[7][8]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
You've set up your reaction of a halo-pyrazole carboxamide with a nucleophile, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
-
Insufficient Ring Activation: The pyrazole ring must be "activated" towards nucleophilic attack.
-
Explanation: The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[9] Electron-withdrawing groups (EWGs) like -NO₂, -CN, or even the carboxamide group itself help to stabilize this intermediate, thereby accelerating the reaction.[1] The position of these EWGs is critical; they are most effective when they can delocalize the negative charge, typically when positioned ortho or para to the leaving group.
-
Troubleshooting Protocol:
-
Assess your substrate: Does your pyrazole carboxamide have sufficient electron-withdrawing character? If not, consider if a different synthetic route might be more feasible.
-
Increase temperature: Higher temperatures can often overcome activation energy barriers. Incrementally increase the reaction temperature in 10-20 °C steps, monitoring for product formation and any signs of decomposition.
-
Switch to a more reactive leaving group: If you are using a chloro- or bromo-pyrazole, consider synthesizing the fluoro-analogue. Fluoride is often a superior leaving group in SNAr reactions.[2]
-
-
-
Inadequate Nucleophilicity or Base Strength:
-
Explanation: The nucleophile must be strong enough to attack the electron-deficient pyrazole ring. If the nucleophile is an alcohol or an amine, a base is typically required to deprotonate it, increasing its nucleophilicity.
-
Troubleshooting Protocol:
-
Select a stronger base: If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS to ensure complete deprotonation of your nucleophile.
-
Consider an alternative nucleophile: If possible, a more inherently nucleophilic reagent could be used.
-
Change the solvent: Switching to a more polar aprotic solvent like DMSO can enhance the reactivity of the nucleophile.
-
-
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Formation of an Unexpected Byproduct - Carboxylic Acid
You've isolated your product, but characterization reveals the presence of the corresponding pyrazole carboxylic acid, indicating hydrolysis of the carboxamide.
-
Harsh Reaction Conditions:
-
Explanation: Amides are generally robust functional groups, but they can be hydrolyzed under forcing acidic or basic conditions, especially at elevated temperatures.[4]
-
Troubleshooting Protocol:
-
Reduce reaction temperature: If possible, lower the reaction temperature to minimize the rate of hydrolysis.
-
Use a milder base: If you are using a strong base like NaOH or KOH, switch to a non-hydroxide base such as K₂CO₃ or an organic amine base.
-
Minimize water content: Ensure your solvent and reagents are anhydrous, as water is a reactant in the hydrolysis reaction.
-
Protecting groups: In extreme cases, you may need to use a different synthetic strategy where the carboxamide is introduced after the nucleophilic substitution step, or use a protecting group for the carboxamide, though this adds steps to the synthesis.
-
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Non-hydroxide bases that are less likely to promote hydrolysis. |
| Solvent | Anhydrous DMF, Dioxane, Toluene | Minimizes the presence of water. |
| Temperature | Lowest effective temperature | Reduces the rate of the hydrolysis side reaction. |
| Reaction Time | Monitor carefully and stop when starting material is consumed | Prevents prolonged exposure to potentially hydrolytic conditions. |
Problem 3: Regioselectivity Issues - Substitution at the Wrong Position
Your pyrazole carboxamide has multiple halogens, and the nucleophile is substituting at an undesired position.
-
Electronic and Steric Factors:
-
Explanation: The regioselectivity of SNAr on polyhalogenated heterocycles is governed by a combination of electronic and steric effects. Nucleophilic attack is favored at the most electron-deficient carbon.[10] The presence and position of electron-withdrawing and donating groups on the pyrazole ring can significantly influence the electron density at different carbon atoms.
-
Troubleshooting Protocol:
-
Analyze the substrate: Evaluate the electronic properties of your pyrazole. The carboxamide group is electron-withdrawing, but other substituents will also have an effect. Computational modeling (e.g., calculating LUMO maps) can sometimes predict the most reactive site.
-
Modify reaction temperature: In some cases, the selectivity of a reaction can be temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically controlled product.
-
Change the nucleophile: A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Consider a directed metalation approach: If direct SNAr is not selective, an alternative strategy could be a directed ortho-metalation followed by reaction with an electrophile, which can offer different regioselectivity.
-
-
Caption: General SNAr reactivity of pyrazole positions.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of a halo-pyrazole carboxamide with a primary or secondary amine.
-
To a dry reaction vial equipped with a magnetic stir bar, add the halo-pyrazole carboxamide (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add an anhydrous dipolar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination as an Alternative to SNAr
When standard SNAr conditions fail, particularly with less activated pyrazoles, a palladium-catalyzed C-N coupling can be an effective alternative.[3]
-
To a dry Schlenk flask, add the halo-pyrazole carboxamide (1.0 eq), the amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a ligand like Xantphos (0.04-0.10 eq), and a base such as Cs₂CO₃ (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent such as dioxane or toluene.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- Bakavoli, M., Pordel, M., Rahimizadeh, M., & Jahandari, P. (2008). A new leaving group in nucleophilic aromatic substitution reactions (SNAr). Journal of Chemical Research, 2008(8), 432-433.
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3365.
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]
- Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(03), 461-466.
- Wang, X., et al. (2022). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 70(38), 11863–11881.
- Ito, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698.
- Reich, S. L., & Paquette, L. A. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789.
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Murray, P. M., et al. (2015). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Royal Society of Chemistry. Retrieved from [Link]
- ACS. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
- ACS. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society.
- Chem LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
-
WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. baranlab.org [baranlab.org]
Validation & Comparative
A Researcher's Guide to Validating Novel Pyrazole-Carboxamide Efficacy in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer efficacy of novel pyrazole-carboxamide compounds. Moving beyond a simple checklist of experiments, we delve into the causality behind methodological choices, ensuring a robust and self-validating approach to preclinical assessment. Our focus is on building a compelling narrative of a compound's mechanism of action, benchmarked against established standards, to confidently identify promising therapeutic candidates.
Chapter 1: The Foundational Screen — Quantifying Cytotoxicity
The initial and most critical question is whether the novel pyrazole-carboxamide compounds exhibit cytotoxic or cytostatic effects on cancer cells. For this, a reliable and high-throughput method is essential. We recommend the XTT assay as a robust alternative to the traditional MTT assay.
Causality: Why the XTT Assay?
The core principle of both MTT and XTT assays is to measure the metabolic activity of living cells, which serves as a proxy for cell viability.[1] Mitochondrial dehydrogenases in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[2] While the MTT assay produces an insoluble purple formazan crystal requiring an additional, error-prone solubilization step, the XTT assay's formazan product is water-soluble.[1][2] This eliminates a major source of potential error and streamlines the protocol, making it more suitable for high-throughput screening.[3]
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole-carboxamide compounds and a standard reference compound (e.g., Doxorubicin). Treat the cells and include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for a defined period (e.g., 48 or 72 hours).
-
Reagent Preparation: Shortly before the incubation period ends, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[1]
-
XTT Incubation: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells will convert the XTT to a soluble orange formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.
Chapter 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to understand how the compounds kill cancer cells. Pyrazole derivatives are known to induce apoptosis (programmed cell death) and/or cell cycle arrest by targeting key regulatory proteins like Bcl-2 or Cyclin-Dependent Kinases (CDKs).[4][5][6]
Workflow for Mechanistic Investigation
Caption: High-level workflow for validating pyrazole-carboxamide efficacy.
Is the Compound Inducing Apoptosis?
The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[7]
Causality: Why Annexin V/PI? In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7] By using these two stains together, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. The floating cells are often apoptotic.[8] Centrifuge the collected cells and wash with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Add additional 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.[10]
-
Data Analysis: Quadrant gates will be set based on unstained and single-stain controls. The populations are defined as:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Which Signaling Proteins are Affected?
Western blotting allows for the detection and semi-quantification of specific proteins to confirm the mechanism of action at a molecular level.[11] If the pyrazole-carboxamide is hypothesized to be a Bcl-2 inhibitor, we can directly measure the levels of Bcl-2 family proteins. If it is a CDK inhibitor, we can assess the phosphorylation status of downstream targets like the Retinoblastoma (Rb) protein.
Causality: Why Western Blotting? This technique provides tangible evidence of target engagement. For instance, the induction of apoptosis should correlate with an increase in cleaved (active) Caspase-3 and a potential decrease in anti-apoptotic proteins like Bcl-2.[5][6] This method validates the findings from functional assays (like Annexin V) by revealing the underlying molecular events.[11]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound at its IC50. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[12]
-
Protein Transfer: Electrotransfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-phospho-Rb, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
Chapter 3: Comparative Analysis & Benchmarking
A novel compound's efficacy is only meaningful when compared to existing standards. This involves benchmarking its IC50 value against a standard-of-care chemotherapeutic agent and assessing its selectivity.[16]
Data Presentation: Comparing Efficacy and Selectivity
The data gathered from the cytotoxicity assays should be compiled into a clear, comparative table. A critical parameter to include is the Selectivity Index (SI) , calculated by dividing the IC50 in a non-malignant cell line by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable trait for a drug candidate.[16]
| Compound | Cancer Cell Line (A549) IC50 (µM) | Non-Malignant Cell Line (BEAS-2B) IC50 (µM) | Selectivity Index (SI) |
| Novel Compound A | 5.2 | > 50 | > 9.6 |
| Novel Compound B | 15.8 | > 50 | > 3.2 |
| Doxorubicin | 0.8 | 2.5 | 3.1 |
Table 1: Hypothetical comparative data for novel pyrazole-carboxamide compounds versus Doxorubicin. Data represents the mean from three independent experiments.
In this hypothetical example, Novel Compound A shows promising activity against the A549 cancer cell line and, crucially, a much higher selectivity index than the standard drug Doxorubicin, suggesting a potentially wider therapeutic window.
Conclusion
Validating the efficacy of novel pyrazole-carboxamide compounds requires a multi-faceted and methodologically sound approach. By progressing from broad cytotoxicity screening with the XTT assay to detailed mechanistic studies using Annexin V/PI staining and Western Blotting, researchers can build a comprehensive profile of a compound's anticancer properties. The true measure of a candidate's potential, however, lies in its performance relative to established standards. By rigorously comparing potency (IC50) and, most importantly, the selectivity index, we can identify compounds that are not just effective, but also possess the potential for a favorable safety profile, paving the way for further preclinical and clinical development.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). CSH Protocols. Retrieved January 21, 2026, from [Link]
-
1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved January 21, 2026, from [Link]
-
Valdes, R., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 25(10), 1797-1805. [Link]
-
Chen, Y., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Western Blotting Protocol. (n.d.). Cell Signaling Technology. Retrieved January 21, 2026, from [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Liu, X., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 885-893. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Activities of Pyrazole-Based Compounds
The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly those containing a pyrazole scaffold, at the forefront of modern medicinal chemistry. The unique structural and electronic properties of the pyrazole ring system have enabled the development of a diverse array of derivatives exhibiting potent anti-proliferative activities against a wide spectrum of cancer cell lines.[1][2] This guide provides a comparative analysis of different classes of pyrazole-based compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental data underpinning their therapeutic potential.
The Pyrazole Scaffold: A Privileged Structure in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile template for the design of targeted anticancer therapies.[3][4] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a multitude of biological targets crucial for cancer cell proliferation and survival.[1][2] Consequently, pyrazole derivatives have been successfully developed as inhibitors of key oncogenic proteins, including protein kinases, tubulin, and DNA.[1][2]
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of pyrazole-based compounds is intrinsically linked to the nature and position of substituents on the pyrazole ring. This section compares representative compounds from different classes, highlighting their inhibitory concentrations (IC50) against various cancer cell lines.
| Compound Class | Representative Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Kinase Inhibitors | Compound 36 | CDK2 | - | 0.199 | [1] |
| Afuresertib | Akt1 | HCT116 (Colon) | 0.95 | [5] | |
| Compound 43 | PI3K | MCF7 (Breast) | 0.25 | [1] | |
| Compound 3 | EGFR | - | 0.06 | [6] | |
| Compound 9 | VEGFR-2 | - | 0.22 | [6] | |
| Tubulin Polymerization Inhibitors | Compound 6 | Tubulin | - | 0.35 | [1] |
| Compound 7 | Tubulin | A549, Hela, HepG2, MCF7 | 0.15–0.33 | [1] | |
| DNA Binding Agents | Compound 59 | DNA | HepG2 (Liver) | 2 | [1] |
| COX-2 Inhibitors | Celecoxib | COX-2 | Various | Varies | [7][8] |
Key Insights from the Comparison:
-
Kinase Inhibitors: Pyrazole derivatives have demonstrated exceptional potency as kinase inhibitors. For instance, compound 36 exhibits sub-micromolar inhibition of CDK2, a key regulator of the cell cycle.[1] Similarly, compounds targeting the PI3K/Akt and EGFR/VEGFR pathways show significant anti-proliferative activity at low concentrations.[1][5][6] The versatility of the pyrazole scaffold allows for the fine-tuning of selectivity towards specific kinases, a crucial aspect in minimizing off-target effects.
-
Tubulin Polymerization Inhibitors: Compounds such as 6 and 7 disrupt microtubule dynamics, a validated strategy in cancer chemotherapy.[1] Their potent activity across multiple cell lines underscores the importance of targeting the cytoskeleton.
-
DNA Binding Agents: Pyrazole derivatives can also exert their cytotoxic effects by interacting with DNA. Compound 59, for example, shows potent activity against hepatocellular carcinoma cells by binding to the minor groove of DNA.[1]
-
Repurposed Drugs - COX-2 Inhibitors: The anti-inflammatory drug Celecoxib, which features a pyrazole core, has garnered significant attention for its anticancer properties.[7][8] It targets the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[7][8]
Mechanism of Action: A Deeper Dive into Kinase Inhibition
A predominant mechanism through which pyrazole-based compounds exert their anti-proliferative effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[5][9][10]
The accompanying diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and how a pyrazole-based inhibitor can block its activity, leading to cell cycle arrest and inhibition of proliferation.
Caption: Inhibition of the CDK2 pathway by a pyrazole-based compound, leading to cell cycle arrest.
Experimental Protocols: Assessing Anti-Proliferative Activity
The determination of a compound's anti-proliferative activity is a cornerstone of anticancer drug discovery. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cell Viability
This protocol outlines the steps to determine the IC50 value of a pyrazole-based compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyrazole-based compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation for Attachment: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a cornerstone in the development of novel anti-proliferative agents. The remarkable diversity of biological targets that can be effectively modulated by pyrazole derivatives highlights the immense potential of this heterocyclic system. The comparative analysis presented in this guide underscores the importance of continued structure-activity relationship studies to further optimize the potency, selectivity, and pharmacokinetic profiles of these promising compounds. Future research will likely focus on the development of multi-target pyrazole derivatives and their combination with existing chemotherapeutic regimens to overcome drug resistance and improve patient outcomes in the fight against cancer.
References
-
Zhang, D., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(9), 879. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Polycyclic Aromatic Compounds, 35(2-4), 225-263. [Link]
-
Shital, M., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]
-
Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(18), 4198. [Link]
-
Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. (2025). Journal of Heterocyclic Chemistry. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]
-
Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (2025). Journal of Molecular Structure. [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). Molecules, 27(10), 3254. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 341(10), 643-649. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(1), 246. [Link]
-
Celecoxib: a specific COX-2 inhibitor with anticancer properties. (2003). Cancer Control, 10(2), 130-139. [Link]
-
Synergistic growth inhibitory effect of deracoxib with doxorubicin against a canine mammary tumor cell line, CMT-U27. (2014). Journal of Veterinary Medical Science, 76(8), 1149-1153. [Link]
-
Scientists show commonly prescribed painkiller slows cancer growth. (2016). ecancer. [Link]
-
Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2024). Frontiers in Immunology, 15, 1386629. [Link]
-
Interaction of celecoxib with different anti-cancer drugs is antagonistic in breast but not in other cancer cells. (2011). Cancer Chemotherapy and Pharmacology, 68(4), 937-949. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Studies and Molecular Docking of Pyrazole-Carboxamide Inhibitors
Welcome to an in-depth exploration of the computational methodologies driving the discovery and optimization of pyrazole-carboxamide inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging or looking to leverage in silico techniques to accelerate their research. We will move beyond simple protocol recitation to delve into the causality behind our experimental choices, ensuring a robust and validated computational approach.
The pyrazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds.[1][2] These heterocycles are adept at forming specific, high-affinity interactions with a wide range of biological targets, leading to their development as potent inhibitors for enzymes implicated in various diseases. Notable targets include cyclooxygenase (COX) enzymes in inflammation, carbonic anhydrases (CAs) in glaucoma and cancer, and succinate dehydrogenase (SDH) in fungal pathogens.[3][4][5]
The power of in silico techniques, particularly molecular docking, lies in their ability to rapidly screen vast virtual libraries of compounds and predict their binding modes and affinities to a target protein.[6] This computational "handshake" allows us to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline.[6]
Comparative Analysis of Pyrazole-Carboxamide Inhibitors: A Data-Driven Overview
The efficacy of pyrazole-carboxamide inhibitors is highly dependent on their specific chemical structure and the topology of the target enzyme's active site. Molecular docking studies have been instrumental in elucidating these structure-activity relationships (SAR). Below is a comparative summary of various pyrazole-carboxamide derivatives and their performance against different enzymatic targets, as reported in recent literature.
| Inhibitor Class/Example | Target Enzyme(s) | Predicted Binding Affinity / Experimental Potency | Key Interacting Residues (from Docking) | Reference |
| Pyrazole-Carboxamides | Cyclooxygenase (COX-1 & COX-2) | Varies; selective COX-2 inhibitors show lower binding energies for COX-2. | Val523, Arg513, Tyr385 (in COX-2) | [1][5] |
| Sulfonamide-bearing Pyrazole-Carboxamides | Carbonic Anhydrase (hCA I & hCA II) | Kᵢ values in the nanomolar range (e.g., 0.007–4.235 µM for hCA II).[4] | His94, His96, His119, Thr199, Thr200 (coordination with catalytic Zn²⁺ ion) | [4][7][8] |
| Oxime Ether-containing Pyrazole-4-Carboxamides | Succinate Dehydrogenase (SDH) | IC₅₀ of 3.3 μM (superior to the commercial fungicide boscalid).[3][9] | Interactions with key residues in the ubiquinone-binding site. | [3][9] |
| 1H-Pyrazole-3-Carboxamides | Fms-like tyrosine kinase 3 (FLT3) & Cyclin-dependent kinases (CDK2/4) | IC₅₀ as low as 0.089 nM against FLT3.[10] | Hydrogen bonding with the hinge region of the kinases.[10] | [10] |
| Trifluoromethyl–Pyrazole–Carboxamides | Cyclooxygenase (COX-1 & COX-2) | Potent COX inhibition with notable COX-2 selectivity. | Interactions with the distinct active site of COX-2, facilitated by the trifluoromethyl group. | [1] |
A Validated Workflow for Molecular Docking of Pyrazole-Carboxamide Inhibitors
The trustworthiness of any in silico study hinges on a meticulously executed and validated protocol. Here, we outline a comprehensive, step-by-step workflow for the molecular docking of a novel pyrazole-carboxamide inhibitor against its protein target, using AutoDock Vina as an illustrative tool. The principles, however, are broadly applicable to other docking software.[5]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The Foundation of a Reliable Study
-
Rationale: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and may lack hydrogen atoms, all of which can interfere with the docking process.
-
Step 1: Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the RCSB Protein Data Bank.
-
Step 2: Using molecular visualization software like AutoDockTools (ADT), UCSF Chimera, or PyMOL, remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding of your inhibitor.[11]
-
Step 3: Add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating hydrogen bond interactions.[11][12]
-
Step 4: Compute and assign partial charges (e.g., Kollman or Gasteiger charges) to the protein atoms. Charges are fundamental to the scoring function's calculation of electrostatic interactions.[11]
-
Step 5: Save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock.[5]
-
-
Ligand Preparation: Defining the Challenger
-
Rationale: The ligand structure must be energetically minimized and converted to a format compatible with the docking software, including its rotatable bonds which allow for conformational flexibility during docking.
-
Step 1: Draw the 2D structure of your pyrazole-carboxamide inhibitor using a chemical drawing tool like ChemDraw or Marvin Sketch, and save it in a common format like MOL or SDF.
-
Step 2: Convert the 2D structure to a 3D conformation using a program like Open Babel. It is crucial to generate a reasonable starting 3D geometry.
-
Step 3: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.
-
Step 4: In ADT, define the rotatable bonds of the ligand and assign Gasteiger charges.[12]
-
Step 5: Save the prepared ligand in the PDBQT format.[11]
-
-
Grid Box Generation: Defining the Search Space
-
Rationale: The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses. The size and location of this box are critical for an efficient and accurate search.
-
Step 1: Identify the active site of the enzyme. This is often done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Step 2: In ADT, define the center and dimensions of the grid box to encompass the entire active site, with a small margin (e.g., 5-10 Å) to allow for ligand flexibility.[11]
-
Step 3: Run AutoGrid to pre-calculate grid maps for various atom types. This significantly speeds up the subsequent docking calculations.[12]
-
-
Running the Docking Simulation: The Search for the Best Fit
-
Rationale: The docking algorithm, such as the genetic algorithm used in AutoDock, will systematically explore different conformations (poses) of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.[12]
-
Step 1: Set the docking parameters in a configuration file. This includes specifying the prepared protein and ligand files, the grid parameter file, and the search algorithm parameters (e.g., number of runs, exhaustiveness).[11][12]
-
Step 2: Execute the docking simulation using AutoDock Vina. This will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[6]
-
-
Results Analysis and Validation: From Data to Insight
-
Rationale: The raw output of a docking simulation is a set of poses and scores. Critical analysis is required to identify the most plausible binding mode and to validate the overall simulation.
-
Step 1: Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable predicted binding conformation.[6]
-
Step 2 (Internal Validation): If a co-crystallized ligand was present in the original structure, perform a re-docking experiment. This involves docking the native ligand back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation of the docking protocol.[13][14]
-
Step 3: Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Step 4 (External Validation): The ultimate validation comes from correlating the in silico predictions with experimental data.[15] A strong correlation between docking scores and experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values) for a series of related pyrazole-carboxamide analogues provides strong confidence in the predictive power of the computational model.[15][16]
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the molecular docking protocol described above.
Caption: Key interactions between an inhibitor and an active site.
Conclusion and Future Outlook
In silico studies and molecular docking have proven to be indispensable tools in the development of pyrazole-carboxamide inhibitors. They provide a rational framework for understanding structure-activity relationships, predicting binding affinities, and guiding the design of more potent and selective molecules. As computational power increases and algorithms become more sophisticated, we can expect the integration of more advanced techniques like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) to provide an even more accurate picture of the dynamic interactions between these versatile inhibitors and their biological targets. [4][17]The continued synergy between computational prediction and experimental validation will undoubtedly accelerate the journey of novel pyrazole-carboxamide derivatives from promising leads to clinically effective therapeutics.
References
- A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. Benchchem.
- Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed.
- Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
- Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Molecular Docking Tutorial. N/A.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online.
- Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
- How can I validate docking result without a co-crystallized ligand?. N/A.
- How to validate the molecular docking results ?. ResearchGate.
- A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH.
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. N/A.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. PubMed.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central.
- A Quick Introduction to Graphviz. N/A.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- Graphviz workflow 1. YouTube.
- (PDF) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors (2024). SciSpace.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Graphviz. N/A.
- Graphviz and dot: Generating Diagrams with Code. YouTube.
- Graphviz Examples and Tutorial. Sketchviz.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors (2024) | İrfan Yetek | 1 Citations [scispace.com]
A Comparative Guide to the Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide: An Evaluation of Competing Methodologies
Abstract
4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1][2] The efficiency, safety, and scalability of its synthesis are therefore of critical importance to researchers in drug development and process chemistry. This guide provides an in-depth, cross-validation of prevalent and promising synthetic routes to this target molecule. We will dissect two distinct, validated methods: a classical linear synthesis involving nitration and subsequent reduction, and a more modern approach utilizing bromination followed by amination. Furthermore, we will explore a potential convergent synthesis based on the well-established condensation of β-ketonitriles with hydrazines. Each method is evaluated on its chemical principles, operational efficiency, safety profile, and suitability for different scales of production.
Introduction: The Strategic Importance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents ranging from anti-inflammatory drugs like celecoxib to anti-obesity and antipsychotic medications.[3] The specific substitution pattern of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide provides a versatile platform for further chemical elaboration. The selection of an appropriate synthetic strategy is a critical decision that impacts not only laboratory-scale research but also the feasibility of large-scale industrial production.[4][5] This guide aims to equip researchers with the necessary data and insights to make an informed choice based on their specific objectives, whether they be rapid discovery, process optimization, or green chemistry initiatives.
Overview of Synthetic Strategies
The synthesis of substituted pyrazoles can be broadly categorized into two approaches: functionalization of a pre-formed pyrazole ring or construction of the ring from acyclic precursors. The methods compared herein exemplify both strategies.
Caption: High-level overview of synthetic approaches.
Method 1: The Classical Nitration-Reduction Pathway
This is a linear synthetic sequence that builds upon a pre-existing pyrazole ester. The core transformation involves the introduction of a nitro group at the C4 position, followed by its reduction to the desired amine.
Reaction Principle and Workflow
This multi-step synthesis begins with the methylation of 3-n-propylpyrazole-5-carboxylic acid ethyl ester, followed by nitration of the pyrazole ring, reduction of the nitro group to an amine, and finally, amidation of the ester to form the carboxamide.[4] An improved version of this process streamlines the initial steps and employs a safer reduction method.[4]
Caption: Workflow for the Nitration-Reduction Pathway.
Experimental Protocol (Optimized)
-
Methylation/Hydrolysis: 3-n-propylpyrazole-5-carboxylic acid ethyl ester is methylated. The resulting intermediate is not isolated but hydrolyzed directly in a one-pot procedure.[4]
-
Nitration: The methylated pyrazole carboxylic acid is nitrated at the C4 position. A key process improvement involves the addition of a solvent extraction step for purification.[4]
-
Reduction: The 4-nitro group is reduced to the 4-amino group. This is achieved using catalytic transfer hydrogenation with ammonium formate and a metal catalyst (e.g., Pd/C), which is a milder and safer alternative to high-pressure hydrogenation.[4]
-
Amidation: The carboxylic acid is converted to the final carboxamide. This can be achieved via activation with an agent like thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
Rationale and In-Field Insights
-
Expertise & Experience: The one-pot methylation/hydrolysis significantly improves process efficiency by reducing the number of unit operations and avoiding challenging chromatographic purification of the intermediate.[4] The choice of catalytic transfer hydrogenation for the reduction step is critical for safety, especially on a larger scale, as it avoids the use of gaseous hydrogen and high pressures.
-
Trustworthiness: Each step utilizes well-established and predictable chemical transformations. The primary concern in the original route was the safety of the nitration step, which can be exothermic and requires careful temperature control. The improved process mitigates some risks but still requires stringent monitoring.[5]
Method 2: The Bromination-Amination Pathway
This alternative route, detailed in patent literature, also starts with a pre-formed pyrazole core but avoids the potentially hazardous nitration step.[5]
Reaction Principle and Workflow
This method begins with 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester. The C4 position is first brominated, and then the bromide is displaced with an amino group via nucleophilic substitution using an ammonia source. The ester is subsequently converted to the carboxamide.
Caption: Workflow for the Bromination-Amination Pathway.
Experimental Protocol
-
Bromination: 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester is treated with bromine in a suitable organic solvent to yield 4-bromo-1-methyl-3-n-propylpyrazole-5-ethyl carboxylate.[5]
-
Amination & Amidation: The 4-bromo intermediate is reacted with an ammonia solution (e.g., ammonia in methanol or aqueous ammonia) in the presence of a base at elevated temperature and pressure.[5] This step accomplishes both the nucleophilic substitution of the bromine and the amidation of the ethyl ester in a single transformation.
Rationale and In-Field Insights
-
Expertise & Experience: This route is presented as a safer, more efficient, and environmentally friendlier alternative to the nitration pathway.[5] It avoids the use of mixed acids for nitration, which are highly corrosive and can lead to runaway reactions. The convergence of the amination and amidation steps into a single operation is a significant process advantage.
-
Trustworthiness: The reactions involved—electrophilic bromination of an electron-rich heterocycle and nucleophilic aromatic substitution—are robust and well-understood. The primary challenge is in controlling the reaction conditions (temperature and pressure) for the amination step to achieve good conversion and minimize side products.
Method 3 (Proposed): Convergent Synthesis via β-Ketonitrile Condensation
A highly versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[6][7] This suggests a convergent and potentially highly efficient route to the target molecule.
Reaction Principle
The proposed synthesis involves the reaction of a suitably substituted β-ketonitrile, ethyl 2-cyano-3-oxohexanoate, with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization by attack of the second nitrogen atom onto the nitrile carbon.[6][7]
Caption: Proposed Convergent Synthesis Pathway.
Proposed Experimental Protocol
-
Condensation/Cyclization: Equimolar amounts of ethyl 2-cyano-3-oxohexanoate and methylhydrazine would be reacted in a suitable solvent, such as ethanol or DMF. The reaction may be catalyzed by a weak acid (e.g., acetic acid) or base (e.g., sodium ethoxide), depending on the desired regioselectivity.[7][8]
-
Workup and Purification: The product would be isolated by precipitation or extraction, followed by recrystallization or chromatography to achieve high purity.
Rationale and In-Field Insights
-
Expertise & Experience: This approach offers the significant advantage of building the core heterocyclic structure with all necessary substituents in a single, convergent step. This can dramatically shorten the overall synthesis time and improve overall yield compared to linear sequences.
-
Trustworthiness: A key challenge in this method is controlling regioselectivity. The use of an unsymmetrical hydrazine (methylhydrazine) can potentially lead to the formation of two regioisomers. The outcome is influenced by steric and electronic factors, as well as reaction conditions like pH and solvent choice.[7] Careful optimization would be required to favor the desired 1-methyl isomer.
Cross-Validation and Comparative Analysis
| Feature | Method 1: Nitration-Reduction | Method 2: Bromination-Amination | Method 3: β-Ketonitrile (Proposed) |
| Starting Materials | Readily available pyrazole esters | Readily available pyrazole esters | Requires synthesis of a specific β-ketonitrile |
| Number of Steps | 3-4 steps | 2 steps | 1-2 steps (plus precursor synthesis) |
| Overall Yield | Reported as 39.3% (improved)[4] | Potentially high (patent claims efficiency)[5] | Potentially very high |
| Key Safety Concern | Use of mixed acids for nitration (exothermic, corrosive)[5] | Use of bromine; pressure reaction for amination[5] | Handling of hydrazine derivatives |
| Scalability | Moderate; nitration requires careful control | Good; presented as suitable for industrial production[5] | Potentially excellent due to convergence |
| Green Chemistry | Poor; use of strong acids, potential for metal waste | Better; avoids nitration, but uses bromine | Good; high atom economy in the key step |
| Primary Advantage | Established and optimized procedure | Improved safety profile over nitration; fewer steps | High convergence and efficiency |
| Primary Disadvantage | Safety hazards and multiple steps | Requires pressure equipment; bromine handling | Potential for regioisomer formation; precursor availability |
Conclusion and Recommendations
The choice of synthesis for 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide is a trade-off between established protocols and modern, more efficient routes.
-
Method 1 (Nitration-Reduction) represents a well-documented, albeit dated, approach. The optimized protocol improves its viability, but the inherent hazards of nitration make it less attractive for new process development.[4][5]
-
Method 2 (Bromination-Amination) offers a clear advantage in terms of safety and process simplification by avoiding nitration.[5] This makes it a strong candidate for scale-up and industrial production, provided the required pressure equipment is available.
-
Method 3 (β-Ketonitrile Condensation) is, in principle, the most elegant and efficient approach due to its convergent nature.[6] Its implementation would be highly recommended for both lab and industrial scale, contingent on two factors: the cost-effective availability of the β-ketonitrile precursor and the successful optimization of the reaction to ensure high regioselectivity for the desired 1-methyl isomer.
For researchers prioritizing safety and a streamlined process for scale-up, the Bromination-Amination pathway (Method 2) is the most compelling validated option. For those engaged in discovery or seeking the most atom-economical route, investment in developing and optimizing the β-Ketonitrile condensation (Method 3) would be a highly rewarding endeavor.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
- Process for the preparation of 4-aminopyrazole derivatives.
-
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide. LookChem. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
General synthetic route for the target compounds. ResearchGate. [Link]
Sources
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Maze: A Comparative Guide to Pharmacokinetic and ADMET Prediction for Novel Pyrazole-Sulfonamide Compounds
For Immediate Release
In the intricate world of drug discovery, identifying a promising lead compound is merely the first step. The subsequent journey through preclinical and clinical development is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (PK) properties and unforeseen toxicity. For researchers working with the increasingly prevalent pyrazole-sulfonamide scaffold, a robust and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is paramount to success. This guide provides a comprehensive comparison of predictive methodologies, blending in silico and in vitro approaches to create a self-validating system for the early de-risking of novel pyrazole-sulfonamide drug candidates.
The Critical Role of Early ADMET Profiling
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the sulfonamide moiety are prominent pharmacophores found in numerous approved drugs, including the anti-inflammatory agent celecoxib.[1][2][3] The combination of these two functional groups in novel compounds has shown promise in various therapeutic areas, including cancer, infectious diseases, and neurological disorders.[4][5][6][7] However, the physicochemical properties inherent to the pyrazole-sulfonamide scaffold can present unique challenges in achieving a desirable ADMET profile. Early and accurate prediction of these properties is not just a cost-saving measure; it is a critical scientific endeavor that accelerates the entire drug discovery process by focusing resources on candidates with a higher probability of clinical success.[8][9][10]
Poor ADMET characteristics are a leading cause of late-stage drug attrition.[8] By integrating predictive ADMET studies early in the discovery pipeline, researchers can identify and address potential liabilities such as poor absorption, rapid metabolism, or off-target toxicity before significant time and resources are invested.[9][10][11] This proactive approach allows for the strategic chemical modification of lead compounds to optimize their pharmacokinetic and safety profiles.[10]
A Multi-Pronged Approach: In Silico and In Vitro Synergy
A robust ADMET assessment strategy relies on the synergistic use of computational (in silico) and experimental (in vitro) methods. In silico tools offer rapid, high-throughput screening of large compound libraries, providing initial predictions of key ADMET parameters.[11][12] These predictions then guide the selection of a smaller, more promising set of compounds for more resource-intensive in vitro testing, which provides more definitive, biologically relevant data.
In Silico Prediction: The First Line of Defense
A plethora of computational tools and software are available for the preliminary prediction of ADMET properties.[13][14] These tools utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to correlate a compound's chemical structure with its likely pharmacokinetic behavior.[8][15]
Comparative Overview of In Silico ADMET Prediction Tools:
| Tool/Platform | Key Features | Strengths | Considerations |
| SwissADME | Free web-based tool; predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14] | User-friendly interface; provides a comprehensive initial assessment. | Predictions are based on general models and may not be specific to the pyrazole-sulfonamide class. |
| pkCSM | Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[14][16] | Good for understanding potential toxicity liabilities. | The accuracy of predictions can vary depending on the specific endpoint. |
| ADMETlab 2.0 | An integrated online platform for comprehensive ADMET predictions.[14] | Offers a broad range of predicted properties. | As with any in silico tool, experimental validation is crucial. |
| ADMET Predictor™ | Commercial software with advanced machine learning models.[16] | High predictive accuracy for many endpoints; can be customized. | Requires a software license. |
Workflow for In Silico ADMET Prediction:
Caption: In silico ADMET prediction workflow.
In Vitro Assays: Experimental Validation and Deeper Insights
While in silico predictions are invaluable for initial screening, in vitro assays are essential for obtaining quantitative data and confirming the computational findings.[17] A well-designed panel of in vitro ADMET assays can provide crucial information on a compound's absorption potential, metabolic stability, potential for drug-drug interactions, and cytotoxicity.[18][19]
Key In Vitro ADMET Assays for Pyrazole-Sulfonamide Compounds:
| Assay | Purpose | Experimental System | Key Parameters Measured |
| Caco-2 Permeability | To assess intestinal absorption and identify potential efflux transporter substrates.[17] | Human colon adenocarcinoma (Caco-2) cell monolayers. | Apparent permeability coefficient (Papp). |
| Metabolic Stability | To determine the rate of metabolism by liver enzymes.[17][20] | Human liver microsomes or hepatocytes. | Intrinsic clearance (Clint), half-life (t½). |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[20] | Recombinant human CYP enzymes or human liver microsomes. | IC50 (half-maximal inhibitory concentration). |
| Plasma Protein Binding | To measure the extent to which a compound binds to plasma proteins, which affects its distribution and availability.[20] | Equilibrium dialysis or ultrafiltration with human plasma. | Percentage of unbound drug. |
| Cytotoxicity | To assess the potential for cell toxicity.[1][2] | Relevant human cell lines (e.g., HepG2 for hepatotoxicity). | CC50 (half-maximal cytotoxic concentration). |
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a standardized method for assessing the intestinal permeability of novel pyrazole-sulfonamide compounds.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Values >200 Ω·cm² are generally considered acceptable. Additionally, assess the permeability of Lucifer yellow; Papp <1 x 10^-6 cm/s indicates a tight monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., 10 µM) and a control compound (e.g., propranolol for high permeability, atenolol for low permeability) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the final apical sample.
-
-
Permeability Experiment (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests active efflux.
-
Integrated ADMET Profiling Workflow:
Caption: Integrated workflow for ADMET profiling.
Pharmacokinetic Challenges and Considerations for Pyrazole-Sulfonamides
The pharmacokinetic behavior of sulfonamide-containing compounds can be influenced by several factors.[21] Metabolism is a key consideration, as sulfonamides can undergo N-acetylation and oxidation.[22][23] The rate and extent of these metabolic transformations can vary significantly between individuals due to genetic polymorphisms in metabolic enzymes, such as N-acetyltransferase.[23]
Furthermore, the lipophilicity of pyrazole-sulfonamide compounds, a critical determinant of absorption and distribution, needs to be carefully optimized.[15] High lipophilicity can lead to poor aqueous solubility and increased plasma protein binding, which may limit the free drug concentration at the target site. Conversely, low lipophilicity can hinder membrane permeability and reduce absorption.
Conclusion: A Roadmap to Success
The development of novel pyrazole-sulfonamide compounds holds significant therapeutic potential. However, navigating the complexities of their pharmacokinetic and ADMET properties is crucial for translating this potential into clinical reality. By adopting a tiered and integrated approach that combines the predictive power of in silico tools with the empirical evidence from in vitro assays, researchers can make more informed decisions, optimize their lead compounds more effectively, and ultimately increase the likelihood of developing safe and efficacious medicines. This self-validating system of early and comprehensive ADMET profiling is not just a best practice; it is an essential roadmap for success in modern drug discovery.
References
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
- Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Drug Metabolism, 5(2), 161-171.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
- Pharmidex. In Vitro ADMET.
- Protheragen. ADMET Prediction.
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
- Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
- Sygnature Discovery. ADMET Prediction Software.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- VLS3D. ADMET predictions.
- CD ComputaBio. In Silico ADMET Prediction Service.
- Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
- AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions.
- ResearchGate. Sulfonamide compounds incorporating pyrazole with biological activities.
- ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
- Akocak, S., et al. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central.
- Vree, T. E., Hekster, Y. A., & Termond, E. F. S. Pharmacokinetics of Sulfonamides in Man.
- Solensky, R. (2004). Sulfonamide metabolic pathways. Immunology and Allergy Clinics of North America, 24(3), 457-472.
- ResearchGate. Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety.
- ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
- PMC - PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- ACS Publications. (2014, November 20). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- YouTube. (2024, December 24). Pharmacology of Sulfacetamide ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Sultan, A. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Karger Publishers. Metabolism of Sulfonamides.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurlide.fi [aurlide.fi]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. fiveable.me [fiveable.me]
- 11. bitesizebio.com [bitesizebio.com]
- 12. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ayushcoe.in [ayushcoe.in]
- 15. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 17. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmidex.com [pharmidex.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. criver.com [criver.com]
- 21. karger.com [karger.com]
- 22. UpToDate 2018 [doctorabad.com]
- 23. karger.com [karger.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Aminopyrazole-4-Carboxamide Analogs
The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting kinases and other critical enzymes.[1][2] Its versatility and synthetic tractability have made it a cornerstone of many drug discovery programs. However, like any promising scaffold, its journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being metabolic stability. Poor metabolic stability can lead to low bioavailability, short half-life, and unpredictable patient responses, ultimately causing promising candidates to fail.[3][4]
This guide provides a comprehensive framework for researchers to assess and compare the metabolic stability of novel 5-aminopyrazole-4-carboxamide analogs. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and decision-enabling dataset.
Section 1: The 'Why' and 'How' of Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] This process primarily occurs in the liver, where enzymes like the Cytochrome P450 (CYP) superfamily modify foreign compounds (xenobiotics) to facilitate their excretion.[5][6] Assessing this stability early and accurately is paramount. It allows chemists to rank-order compounds, build structure-activity relationships (SAR), and make informed decisions to improve metabolic properties through structural modifications.[3][7]
Our assessment strategy is hierarchical, starting with high-throughput in vitro models that provide a rapid and cost-effective initial screen, followed by more complex systems that offer a fuller biological picture.
Caption: Key steps in the Liver Microsomal Stability Assay.
Section 3: A More Complete Picture: The Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact liver cell, particularly Phase II conjugating enzymes (e.g., UGTs, SULTs). [8][9]Furthermore, compound permeability into the cell can be a factor in its overall metabolic rate. [10]The hepatocyte stability assay addresses these limitations by using whole, metabolically active liver cells. [11]
Causality Behind the Protocol
This assay provides a more physiologically relevant system. [9]By using intact hepatocytes, we evaluate a compound's ability to cross the cell membrane and its susceptibility to the full range of Phase I and Phase II metabolic pathways. [8][10]No external cofactors are needed as they are supplied by the viable cells.
Detailed Protocol: Cryopreserved Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be high (>80%).
-
Centrifuge the cells to remove the cryopreservation medium and resuspend in fresh medium to the desired cell density (e.g., 1 million viable cells/mL). [11]
-
-
Reaction Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. [9]
-
-
Timepoint Sampling & Analysis:
-
Data Analysis:
-
Data analysis for t½ and CLint is performed similarly to the microsomal assay, with the clearance value being normalized to the number of cells (e.g., µL/min/10^6 cells). [12]
-
Section 4: Comparative Analysis of 5-Aminopyrazole-4-Carboxamide Analogs
To illustrate the utility of these assays, let's consider three hypothetical analogs with variations designed to probe potential metabolic liabilities.
-
Analog A: The parent scaffold with a terminal phenyl group.
-
Analog B: Analog A with a fluorine atom added to the para-position of the phenyl group.
-
Analog C: Analog A with the phenyl group replaced by a more polar piperidine ring.
Table 1: Comparative Metabolic Stability Data
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein or /10^6 cells) | Classification |
| Analog A | Human Liver Microsomes | 15 | 92.4 | High Clearance |
| Human Hepatocytes | 12 | 115.5 | High Clearance | |
| Analog B | Human Liver Microsomes | > 60 | < 23.1 | Low Clearance |
| Human Hepatocytes | 55 | 21.0 | Low Clearance | |
| Analog C | Human Liver Microsomes | 45 | 30.8 | Moderate Clearance |
| Human Hepatocytes | 40 | 34.7 | Moderate Clearance | |
| Verapamil | Human Liver Microsomes | 8 | 173.3 | High Clearance (Control) |
| Diclofenac | Human Hepatocytes | 25 | 55.4 | Moderate Clearance (Control) |
Interpreting the Results: A Field-Proven Perspective
-
Analog A shows high clearance in both systems, suggesting rapid metabolism. The terminal phenyl ring is a common site for CYP-mediated oxidation (hydroxylation), a major Phase I metabolic pathway. [13]The consistency between microsomes and hepatocytes suggests Phase I metabolism is the primary driver of its clearance.
-
Analog B demonstrates a dramatic improvement in stability. The strategic placement of a fluorine atom on the phenyl ring is a classic medicinal chemistry tactic to block metabolic oxidation. [7][14]The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes, effectively shielding the "soft spot" identified in Analog A.
-
Analog C shows moderate stability. Replacing the lipophilic phenyl ring with a more polar piperidine ring can sometimes reduce CYP metabolism, as many CYP isoforms prefer more lipophilic substrates. [7]The clearance is lower than Analog A but not as low as the blocked Analog B, indicating it may still be metabolized, perhaps via N-dealkylation or oxidation on the piperidine ring itself.
Section 5: Advancing the Science: From 'What' to 'Where'
Identifying that a compound is unstable is only half the battle. The next critical step is metabolite identification (MetID). This involves analyzing the samples from the stability assays (typically from a single, longer time point) with high-resolution mass spectrometry to identify the masses of new metabolites formed. This data provides direct evidence of the metabolic pathways and confirms the location of metabolic soft spots, guiding the next round of rational drug design.
References
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
-
Patsnap Synapse. What is the importance of metabolic stability in drug design?. Available from: [Link]
-
MDPI. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
PubMed. Strategies to Enhance Metabolic Stabilities. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
Mercell. Metabolic stability in liver microsomes. Available from: [Link]
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]
-
ResearchGate. In vitro test methods for metabolite identification: A review. Available from: [Link]
-
Evotec. Hepatocyte Stability. Available from: [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]
-
SciSpace. In vitro test methods for metabolite identification: A review. Available from: [Link]
-
Domainex. Hepatocyte Stability Assay. Available from: [Link]
-
SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available from: [Link]
-
BioIVT. Drug Metabolism Assays. Available from: [Link]
- Google Patents. Pyrazole derivatives as cytochrome p450 inhibitors.
-
ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Available from: [Link]
-
NIH National Library of Medicine. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Available from: [Link]
-
PubMed. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Available from: [Link]
-
ResearchGate. Oxidative metabolism of lansoprazole by human liver cytochromes P450. Available from: [Link]
-
Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
-
NIH National Library of Medicine. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]
-
NIH National Library of Medicine. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies.... Available from: [Link]
Sources
- 1. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents [patents.google.com]
- 7. nedmdg.org [nedmdg.org]
- 8. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Pyrazole-Carboxamides as Carbonic Anhydrase Isoenzyme Inhibitors
This guide provides an in-depth comparison of pyrazole-carboxamide derivatives as inhibitors of carbonic anhydrase (CA) isoenzymes. We will delve into their inhibitory potency, selectivity across different isoforms, and the underlying structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the carbonic anhydrase family.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal in a multitude of physiological processes, including pH regulation, CO₂ transport, biosynthesis, and ion secretion.[1][3]
The human body expresses at least 16 different CA isoenzymes, each with a distinct tissue distribution and physiological role.[2] While some isoforms are cytosolic (e.g., hCA I and II), others are membrane-bound (e.g., hCA IX and XII). The dysregulation of specific CA isoforms is linked to a range of pathologies. For instance:
-
hCA II is abundant in the eye, and its inhibition is a validated strategy for reducing intraocular pressure in the treatment of glaucoma .[2][4]
-
hCA IX and XII are overexpressed in various hypoxic tumors. Their activity helps maintain a neutral intracellular pH while acidifying the extracellular environment, promoting tumor growth, and metastasis. This makes them prime targets for the development of novel anticancer agents.[5][6]
The development of isoform-selective CA inhibitors is therefore a critical goal in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target side effects. Sulfonamides are a well-established class of CA inhibitors, but the pyrazole scaffold, often combined with a carboxamide linker, has emerged as a versatile and promising framework for achieving potent and selective inhibition.[7][8][9]
Comparative Analysis of Pyrazole-Carboxamide Inhibitors
Numerous studies have explored the synthesis and biological evaluation of pyrazole-carboxamides against various hCA isoforms. The inhibitory potency is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.
The data below summarizes the inhibitory activity of representative pyrazole-carboxamide derivatives from different chemical series against key cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) isoenzymes. Acetazolamide (AZA), a clinically used non-selective CA inhibitor, is included for reference.
| Compound ID | Target Isoform | Kᵢ (nM) | IC₅₀ (µM) | Selectivity Profile | Reference |
| Acetazolamide (AZA) | hCA I | 250 | - | Broad Spectrum | [9] |
| hCA II | 12.1 | - | [9] | ||
| hCA IX | 25.8 | - | [6] | ||
| hCA XII | 5.7 | - | [6] | ||
| Series 1: Pyrazolo[4,3-c]pyridines | |||||
| Compound 1f | hCA I | 58.8 | - | Potent hCA I/II inhibitor | [6][9] |
| hCA II | 6.6 | - | Selective over hCA IX/XII | [9] | |
| Compound 1k | hCA II | 5.6 | - | Most potent hCA II inhibitor in series | [6][9] |
| hCA XII | 34.5 | - | Selective for hCA II over others | [6] | |
| Series 2: Pyrazole-based Benzenesulfonamides | |||||
| Compound 4g | hCA XII | - | 0.12 | Highly potent and selective for hCA XII | [10] |
| Compound 4j | hCA IX | - | 0.15 | Potent and selective for hCA IX | [10] |
| Compound 4k | hCA II | - | 0.24 | Potent hCA II inhibitor | [10] |
| Series 3: Pyrazole-Carboxamide Sulfonamides | |||||
| Compound 6a | hCA I | 63 | - | Potent dual hCA I/II inhibitor | [7] |
| hCA II | 7 | - | [7] | ||
| Compound 6b | hCA I | 100 | - | Potent dual hCA I/II inhibitor | [7] |
| hCA II | 12 | - | [7] | ||
| Series 4: 3-Aryl Pyrazole Sulfamoyl Carboxamides | |||||
| Compound 6g | hCA I | 36.6 | - | Highly potent and selective for hCA I/II | [11] |
| hCA II | 31.0 | - | [11] |
Key Insights from Comparative Data:
-
Potency: Many synthesized pyrazole-carboxamide derivatives exhibit inhibition constants in the nanomolar range, demonstrating potency comparable to or exceeding that of the standard drug Acetazolamide.[8][9] For example, compound 1f from the pyrazolo[4,3-c]pyridine series is a more potent inhibitor of hCA I and hCA II than AZA.[9]
-
Isoform Selectivity: The true advantage of the pyrazole-carboxamide scaffold lies in the ability to achieve isoform selectivity through chemical modification.
-
Compounds from the pyrazole-based benzenesulfonamide series show remarkable selectivity. Compound 4g is a potent inhibitor of the tumor-associated isoform hCA XII (IC₅₀ = 0.12 µM), while compound 4j preferentially inhibits hCA IX (IC₅₀ = 0.15 µM).[10] This is a critical feature for developing targeted anticancer therapies.
-
Conversely, compounds like 6g show significant and selective inhibition toward the cytosolic isoforms hCA I and II, which could be advantageous for applications like glaucoma treatment where inhibition of tumor-associated isoforms is not required.[11]
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The inhibitory activity and selectivity of pyrazole-carboxamides are dictated by their chemical structure. The core mechanism involves the sulfonamide moiety (-SO₂NH₂) coordinating to the catalytic Zn²⁺ ion in the active site of the enzyme, displacing a water/hydroxide ligand essential for the hydration of CO₂.[2] The pyrazole-carboxamide scaffold serves to correctly orient the sulfonamide group and to establish additional interactions with amino acid residues in the active site, thereby enhancing binding affinity and conferring selectivity.
Molecular docking and SAR studies have revealed several key structural features that influence inhibitory profiles.[5][10]
Caption: Key SAR drivers for pyrazole-carboxamide CA inhibitors.
-
Pyrazole Ring Substituents: Modifications on the pyrazole ring can influence interactions within the hydrophobic and hydrophilic pockets of the CA active site. For instance, the presence of 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was found to be beneficial for hCA IX inhibitory activity.[12]
-
Carboxamide Linker: The carboxamide group is a crucial structural element that often participates in hydrogen bonding with active site residues, anchoring the inhibitor.
-
Terminal Groups: The nature of the terminal phenyl ring and its substituents is a primary driver of isoform selectivity. Incorporating bulky moieties can create steric hindrance that prevents binding to some isoforms while favoring interactions with the more open active sites of others, such as hCA IX and XII.[5] This explains the high selectivity observed for compounds like 4g and 4j .[10]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The biological evaluation of these compounds relies on a robust and reproducible enzymatic assay. The most common method measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.[3][8] The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), and the rate of p-NP formation is monitored spectrophotometrically.
Principle of the Assay
In the presence of a CA inhibitor, the rate of p-NPA hydrolysis decreases in a dose-dependent manner. By measuring this rate reduction across a range of inhibitor concentrations, one can determine the inhibitor's potency (IC₅₀).
Experimental Workflow
The following diagram outlines the key steps in the CA inhibition assay workflow.
Caption: Standard workflow for the in vitro CA inhibition assay.
Step-by-Step Methodology
This protocol is adapted from standard procedures for measuring CA inhibition.[3][8][13]
Materials & Reagents:
-
Human Carbonic Anhydrase (hCA) isoenzyme (e.g., purified from erythrocytes for hCA I/II or recombinant for others)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[8]
-
Substrate: p-Nitrophenyl acetate (p-NPA), 3 mM in DMSO or acetonitrile[3][8]
-
Test Compounds (Pyrazole-carboxamides) and a reference inhibitor (Acetazolamide)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer. Immediately before use, dilute to the desired working concentration.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup (in triplicate):
-
Blank wells: Add 180 µL of Assay Buffer.
-
Maximum Activity (Control) wells: Add 158 µL of Assay Buffer and 2 µL of DMSO.
-
Inhibitor wells: Add 158 µL of Assay Buffer and 2 µL of the corresponding inhibitor dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of the CA working solution to all wells except the blanks.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells, including the blanks.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10 to 30 minutes.[3]
-
-
Data Calculation:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the maximum activity wells and V_inhibitor is the rate in the presence of the inhibitor.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The pyrazole-carboxamide scaffold represents a highly versatile and fruitful platform for the design of potent and, crucially, isoform-selective carbonic anhydrase inhibitors. The comparative data clearly demonstrates that careful structural modification allows for the fine-tuning of inhibitory profiles to target specific CA isoenzymes implicated in distinct diseases.[4][5] The development of compounds with high selectivity for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is particularly promising for the design of targeted anticancer drugs with an improved safety profile.[10]
Future research should continue to explore the vast chemical space around this scaffold, guided by computational modeling and structural biology, to further enhance selectivity and drug-like properties. The robust and well-established in vitro assays described herein will remain the cornerstone of these discovery efforts, providing the essential data to validate new therapeutic candidates.
References
-
Gülçin, İ., & Göksu, S. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & Biodiversity, 21(2), e202301824. Available at: [Link]
-
Şen, E., Alım, Z., Kasımoğulları, R., & Çelik, H. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 517-522. Available at: [Link]
-
Angeli, A., Kartsev, V., Petrou, A., Pinteala, M., Brovarets, V., Vydzhak, R., ... & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Molecules, 26(22), 7023. Available at: [Link]
-
Geronikaki, A., Petrou, A., Kartsev, V., Pinteala, M., Brovarets, V., Vydzhak, R., ... & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International journal of molecular sciences, 23(23), 14699. Available at: [Link]
-
Angeli, A., Kartsev, V., Petrou, A., Pinteala, M., Brovarets, V., Vydzhak, R., ... & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available at: [Link]
-
Özgeriş, B., Köse, L. P., Gökçe, B., & Çevik, U. A. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. Available at: [Link]
-
Şen, E., Alım, Z., Kasımoğulları, R., & Çelik, H. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 517-522. Available at: [Link]
-
Khan, I., Ali, S., Al-Harrasi, A., Rehman, A. U., Al-Rawahi, A., Al-Sabahi, J., ... & Jamshed, I. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC advances, 10(2), 996-1008. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]
-
Kumar, A., Singh, G., Kumar, R., Kumar, D., Sharma, S., & Singh, P. (2023). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 356(11), e2300263. Available at: [Link]
-
Talas, Z. S., Cetin, A., & Gülçin, İ. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1736-1744. Available at: [Link]
-
Geronikaki, A., Petrou, A., Kartsev, V., Pinteala, M., Brovarets, V., Vydzhak, R., ... & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International journal of molecular sciences, 23(23), 14699. Available at: [Link]
-
Penders, J., Gorissen, C., & Weuster-Botz, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. Available at: [Link]
-
Penders, J., Gorissen, C., & Weuster-Botz, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available at: [Link]
-
Haryanto, D. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
This document provides essential, step-by-step guidance for the proper and safe disposal of 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (CAS No. 139756-02-8). As a pyrazole derivative used in complex syntheses, its handling and disposal require a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Foundational Safety & Hazard Profile
Understanding the inherent hazards of a compound is the bedrock of its safe management. This compound is not benign; it is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling to prevent exposure.
GHS Hazard Classification:
The signal word for this compound is "Warning" .[1][2][4][5] Exposure can lead to irritation of the skin, severe irritation in the eyes, and discomfort in the respiratory tract if inhaled as a dust.[1][2] The causality here is direct chemical irritation of mucous membranes and skin upon contact. Therefore, all handling and disposal procedures must be designed to eliminate direct contact and aerosolization.
| Parameter | Data / Classification | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |
| CAS Number | 139756-02-8 | [2][4] |
| Molecular Formula | C₈H₁₄N₄O | [4] |
| Hazard Statements | H315, H319, H335 | [1][3][4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [6][7] |
| Target Organs | Respiratory system | |
| Storage Class | 11 (Combustible Solids) |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of this compound, the following minimum PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a risk of splashing or significant dust generation.
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile gloves) must be worn.[6][8] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[9] A standard laboratory coat is required; for larger quantities or spill cleanup, consider fire/flame-resistant and impervious clothing.[2]
-
Respiratory Protection: All handling of solid material that could generate dust must be done in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If exposure limits may be exceeded, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not enter the environment.[6] It must be collected as chemical waste and disposed of through a licensed professional waste disposal service.[9]
Proper segregation is critical to prevent accidental and dangerous chemical reactions in the waste container.
-
Solid Waste:
-
Collect all unused, expired, or contaminated solid this compound.
-
Place this solid waste into a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Also, place any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, absorbent pads from a spill) into the same container.[10]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a separate, leak-proof container designated for aqueous or solvent-based chemical waste, as appropriate.
-
Crucially, do not mix with incompatible waste streams. While specific incompatibility data is limited, as a general rule for pyrazole and carboxamide compounds, avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container.[10][11]
-
-
Empty Containers:
-
A container that held this compound is not truly "empty" until properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).
-
Only after triple-rinsing and complete removal of the label can the container be disposed of as regular laboratory glass or plastic.
-
Regulatory compliance begins with proper labeling. Your institution's Environmental Health and Safety (EHS) department will have specific requirements, but at a minimum, every waste container must be labeled with:[13]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Irritant" or the corresponding GHS pictograms.[13]
-
The accumulation start date (the date the first drop of waste was added).
Store sealed waste containers in a designated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain any potential leaks.[14]
-
The storage area must be cool, dry, and well-ventilated, away from heat or ignition sources.[2]
The ultimate disposal must be handled by professionals.
-
Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[10]
-
The EHS department will then consolidate the waste for transport by a licensed professional waste disposal company.[10]
-
The most common and recommended final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[9][10]
Emergency Procedures: Spill & Exposure Management
-
Evacuate & Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[6]
-
Don PPE: Wear the full PPE described in Section 2.
-
Containment: Prevent the powder from spreading or becoming airborne. Do not let the chemical enter drains.[6]
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Carefully sweep or scoop up the mixture, avoiding dust formation, and place it into a suitable, closed container for disposal.[7][9]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, seek immediate medical attention.[2][6]
-
Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[2][3][6]
-
Following Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[6]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. (2025, August 19). Chemsrc. Retrieved January 21, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved January 21, 2026, from [Link]
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 21, 2026, from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved January 21, 2026, from [Link]
-
MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. (2026, January 13). Capot Chemical. Retrieved January 21, 2026, from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 21, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide. (n.d.). Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved January 21, 2026, from [Link]
Sources
- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide | 139756-02-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Comprehensive Safety Protocol: Handling 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with this compound. The protocols herein are designed to ensure the highest standards of safety, drawing from established best practices and available chemical hazard data. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively available, the Safety Data Sheet (SDS) for the closely related isomer, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, provides critical hazard information. Due to the similarity in functional groups and structure, a cautious approach assuming similar hazards is warranted.
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
The precautionary nature of laboratory work dictates that in the absence of complete data, compounds should be handled as potentially hazardous.[3] Skin contact, inhalation, and eye contact are the primary routes of exposure to be mitigated.[4]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄O | [5] |
| Molecular Weight | 182.223 g/mol | [5] |
| Melting Point | 98-101°C | [1][5] |
| Boiling Point | 325.9°C at 760 mmHg | [1][5] |
| Flash Point | 150.9°C | [1][5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against exposure.[6] The following equipment is mandatory when handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is non-negotiable.
-
Primary Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][7] Standard safety glasses are insufficient as they do not protect against splashes or fine dust from all angles.[8]
-
Enhanced Protection : For tasks with a higher risk of splashing (e.g., preparing solutions, managing spills), a full-face shield should be worn in addition to safety goggles.[8][9]
Skin and Body Protection
Given the classification as a skin irritant, preventing dermal exposure is a primary objective.
-
Gloves : Double gloving with chemical-resistant, powder-free gloves is required.[8][10] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.[4]
-
Material : Nitrile or other materials tested for resistance to similar chemicals are recommended.
-
Integrity : Gloves must be inspected for any signs of damage before use.[3]
-
Replacement Schedule : Change gloves every 30 minutes during continuous use, or immediately if you suspect contamination or damage.[4][8]
-
-
Gown/Coverall : A disposable, long-sleeved gown made of a low-lint, impervious material is required.[1][8] It must close at the back to prevent gaps and have tight-fitting knit or elastic cuffs.[8] For large-scale operations or spill cleanup, full-body coveralls ("bunny suits") offer superior protection.[8]
Respiratory Protection
The potential for respiratory irritation from inhaling dust or aerosols necessitates respiratory protection, particularly when handling the solid compound outside of a containment device.[1][3]
-
Standard Operations : For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[6][8]
-
High-Exposure Scenarios : If exposure limits are exceeded, if irritation is experienced, or during spill cleanup where dust generation is likely, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[3][7]
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, logical sequence for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE (Putting On)
This sequence moves from the body outwards, ensuring that gloves are the last item, providing a clean final barrier.
-
Gown/Coverall : Put on the gown, ensuring complete back closure and a secure fit.
-
Respiratory Protection : If required, perform a fit check for your respirator.
-
Eye/Face Protection : Put on safety goggles, followed by a face shield if necessary.
-
Gloves : Put on the first pair of gloves. Tuck the sleeves of your gown into the gloves. Put on the second, outer pair of gloves, ensuring the cuffs go over the gown sleeves.[4]
Doffing PPE (Taking Off)
This sequence is designed to contain contaminants by touching potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer gown).
-
Outer Gloves : Remove the outer pair of gloves using a proper removal technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in a designated hazardous waste container.
-
Gown/Coverall : Untie or unfasten the gown. Roll it down from the shoulders, turning it inside out as you go to contain any surface contamination. Dispose of it in the appropriate waste container.
-
Eye/Face Protection : Remove the face shield and/or goggles by handling the strap or earpieces. Place them in a designated area for decontamination.
-
Respiratory Protection : Remove the respirator.
-
Inner Gloves : Remove the final pair of gloves and dispose of them.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[3]
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE : All disposable PPE (gloves, gowns, shoe covers, respirators) must be treated as hazardous waste. Place items in a clearly labeled, sealed container for hazardous chemical waste.
-
Chemical Waste : Unused this compound and any solutions must be disposed of as hazardous chemical waste.[1]
-
Do not pour down the drain.[11]
-
Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[12][13]
-
Where permissible, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[12][13]
-
Contaminated labware (e.g., vials, pipette tips) should also be disposed of as hazardous waste.[12]
-
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct first aid is crucial.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] Wash contaminated clothing before reuse.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the handling scenario.
Caption: PPE Selection Flowchart
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Capot Chemical. (2026, January 13). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Retrieved from [Link]
-
Chemsrc. (2025, August 19). 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Pesticide Safety Education Center. (n.d.). Personal Protective Equipment for Pesticides and Other Tasks!. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CCOHS. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. pppmag.com [pppmag.com]
- 5. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 6. gerpac.eu [gerpac.eu]
- 7. echemi.com [echemi.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
